S.pombe lumazine synthase-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6/c1-22-10-6-4-8(7-11(10)23-2)3-5-9-12(17(20)21)13(18)16-14(19)15-9/h3-7H,1-2H3,(H2,15,16,18,19)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSLOHMKDSSQHQ-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of S. pombe Lumazine Synthase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of S. pombe lumazine synthase-IN-1, a known inhibitor of the essential enzyme lumazine synthase in the fission yeast Schizosaccharomyces pombe. This document details the role of lumazine synthase in the riboflavin biosynthesis pathway, the inhibitory properties of S. pombe lumazine synthase-IN-1, and the experimental methodologies used to elucidate its function.
Introduction to S. pombe Lumazine Synthase
Schizosaccharomyces pombe, a unicellular eukaryote, is a widely used model organism in molecular and cell biology.[1][2] Lumazine synthase is a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway, a pathway essential for many microorganisms, including pathogenic bacteria and yeasts, but absent in humans.[3][4][5] This makes the enzymes in this pathway, including lumazine synthase, attractive targets for the development of novel anti-infective agents.[3][4][5]
Lumazine synthase catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine, the penultimate step in riboflavin synthesis.[5][6] In S. pombe, lumazine synthase assembles into a homopentamer of 17-kDa subunits.[7]
S. pombe Lumazine Synthase-IN-1: An Inhibitor Profile
S. pombe lumazine synthase-IN-1 has been identified as an inhibitor of lumazine synthase.[8][9] The inhibitory activity of this compound has been quantified, providing insights into its potency.
Quantitative Inhibition Data
The inhibitory potency of S. pombe lumazine synthase-IN-1 and other related compounds against lumazine synthase from S. pombe and Mycobacterium tuberculosis has been determined. This data is crucial for comparative analysis and understanding the inhibitor's specificity.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Buffer Condition | Inhibition Type |
| S. pombe lumazine synthase-IN-1 | S. pombe lumazine synthase | 243 µM[8][9] | Not Specified | Competitive |
| S. pombe lumazine synthase-IN-1 | M. tuberculosis lumazine synthase | 9.6 µM[8][9] | Not Specified | Competitive |
| 1,3,6,8-tetrahydroxy-2,7-naphthyridine (reactant) | S. pombe lumazine synthase | 350 ± 76 μM[3] | Tris buffer | Competitive |
| 2,5,8,11-tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone (product) | S. pombe lumazine synthase | 66 ± 13 μM[3] | Tris buffer | Competitive |
| 2,5,8,11-tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone (product) | S. pombe lumazine synthase | 22 ± 4 μM[3] | Phosphate buffer | Competitive |
| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione | M. tuberculosis lumazine synthase | 95 µM[5][10] | Not Specified | Not Specified |
| (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione | M. tuberculosis lumazine synthase | 3.7 µM[5] | Not Specified | Not Specified |
Mechanism of Action: Competitive Inhibition
The available data indicates that S. pombe lumazine synthase-IN-1 acts as a competitive inhibitor.[3] This mode of inhibition implies that the inhibitor molecule binds to the active site of the lumazine synthase enzyme, directly competing with the natural substrate.[3] The structural similarity of some inhibitors to the substrate, 5-amino-6-(D-ribitylamino)-2,4-(1H,3H)pyrimidinedione, supports this mechanism, suggesting that the ribitylamino side chain is not essential for binding.[5][10]
The active site of lumazine synthase has been extensively studied through X-ray crystallography, revealing a topology that involves key amino acid residues responsible for substrate binding and catalysis.[11][12] The binding of inhibitors like S. pombe lumazine synthase-IN-1 likely involves interactions with these conserved residues within the active site.[13]
Experimental Protocols
The characterization of S. pombe lumazine synthase-IN-1 and other inhibitors has been facilitated by specific experimental methodologies.
High-Throughput Screening (HTS) for Inhibitor Discovery
A fluorescence-based high-throughput screening assay was developed to identify inhibitors of S. pombe lumazine synthase.[5] This assay leverages the unique property of the S. pombe enzyme to bind riboflavin, which results in the quenching of riboflavin's natural fluorescence.[5][7]
Principle:
-
S. pombe lumazine synthase is incubated with riboflavin, leading to the formation of a non-fluorescent enzyme-riboflavin complex.
-
Test compounds are added to the mixture.
-
If a compound displaces riboflavin from the active site, the fluorescence of the solution will increase as the free riboflavin is released.
-
The increase in fluorescence is directly proportional to the binding affinity of the test compound for the enzyme's active site.
Workflow:
Enzyme Kinetics for Mechanism Determination
To determine the kinetic parameters of inhibition, such as the inhibition constant (Ki) and the type of inhibition, steady-state kinetic analysis is performed.
Methodology:
-
Enzyme Assay: The activity of S. pombe lumazine synthase is measured by monitoring the formation of 6,7-dimethyl-8-ribityllumazine from its substrates, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.[7]
-
Inhibition Studies: The assay is performed in the presence of varying concentrations of the substrate and the inhibitor (S. pombe lumazine synthase-IN-1).
-
Data Analysis: Reaction rates are measured and plotted using methods such as Lineweaver-Burk or Dixon plots to determine the Km and Vmax values in the presence and absence of the inhibitor. This analysis reveals whether the inhibition is competitive, non-competitive, or uncompetitive and allows for the calculation of the Ki value. For a competitive inhibitor, an increase in the apparent Km with no change in Vmax is expected.
Signaling Pathway and Logical Relationships
The action of S. pombe lumazine synthase-IN-1 can be understood within the context of the riboflavin biosynthesis pathway and the principles of competitive enzyme inhibition.
Riboflavin Biosynthesis Pathway in S. pombe
Logical Relationship of Competitive Inhibition
Conclusion
S. pombe lumazine synthase-IN-1 is a competitive inhibitor of lumazine synthase, a critical enzyme in the riboflavin biosynthesis pathway of Schizosaccharomyces pombe. Its mechanism of action has been elucidated through fluorescence-based screening assays and detailed enzyme kinetic studies. The quantitative data on its inhibitory activity, along with that of other inhibitors, provides a valuable foundation for the structure-based design of more potent and specific antifungal agents. Further investigation into the structural basis of its interaction with the enzyme's active site could pave the way for the development of novel therapeutics targeting this essential microbial pathway.
References
- 1. Schizosaccharomyces pombe - Wikipedia [en.wikipedia.org]
- 2. An Ancient Yeast for Young Geneticists: A Primer on the Schizosaccharomyces pombe Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riboflavin synthase of Schizosaccharomyces pombe. Protein dynamics revealed by 19F NMR protein perturbation experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lumazine synthase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.glpbio.com [file.glpbio.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Studies on the lumazine synthase/riboflavin synthase complex of Bacillus subtilis: crystal structure analysis of reconstituted, icosahedral beta-subunit capsids with bound substrate analogue inhibitor at 2.4 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A structure-based model of the reaction catalyzed by lumazine synthase from Aquifex aeolicus - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Novel Inhibitors Targeting Schizosaccharomyces pombe Lumazine Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of inhibitors targeting lumazine synthase from the fission yeast Schizosaccharomyces pombe. The content herein is curated for specialists in the fields of biochemistry, mycology, and drug discovery, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes.
Introduction
Lumazine synthase is a critical enzyme in the riboflavin (vitamin B2) biosynthesis pathway, a metabolic route essential for many microorganisms but absent in humans. This makes it an attractive target for the development of novel antifungal agents. Schizosaccharomyces pombe, a well-established model organism, provides a valuable system for studying fungal-specific biological processes and for screening potential enzyme inhibitors. This document outlines the key methodologies and findings in the identification of novel chemical entities that inhibit S. pombe lumazine synthase.
The Riboflavin Biosynthesis Pathway in S. pombe
Lumazine synthase catalyzes the penultimate step in riboflavin biosynthesis: the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to produce 6,7-dimethyl-8-ribityllumazine.[1][2] This lumazine is then converted to riboflavin in a reaction catalyzed by riboflavin synthase.[1][3]
Figure 1: The terminal steps of the riboflavin biosynthesis pathway in S. pombe.
High-Throughput Screening for Inhibitor Discovery
A key innovation in the discovery of S. pombe lumazine synthase inhibitors was the development of a high-throughput screening (HTS) assay based on fluorescence.[4] This thermodynamic assay circumvents the challenges associated with the instability of the enzyme's natural substrates, which can complicate traditional kinetic assays.[1][4]
The principle of the assay relies on the unique property of S. pombe lumazine synthase to bind riboflavin, quenching its natural fluorescence.[1][5] When a potential inhibitor displaces the bound riboflavin from the active site, the fluorescence of the solution increases, providing a measurable signal for inhibitor activity.[1] This robust and sensitive method was instrumental in screening a large chemical library of 100,000 compounds, leading to the identification of initial hits.[1][6][7]
Figure 2: Workflow of the fluorescence-based high-throughput screening assay.
Identified Inhibitors and Quantitative Data
The HTS campaign and subsequent optimization efforts have yielded several classes of S. pombe lumazine synthase inhibitors. The inhibitory activities are typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
| Compound Class | Lead Compound/Example | Target Enzyme | Ki (μM) | Inhibition Type | Reference(s) |
| Pyrimidinedione Analogs | (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9) | M. tuberculosis Lumazine Synthase | 95 | Not specified | [1][6][7] |
| Pyrimidinedione Analogs | (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26) | M. tuberculosis Lumazine Synthase | 3.7 | Not specified | [7] |
| Naphthyridine Derivatives | 1,3,6,8-tetrahydroxy-2,7-naphthyridine (Compound 7) | S. pombe Lumazine Synthase | 350 ± 76 | Competitive | [5][8] |
| Tetraazaperylenehexaone Derivatives | Oxidation product of Compound 7 (Compound 8) | S. pombe Lumazine Synthase | 66 ± 13 (in Tris buffer) | Competitive | [5][8] |
| Tetraazaperylenehexaone Derivatives | Oxidation product of Compound 7 (Compound 8) | S. pombe Lumazine Synthase | 22 ± 4 (in phosphate buffer) | Competitive | [5][8] |
| Miscellaneous | S.pombe lumazine synthase-IN-1 | S. pombe Lumazine Synthase | 243 | Not specified | [9] |
Experimental Protocols
High-Throughput Screening Assay
-
Preparation of Reagents :
-
Recombinant S. pombe lumazine synthase is expressed and purified.
-
A stock solution of riboflavin is prepared in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.0, 100 mM NaCl, 5 mM EDTA, 5 mM DTT).
-
Compound libraries are formatted in 384-well plates.
-
-
Assay Procedure :
-
A mixture of S. pombe lumazine synthase and riboflavin is pre-incubated to allow the formation of the non-fluorescent complex.
-
Aliquots of the compound library are added to the wells containing the enzyme-riboflavin complex.
-
The plates are incubated to allow for potential displacement of riboflavin by the test compounds.
-
Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths for riboflavin.
-
-
Data Analysis :
-
An increase in fluorescence intensity compared to control wells (containing DMSO or inactive compounds) indicates potential inhibitory activity.
-
Hits are identified based on a predefined threshold of fluorescence increase (e.g., Z-factor of 0.7 was achieved in preliminary screening).[4]
-
Secondary Assay: Enzyme Kinetics for Inhibition Characterization
-
Reaction Mixture :
-
A standard reaction buffer is prepared (e.g., 100 mM Tris-HCl pH 7.0, 100 mM NaCl, 5 mM DTT, or 100 mM K/Na-phosphate pH 7.0, 5 mM EDTA, 5 mM DTT).[5][10]
-
Varying concentrations of the substrate, 5-amino-6-ribitylamino-2,4(1H,3H)pyrimidinedione, are used, while the concentration of the second substrate, 3,4-dihydroxy-2-butanone 4-phosphate, is held constant.[1][10]
-
A range of inhibitor concentrations are tested.
-
-
Kinetic Measurement :
-
The reaction is initiated by the addition of the enzyme.
-
The rate of formation of 6,7-dimethyl-8-ribityllumazine is monitored over time, typically by spectrophotometry.
-
-
Data Analysis :
-
The initial reaction velocities are determined for each substrate and inhibitor concentration.
-
The data are fitted to kinetic models using non-linear regression analysis (e.g., using software like DynaFit).[5][10]
-
Lineweaver-Burk plots are generated to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[5]
-
The inhibition constant (Ki) is calculated from the fitted data.
-
Conclusion
The discovery of S. pombe lumazine synthase inhibitors has been significantly advanced by the development of a novel fluorescence-based HTS assay. This has led to the identification of promising lead compounds, such as pyrimidinedione and naphthyridine derivatives, which have been shown to competitively inhibit the enzyme. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of potent and selective antifungal agents targeting the riboflavin biosynthesis pathway. The continued exploration of the structure-activity relationships of these and other inhibitor classes holds promise for the generation of new therapeutic options against fungal pathogens.
References
- 1. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Riboflavin synthase of Schizosaccharomyces pombe. Protein dynamics revealed by 19F NMR protein perturbation experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput screen utilizing the fluorescence of riboflavin for identification of lumazine synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and development of a small molecule library with lumazine synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel lumazine synthase inhibitor derived from oxidation of 1,3,6,8-tetrahydroxy-2,7-naphthyridine to a tetraazaperylenehexaone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound|CAS 331726-35-3|DC Chemicals [dcchemicals.com]
- 10. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lumazine Synthase in Schizosaccharomyces pombe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 6,7-dimethyl-8-ribityllumazine synthase (lumazine synthase) in the fission yeast Schizosaccharomyces pombe. Lumazine synthase, encoded by the rib4 gene, is a key enzyme in the penultimate step of the riboflavin (vitamin B2) biosynthesis pathway. Due to the absence of this pathway in humans and the inability of certain pathogenic yeasts and bacteria to uptake exogenous riboflavin, the enzymes involved, including lumazine synthase, represent promising targets for the development of novel anti-infective agents. This document details the biochemical properties, structure, and kinetics of S. pombe lumazine synthase, providing structured data and experimental protocols to facilitate further research and drug discovery efforts.
Introduction
Riboflavin is an essential vitamin, serving as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for a wide range of redox reactions in all living organisms.[1][2] While most vertebrates obtain riboflavin through their diet, many microorganisms, including the fission yeast Schizosaccharomyces pombe, synthesize it de novo.[3][4] This metabolic distinction makes the riboflavin biosynthesis pathway an attractive target for antimicrobial drug development.
Lumazine synthase (EC 2.5.1.78) catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine, the immediate precursor to riboflavin.[5][6][7] In S. pombe, this enzyme is a homopentamer of 17-kDa subunits.[6] Understanding the intricate details of S. pombe lumazine synthase is crucial for exploiting it as a therapeutic target.
Riboflavin Biosynthesis Pathway in S. pombe
The biosynthesis of riboflavin from GTP and ribulose 5-phosphate is a conserved pathway in fungi. Lumazine synthase carries out a critical step in this pathway, as illustrated below. The final step, the dismutation of 6,7-dimethyl-8-ribityllumazine to form riboflavin, is catalyzed by riboflavin synthase.[3][4]
Caption: The riboflavin biosynthesis pathway in S. pombe.
Quantitative Data Summary
The biochemical and biophysical properties of S. pombe lumazine synthase have been characterized in several studies. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: Molecular and Structural Properties
| Parameter | Value | Reference |
| Gene | rib4 | [5] |
| Subunit Molecular Mass | 17 kDa | [6] |
| Quaternary Structure | Homopentamer | [6] |
| Apparent Molecular Mass | 87 kDa | [6] |
| Sedimentation Coefficient | 5.0 S | [6] |
| Crystal Structure Space Group | C222₁ | [6] |
| Crystal Structure Resolution | 2.4 Å | [6] |
Table 2: Steady-State Kinetic Parameters
| Substrate | Km (µM) | Vmax (nmol·mg⁻¹·h⁻¹) | Reference |
| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13,000 | [6] |
| 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13,000 | [6] |
Table 3: Ligand Binding and Inhibition Constants
| Ligand | Constant | Value (µM) | Reference |
| Riboflavin | Kd | 1.2 | [6][8][9] |
| Riboflavin | Ki (competitive) | 17 | [5] |
| S.pombe lumazine synthase-IN-1 | Ki | 243 | [10] |
| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione | Ki | 95 (vs. M. tuberculosis) | [11] |
| (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione | Ki | 3.7 (vs. M. tuberculosis) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning S. pombe lumazine synthase.
Recombinant Protein Expression and Purification
A cDNA sequence of S. pombe with similarity to lumazine synthase was expressed in a recombinant Escherichia coli strain.[6]
Workflow for Recombinant Protein Production:
Caption: Workflow for recombinant lumazine synthase production.
Detailed Steps:
-
Cloning: The cDNA sequence for S. pombe lumazine synthase is cloned into a suitable E. coli expression vector, such as pNCO113, which places the gene under the control of a T5 promoter and a lac operator.[3]
-
Transformation: The expression plasmid is transformed into a suitable E. coli host strain, for instance, BL21(DE3).[3]
-
Cell Culture: The recombinant E. coli strain is grown in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 170 mg/L ampicillin) at 37°C with shaking.[3]
-
Induction: Protein expression is induced at an appropriate cell density (e.g., OD₆₀₀ of 0.8) by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 1 mM. The culture is then incubated for a further period (e.g., 4 hours) at 37°C.
-
Cell Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA). Cell lysis can be achieved by sonication on ice.
-
Purification: The crude cell lysate is clarified by centrifugation. The supernatant containing the soluble recombinant protein is then subjected to a series of chromatographic steps. A typical purification protocol might involve anion-exchange chromatography followed by gel filtration. The purity of the protein is assessed by SDS-PAGE.
Enzyme Activity Assay
The enzymatic activity of lumazine synthase is determined by monitoring the formation of 6,7-dimethyl-8-ribityllumazine.
Logical Flow of the Enzyme Assay:
Caption: Logical flow of the lumazine synthase enzyme assay.
Detailed Protocol:
-
Reaction Mixture: A typical reaction mixture contains 100 mM potassium phosphate buffer (pH 7.0), 10 mM MgCl₂, 1 mM dithiothreitol, the substrates 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, and the purified enzyme.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped after a specific time by the addition of a quenching agent, such as a strong acid or base.
-
Product Quantification: The formation of 6,7-dimethyl-8-ribityllumazine can be monitored spectrophotometrically or fluorometrically. For kinetic studies, initial velocities are measured at varying substrate concentrations.
High-Throughput Screening (HTS) for Inhibitors
A high-throughput screening assay has been developed based on the competitive binding of inhibitors and riboflavin to the active site of S. pombe lumazine synthase.[11] This is possible due to the unique property of the S. pombe enzyme to bind riboflavin, which is fluorescent, while the enzyme-bound riboflavin is not.[11]
HTS Assay Principle:
Caption: Principle of the HTS assay for lumazine synthase inhibitors.
Assay Protocol:
-
Preparation: A solution of purified S. pombe lumazine synthase is pre-incubated with riboflavin to form the non-fluorescent complex.
-
Screening: The enzyme-riboflavin complex is added to microplate wells containing compounds from a chemical library.
-
Detection: The plates are incubated, and the fluorescence is measured using a plate reader. An increase in fluorescence indicates that the test compound has displaced riboflavin from the enzyme's active site, identifying it as a potential inhibitor.[11]
Concluding Remarks
Lumazine synthase from Schizosaccharomyces pombe is a well-characterized enzyme that plays a vital role in the essential riboflavin biosynthesis pathway. Its absence in humans makes it a compelling target for the development of novel antifungal agents. The detailed biochemical data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this enzyme and explore its potential as a therapeutic target. The unique riboflavin-binding property of the S. pombe enzyme also provides a convenient tool for high-throughput screening of inhibitors, accelerating the discovery of new lead compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of Riboflavin Biosynthesis in Microorganisms and Construction of the Advanced Overproducers of This Vitamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Riboflavin synthase of Schizosaccharomyces pombe. Protein dynamics revealed by 19F NMR protein perturbation experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Riboflavin Synthase of Schizosaccharomyces pombe. Protein Dynamics Rev" by Markus Fischer, Ann-Kathrin Schott et al. [docs.lib.purdue.edu]
- 5. uniprot.org [uniprot.org]
- 6. Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lumazine synthase - Wikipedia [en.wikipedia.org]
- 8. flavins.info [flavins.info]
- 9. The structural basis of riboflavin binding to Schizosaccharomyces pombe 6,7-dimethyl-8-ribityllumazine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound|CAS 331726-35-3|DC Chemicals [dcchemicals.com]
- 11. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Riboflavin Biosynthesis Pathway in Fission Yeast: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Riboflavin (vitamin B2) is an essential precursor for the flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for a myriad of cellular redox reactions. While humans and other vertebrates obtain riboflavin through their diet, most fungi, including the fission yeast Schizosaccharomyces pombe, possess a de novo biosynthesis pathway. This pathway represents a promising target for the development of novel antifungal agents due to its absence in humans. This technical guide provides a comprehensive overview of the riboflavin biosynthesis pathway in S. pombe, detailing the core enzymatic steps, the associated genes, available quantitative data, and relevant experimental protocols. Furthermore, we explore the regulation of this pathway, with a particular focus on the role of iron homeostasis, and discuss its potential as a target for therapeutic intervention.
Introduction
The increasing incidence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the identification and validation of novel therapeutic targets. The riboflavin biosynthesis pathway is an attractive candidate for such endeavors as it is essential for fungal viability and absent in the human host.[1] Schizosaccharomyces pombe, a well-established model organism, offers a genetically tractable system to dissect this pathway and explore its potential for drug discovery. This guide serves as a technical resource for researchers, providing a detailed examination of the riboflavin biosynthesis pathway in this organism.
The Core Biosynthesis Pathway
The biosynthesis of riboflavin in S. pombe begins with one molecule of guanosine triphosphate (GTP) and two molecules of ribulose 5-phosphate. The pathway proceeds through a series of enzymatic reactions to produce riboflavin, which can then be converted to FMN and FAD.
Enzymatic Steps and Corresponding Genes
The following table summarizes the enzymes and corresponding genes involved in the riboflavin biosynthesis pathway in Schizosaccharomyces pombe.
| Step | Enzyme Name | Gene Name (Common) | Systematic Name | Reaction |
| 1 | GTP cyclohydrolase II | rib1 | SPAC17A5.13 | GTP → 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate + Formate + Pyrophosphate |
| 2 | 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate deaminase | rib2 | SPBC1711.10 | 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate → 5-amino-6-ribosylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate |
| 3 | 5-amino-6-ribosylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate reductase | rib7 | SPBC17D1.08c | 5-amino-6-ribosylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate → 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate |
| 4 | 3,4-dihydroxy-2-butanone-4-phosphate synthase | rib3 | SPBC16A3.13c | Ribulose 5-phosphate → 3,4-dihydroxy-2-butanone 4-phosphate + Formate |
| 5 | 6,7-dimethyl-8-ribityllumazine synthase | rib4 | SPBC1709.08 | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione + 3,4-dihydroxy-2-butanone 4-phosphate → 6,7-dimethyl-8-ribityllumazine + Phosphate + H₂O |
| 6 | Riboflavin synthase | rib5 | SPCC1450.13c | 2 x 6,7-dimethyl-8-ribityllumazine → Riboflavin + 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione |
Note: The dephosphorylation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is a necessary step, but the specific phosphatase responsible in S. pombe has not been definitively identified.
Pathway Visualization
References
Schizosaccharomyces pombe: A Powerful Model Organism for Antifungal Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fission yeast, Schizosaccharomyces pombe, has emerged as a premier model organism for the discovery and development of novel antifungal agents. Its genetic tractability, coupled with the high degree of conservation in fundamental cellular processes with pathogenic fungi and even humans, makes it an invaluable tool in the quest for new treatments against life-threatening fungal infections. This guide provides a comprehensive overview of the methodologies and conceptual frameworks for leveraging S. pombe in antifungal drug discovery, from high-throughput screening to mechanism of action studies.
Advantages of S. pombe in Antifungal Research
Schizosaccharomyces pombe offers a unique combination of biological features that make it an exceptional model for studying fungal biology and identifying novel antifungal targets:
-
Genetic Amenability: S. pombe is a haploid organism with a fully sequenced and well-annotated genome, making genetic manipulation straightforward. The availability of a comprehensive library of nonessential gene deletion mutants allows for rapid genome-wide screens to identify genes that, when absent, confer hypersensitivity or resistance to antifungal compounds.[1]
-
Conservation of Cellular Pathways: Key cellular pathways, including those involved in cell cycle control, DNA damage response, and nutrient sensing (such as the TOR and MAPK pathways), are highly conserved between S. pombe and pathogenic fungi.[2][3][4] This conservation allows for the identification of drug targets with broad-spectrum potential.
-
Similarity to Pathogenic Fungi: S. pombe shares important characteristics with several pathogenic fungi, including aspects of cell wall composition and the ergosterol biosynthesis pathway, which are the targets of major classes of existing antifungal drugs.[1][5]
-
Human Gene Homologs: A significant portion of S. pombe genes have homologs in humans, providing a valuable system for assessing potential off-target effects and toxicity of novel compounds early in the drug discovery process.
Key Antifungal Targets and Screening Strategies
The primary strategies for antifungal drug discovery in S. pombe revolve around identifying compounds that disrupt essential cellular processes, primarily targeting the cell wall and the cell membrane.
Ergosterol Biosynthesis Inhibitors
The ergosterol biosynthesis pathway is a well-established target for antifungal drugs, as ergosterol is the major sterol in fungal cell membranes and is absent in mammals. S. pombe has been instrumental in elucidating the mechanism of action of and resistance to ergosterol biosynthesis inhibitors like azoles (e.g., clotrimazole) and allylamines (e.g., terbinafine).[1][5]
Cell Wall Synthesis Inhibitors
The fungal cell wall, a structure absent in human cells, represents another excellent target for selective antifungal therapy. Echinocandins, such as caspofungin, inhibit the synthesis of β-(1,3)-D-glucan, a major component of the fungal cell wall. S. pombe is an ideal model to study the effects of these drugs due to the essential role of β-glucan in its cell wall integrity.[6]
Quantitative Data Summary
A critical aspect of antifungal drug discovery is the quantitative assessment of a compound's efficacy. The following tables summarize key quantitative data from studies utilizing S. pombe.
| Antifungal Agent | Drug Class | Target | Wild-Type MIC (μg/mL) | Reference |
| Clotrimazole | Azole | Ergosterol Biosynthesis (Erg11) | 0.2 - 0.3 | [5] |
| Terbinafine | Allylamine | Ergosterol Biosynthesis (Erg1) | 0.08 - 0.2 | [5] |
| Caspofungin | Echinocandin | Cell Wall β-(1,3)-D-glucan Synthesis | >10 | [6] |
| Amphotericin B | Polyene | Ergosterol Binding | Not explicitly found for S. pombe in the provided search results. | |
| Fluconazole | Azole | Ergosterol Biosynthesis (Erg11) | Not explicitly found for S. pombe in the provided search results. |
Table 1: Minimum Inhibitory Concentrations (MICs) of Common Antifungals against Wild-Type S. pombe
| Screen Type | Antifungal Agent(s) | Number of Mutants Screened | Hypersensitive Mutants Identified | Resistant Mutants Identified | Reference |
| Genome-wide deletion library | Clotrimazole and Terbinafine | 3,004 | 109 | 11 | [1][5] |
| Genome-wide deletion library | Micafungin | ~3,000 | 159 | Not specified | [7] |
Table 2: Summary of Genome-Wide Screens for Antifungal Sensitivity in S. pombe
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of successful drug discovery research. The following sections provide methodologies for key assays used in S. pombe.
Antifungal Susceptibility Testing
4.1.1. Streak Assay for Qualitative Assessment
This method provides a rapid, qualitative assessment of antifungal susceptibility.
-
Prepare Media: Prepare Yeast Extract with Supplements (YES) agar plates and YES agar plates containing various concentrations of the test antifungal compound. For testing hypersensitivity to terbinafine and clotrimazole, concentrations can range from 0.01 to 0.03 μg/mL and 0.05 to 0.15 μg/mL, respectively. For resistance testing, concentrations can range from 0.08 to 0.2 μg/mL for terbinafine and 0.2 to 0.3 μg/mL for clotrimazole.[5]
-
Inoculate Cultures: Grow S. pombe strains (wild-type and mutants) in liquid YES medium at 27°C until they reach the logarithmic growth phase.
-
Streak Plates: Using a sterile inoculation loop, streak the yeast cultures onto the YES and antifungal-containing YES plates to obtain single colonies.
-
Incubate: Incubate the plates at 27°C for 4 days.
-
Assess Growth: Compare the colony size of the mutant strains to the wild-type strain on both control and antifungal-containing plates. Reduced colony size or no growth on the drug-containing plates indicates sensitivity.
4.1.2. Spot Assay for Semi-Quantitative Analysis
This assay provides a more quantitative comparison of antifungal susceptibility.
-
Prepare Cultures: Grow yeast cells to saturation in liquid YES medium at 27°C.
-
Normalize Cell Density: Resuspend the saturated cultures in fresh YES medium to an optical density at 660 nm (OD660) of 0.3, which corresponds to approximately 1 x 10^7 cells/mL.[5]
-
Serial Dilutions: Prepare 10-fold serial dilutions of the normalized cell cultures (10^-1, 10^-2, 10^-3, 10^-4).
-
Spot Plates: Spot 5 μL of each dilution onto YES agar plates with and without the test antifungal compound.
-
Incubate: Incubate the plates at 27°C for 4 days.[5]
-
Analyze Results: Assess the growth of the spots. A reduction in the number of colonies or the growth of smaller colonies at a given dilution on the drug-containing plate compared to the control plate indicates sensitivity.
4.1.3. Broth Microdilution Assay for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Prepare Drug Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the antifungal drug in YES medium. The final volume in each well should be 100 μL. A drug-free control well should be included.
-
Prepare Inoculum: Grow S. pombe cells in YES medium to logarithmic phase. Dilute the culture to a final concentration of approximately 1 x 10^5 cells/mL in YES medium.
-
Inoculate Plate: Add 100 μL of the yeast inoculum to each well of the microtiter plate, bringing the final volume to 200 μL.
-
Incubate: Incubate the plate at 27°C for 48 hours.
-
Determine MIC: Measure the optical density at 530 nm using a microplate reader. The MIC is defined as the lowest drug concentration that inhibits 50% of the fungal cell growth compared to the drug-free control.[5]
β-Glucanase Cell Wall Digestion Assay
This assay is used to assess the integrity of the yeast cell wall, which is particularly useful for studying compounds that target the cell wall.
-
Grow Cells: Grow S. pombe cells to the logarithmic phase at 28°C in YES medium.
-
Wash Cells: Harvest the cells by centrifugation and wash them with 50 mM citrate-phosphate buffer (pH 5.6).
-
Enzyme Treatment: Resuspend the cells in the same buffer containing 30 μg/mL of Novozym 234 (a β-glucanase-containing enzyme complex).[8]
-
Incubate: Incubate the cell suspension at 30°C with shaking.
-
Monitor Lysis: At hourly intervals, measure the OD600 of the cell suspension. A decrease in OD600 over time indicates cell lysis due to cell wall degradation. The rate of lysis can be compared between untreated and compound-treated cells to assess the compound's effect on cell wall integrity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in antifungal drug action and discovery is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Signaling Pathways
5.1.1. The TOR Signaling Pathway
The Target of Rapamycin (TOR) pathway is a central regulator of cell growth in response to nutrient availability. In S. pombe, it consists of two complexes, TORC1 and TORC2.
References
- 1. Basic experiments with clotrimazole administered orally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple crosstalk between TOR and the cell integrity MAPK signaling pathway in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple crosstalk between TOR and the cell integrity MAPK signaling pathway in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Genomewide Screen in Schizosaccharomyces pombe for Genes Affecting the Sensitivity of Antifungal Drugs That Target Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Localization of Schizosaccharomyces pombe Glucan Synthases in the Presence of the Antifungal Agent Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Genome-Wide Screening of Potential Target Genes to Enhance the Antifungal Activity of Micafungin in Schizosaccharomyces pombe | PLOS One [journals.plos.org]
- 8. journals.asm.org [journals.asm.org]
High-Throughput Screening for Lumazine Synthase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for high-throughput screening (HTS) of lumazine synthase inhibitors. Lumazine synthase, a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway, is an attractive target for the development of novel antimicrobial agents, as this pathway is essential for many pathogens but absent in humans.[1][2][3] This guide details experimental protocols, data presentation, and visual workflows to aid researchers in the discovery and development of potent and selective lumazine synthase inhibitors.
Introduction to Lumazine Synthase as a Drug Target
Lumazine synthase (EC 2.5.1.78) catalyzes the penultimate step in riboflavin biosynthesis: the condensation of 5-amino-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-D-ribityllumazine.[2] This pathway's absence in humans makes lumazine synthase a promising target for developing selective antimicrobial drugs.[1]
Riboflavin Biosynthesis Pathway
The biosynthesis of riboflavin is a well-characterized pathway, with lumazine synthase playing a crucial role. Understanding this pathway is fundamental to designing effective inhibitor screening strategies.
High-Throughput Screening Assay for Lumazine Synthase Inhibitors
A robust and sensitive HTS assay is the cornerstone of any inhibitor discovery campaign. A fluorescence-based competitive binding assay has been successfully developed and employed for screening large compound libraries against Schizosaccharomyces pombe lumazine synthase.[2][4]
Principle of the Fluorescence Displacement Assay
This assay leverages the unique property of S. pombe lumazine synthase to bind riboflavin, a fluorescent molecule, resulting in the quenching of its fluorescence. When a compound displaces the bound riboflavin from the enzyme's active site, the fluorescence of the solution increases. This increase in fluorescence is directly proportional to the binding affinity of the test compound, allowing for the identification of potential inhibitors.[2] This thermodynamic assay is advantageous as it circumvents issues related to the instability of lumazine synthase substrates.[5] A preliminary HTS in a 384-well format using this method yielded a Z' factor of 0.7, indicating a robust and reliable assay.[5]
Detailed Experimental Protocol: Fluorescence Displacement Assay
This protocol is adapted from established methods for a 384-well plate format.[2][4]
Materials:
-
Schizosaccharomyces pombe lumazine synthase
-
Riboflavin
-
Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 5 mM EDTA, 5 mM DTT
-
Test compounds dissolved in DMSO
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of S. pombe lumazine synthase in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is in the low micromolar range.
-
Prepare a stock solution of riboflavin in assay buffer. The final concentration should be close to the dissociation constant (Kd) of riboflavin for the enzyme (approximately 1.2 µM for S. pombe lumazine synthase).[6]
-
Prepare a pre-mixed solution of lumazine synthase and riboflavin in assay buffer and incubate for at least 30 minutes at room temperature to allow for complex formation.
-
-
Compound Dispensing:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds from the library into the wells of the 384-well plate.
-
For control wells, dispense DMSO only (negative control) or a known inhibitor (positive control).
-
-
Assay Reaction:
-
Add the pre-incubated lumazine synthase-riboflavin complex solution to each well of the 384-well plate. The final volume per well is typically 20-50 µL.
-
-
Incubation:
-
Incubate the plates at room temperature for a set period (e.g., 30-60 minutes) to allow the compounds to compete with riboflavin for binding to the enzyme.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for riboflavin (e.g., excitation at ~450 nm and emission at ~530 nm).[7]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations above the mean of the negative controls).
-
Hit Validation and Secondary Assays
Primary hits from the HTS campaign require further validation to confirm their activity, determine their potency and mechanism of action, and rule out false positives.
Hit Confirmation and Dose-Response Analysis
Confirmed hits should be re-tested in the primary assay to ensure reproducibility. Subsequently, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50) value for each active compound.
Orthogonal and Counter-Screening Assays
To eliminate false positives arising from assay artifacts (e.g., compound autofluorescence or aggregation), it is crucial to employ orthogonal and counter-screening assays.[8]
-
Counter-Screen for Autofluorescence: Test compounds are incubated in the assay buffer without the enzyme and riboflavin, and their intrinsic fluorescence is measured at the same wavelengths used in the primary assay. Compounds exhibiting significant fluorescence should be flagged.
-
Kinetic Enzyme Assay: A kinetic assay that directly measures the enzymatic activity of lumazine synthase can serve as an orthogonal assay. This confirms that the hit compounds inhibit the catalytic function of the enzyme and not just riboflavin binding.
Detailed Experimental Protocol: Kinetic Enzyme Assay
This protocol measures the formation of 6,7-dimethyl-8-ribityllumazine by monitoring the increase in absorbance at 408 nm.[9]
Materials:
-
Lumazine synthase (e.g., from Bacillus anthracis or Mycobacterium tuberculosis)
-
5-amino-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione (substrate 1)
-
3,4-dihydroxy-2-butanone 4-phosphate (substrate 2)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.0), 100 mM NaCl, 5 mM DTT
-
Test compounds dissolved in DMSO
-
UV-transparent 96- or 384-well plates
-
Spectrophotometric plate reader
Procedure:
-
Prepare Reagents:
-
Assay Reaction:
-
In the wells of the microplate, combine the assay buffer, a fixed concentration of substrate 2 (e.g., 100 µM), and varying concentrations of the test compound.
-
Add the enzyme to each well to a final concentration in the nanomolar range.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
-
Initiate Reaction and Monitor:
-
Initiate the enzymatic reaction by adding varying concentrations of substrate 1.
-
Immediately begin monitoring the increase in absorbance at 408 nm over time (e.g., every 30 seconds for 10-20 minutes) using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots.
-
Plot the initial velocities against the substrate concentration for each inhibitor concentration.
-
Determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed) by fitting the data to the appropriate enzyme kinetic models (e.g., Michaelis-Menten with inhibition).
-
Data Presentation and Analysis
Clear and concise presentation of quantitative data is essential for comparing the potency and selectivity of different inhibitors.
Structure-Activity Relationship (SAR) Data
Systematic modification of a hit compound's structure and the subsequent evaluation of its inhibitory activity can provide valuable insights into the structure-activity relationship (SAR), guiding the optimization of lead compounds.
| Compound | R1 | R2 | R3 | R4 | Ki (µM) vs. M. tuberculosis Lumazine Synthase[3][14] |
| 9 | H | OH | H | H | 95 |
| 15 | H | OMe | H | H | >200 |
| 16 | H | F | H | H | >200 |
| 17 | H | Cl | H | H | 120 |
| 18 | H | Br | H | H | 100 |
| 19 | OMe | H | H | H | >200 |
| 20 | H | H | H | OMe | >200 |
| 21 | H | H | H | NO2 | 3.7 |
| 22 | H | H | H | CN | 5.2 |
| 23 | H | H | H | F | 18 |
| 24 | H | H | H | OMe | 30 |
Table 1: Example of a Structure-Activity Relationship (SAR) table for a series of (E)-5-nitro-6-styrylpyrimidine-2,4(1H,3H)-dione analogs.
Summary of Lumazine Synthase Inhibitors
The following table summarizes the inhibitory activities of several reported lumazine synthase inhibitors.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference |
| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (9) | S. pombe Lumazine Synthase | Kinetic | - | 210 | - | [14] |
| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (9) | M. tuberculosis Lumazine Synthase | Kinetic | - | 95 | - | [14] |
| (E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (26) | M. tuberculosis Lumazine Synthase | Kinetic | - | 3.7 | - | [14] |
| 1,3,6,8-Tetrahydroxy-2,7-naphthyridine (7) | S. pombe Lumazine Synthase | Kinetic | - | 350 ± 76 | Competitive | [4] |
| 2,5,8,11-Tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone (8) | S. pombe Lumazine Synthase (Tris buffer) | Kinetic | - | 66 ± 13 | Competitive | [4] |
| 2,5,8,11-Tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone (8) | S. pombe Lumazine Synthase (Phosphate buffer) | Kinetic | - | 22 ± 4 | Competitive | [4] |
Table 2: Summary of reported lumazine synthase inhibitors and their activities.
Visualizing the HTS Workflow
A logical and well-defined workflow is critical for the efficient progression of an HTS campaign from initial screening to lead optimization.
Conclusion
The development of high-throughput screening assays for lumazine synthase has paved the way for the discovery of novel inhibitors with potential as antimicrobial agents. This technical guide provides a framework for researchers to design and execute robust HTS campaigns, validate promising hits, and advance them through the drug discovery pipeline. By following the detailed protocols and workflows outlined herein, the scientific community can accelerate the development of new therapeutics targeting this essential bacterial enzyme.
References
- 1. High Throughput Screening (HTS) Services | Evotec [evotec.com]
- 2. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of a small molecule library with lumazine synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. The structural basis of riboflavin binding to Schizosaccharomyces pombe 6,7-dimethyl-8-ribityllumazine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
- 11. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. knime.com [knime.com]
Technical Guide: Target Identification and Characterization of S. pombe Lumazine Synthase-IN-1
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of riboflavin (Vitamin B2) is an essential metabolic pathway for many microorganisms, including pathogenic bacteria and yeasts. Unlike animals, which obtain riboflavin from their diet, these organisms are dependent on endogenous synthesis, making the pathway an attractive target for the development of novel antimicrobial agents.[1] The enzyme 6,7-dimethyl-8-ribityllumazine synthase (lumazine synthase) catalyzes the penultimate step in this pathway: the condensation of 5-amino-6-(D-ribitylamino)uracil with l-3,4-dihydroxy-2-butanone phosphate to form 6,7-dimethyl-8-ribityllumazine.[2][3]
Schizosaccharomyces pombe (fission yeast) serves as a crucial model organism for studying eukaryotic cellular processes and for screening potential drug candidates due to its genetic tractability and the conservation of core cellular pathways with humans.[4][5] This guide details the target identification and characterization of S. pombe lumazine synthase-IN-1, a known inhibitor of S. pombe lumazine synthase, providing quantitative data and the experimental methodologies used for its validation.
Target Identification and Mechanism of Action
The primary molecular target of S. pombe lumazine synthase-IN-1 has been identified as lumazine synthase . The inhibitor was discovered through a high-throughput screening (HTS) campaign designed to identify compounds that interfere with the enzyme's activity.[1][3]
The mechanism of action was determined to be competitive inhibition .[1] The inhibitor binds to the active site of lumazine synthase, likely in a manner that mimics the binding of the natural substrate or the product, riboflavin.[1][6] Structural studies of related inhibitors and riboflavin bound to the S. pombe enzyme reveal that binding is stabilized by stacking interactions with key amino acid residues in the active site, such as Tyr27 and His94.[1][6]
Riboflavin Biosynthesis Pathway
The diagram below illustrates the final steps of the riboflavin biosynthesis pathway, highlighting the reaction catalyzed by lumazine synthase and the point of inhibition by S. pombe lumazine synthase-IN-1.
References
- 1. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S. pombe Genome-wide Heterozygous Deletion Mutant Screening Service - Drug target identification - S.pombe knock-out library - Life Science Research. schizosaccharomyces pombe, drug induced haploinsufficiency, fission yeast, drug target identification, drug toxicity, deletion mutant library, mode of action, target validation, drug repurposing, repositioning, rescue, therapeutic drug, small molecule. [eng.bioneer.com]
- 5. Schizosaccharomyces pombe - Wikipedia [en.wikipedia.org]
- 6. The structural basis of riboflavin binding to Schizosaccharomyces pombe 6,7-dimethyl-8-ribityllumazine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Biology of Schizosaccharomyces pombe Lumazine Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the structural biology of lumazine synthase from the fission yeast Schizosaccharomyces pombe. Lumazine synthase is a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway, making it a potential target for the development of novel antifungal agents. This document summarizes the current knowledge on its structure, function, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The following tables provide a consolidated view of the key quantitative data available for S. pombe lumazine synthase.
Table 1: Crystallographic Data for S. pombe Lumazine Synthase
| Parameter | Value | Reference |
| PDB ID | 1KYX | [1][2] |
| Method | X-RAY DIFFRACTION | [1] |
| Resolution | 2.60 Å | [1] |
| R-Value Work | 0.174 | [1] |
| R-Value Free | 0.206 | [1] |
| Space Group | C222₁ | [3] |
Table 2: Kinetic and Binding Parameters
| Parameter | Value | Substrate/Ligand | Reference |
| Km | 5 µM | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | [3] |
| Km | 67 µM | 3,4-dihydroxy-2-butanone 4-phosphate | [3] |
| Vmax | 13,000 nmol·mg⁻¹·h⁻¹ | [3] | |
| Kd | 1.2 µM | Riboflavin | [1][3][4][5] |
Table 3: Molecular Characteristics
| Parameter | Value | Reference |
| Quaternary Structure | Homopentamer | [3] |
| Subunit Molecular Weight | 17 kDa | [3] |
| Apparent Molecular Mass | 87 kDa | [3] |
Riboflavin Biosynthesis Pathway in S. pombe
Lumazine synthase catalyzes the penultimate step in the biosynthesis of riboflavin. The following diagram illustrates the position of this enzyme within the pathway.
Caption: The riboflavin biosynthesis pathway in S. pombe, highlighting the condensation reaction catalyzed by lumazine synthase.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of S. pombe lumazine synthase.
Recombinant Protein Expression and Purification
The cDNA sequence for S. pombe lumazine synthase was expressed in a recombinant Escherichia coli strain.[3] A common procedure for expression and purification is as follows:
-
Transformation: The expression vector containing the lumazine synthase gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.
-
Purification: The protein is often expressed with a polyhistidine tag (His-tag) to facilitate purification by immobilized metal affinity chromatography (IMAC). The clarified lysate is loaded onto a Ni-NTA resin column. After washing with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins, the His-tagged lumazine synthase is eluted with a buffer containing a high concentration of imidazole.
Protein Crystallization
Crystals of S. pombe lumazine synthase suitable for X-ray diffraction were obtained.[3] The hanging-drop vapor diffusion method is a common technique for protein crystallization:
-
Preparation: A reservoir solution containing a precipitant (e.g., polyethylene glycol, salts) is pipetted into the wells of a crystallization plate.
-
Drop Setup: A small volume (e.g., 1-2 µL) of the purified and concentrated protein solution is mixed with an equal volume of the reservoir solution on a siliconized glass coverslip.
-
Incubation: The coverslip is inverted and sealed over the reservoir well. The higher precipitant concentration in the reservoir draws water vapor from the drop, slowly increasing the protein and precipitant concentration in the drop and promoting crystallization.
-
Crystal Growth: The plates are incubated at a constant temperature, and crystal growth is monitored over several days to weeks.
X-ray Crystallography Data Collection and Processing
The three-dimensional structure of S. pombe lumazine synthase was determined by X-ray crystallography.[1] A typical workflow for this process is outlined below.
Caption: A generalized workflow for determining the crystal structure of a protein, such as S. pombe lumazine synthase.
-
Crystal Mounting: A suitable crystal is harvested from the crystallization drop and flash-cooled in liquid nitrogen to prevent radiation damage.
-
Data Collection: The frozen crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are recorded on a detector.
-
Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. This involves indexing the diffraction pattern to determine the unit cell parameters and space group, followed by integration of the reflection intensities and scaling of the data from multiple images.
-
Structure Solution: The phase information, which is lost during the diffraction experiment, is retrieved using methods such as molecular replacement, where a known structure of a homologous protein is used as a search model.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined iteratively to improve its fit to the experimental data, resulting in the final three-dimensional structure.
Steady-State Enzyme Kinetics
The kinetic parameters of S. pombe lumazine synthase were determined through steady-state kinetic analysis.[3] The general principles for such an assay are:
-
Assay Setup: Reactions are set up containing a fixed concentration of the enzyme in a suitable buffer, and varying concentrations of one substrate while the other is kept at a saturating concentration.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme or one of the substrates. The formation of the product, 6,7-dimethyl-8-ribityllumazine, can be monitored continuously using a spectrophotometer or fluorometer, as the product is fluorescent.
-
Initial Rate Determination: The initial reaction velocity (v₀) is determined from the linear portion of the progress curve (product concentration vs. time) for each substrate concentration.
-
Data Analysis: The initial velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
Conclusion
The structural and kinetic data for S. pombe lumazine synthase provide a solid foundation for understanding its catalytic mechanism and for the rational design of inhibitors. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further investigate this enzyme for basic research or as a target for antifungal drug development. The availability of a high-resolution crystal structure opens avenues for computational studies, such as virtual screening and molecular dynamics simulations, to identify and optimize potent and specific inhibitors.
References
An In-depth Technical Guide to Schizosaccharomyces pombe Lumazine Synthase: Gene, Protein, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lumazine synthase from the fission yeast Schizosaccharomyces pombe. It covers the fundamental aspects of its gene and protein sequences, structural and kinetic properties, and its role in the essential riboflavin biosynthesis pathway. Detailed experimental protocols for its cloning, expression, purification, and enzymatic activity assessment are provided to facilitate further research and drug development efforts targeting this key enzyme.
Introduction to S. pombe Lumazine Synthase
Lumazine synthase (EC 2.5.1.78) is a crucial enzyme in the biosynthesis of riboflavin (vitamin B2), a precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). In S. pombe, this enzyme catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine, the immediate precursor to riboflavin. Due to its absence in humans, the riboflavin biosynthesis pathway, and specifically lumazine synthase, represents a promising target for the development of novel antifungal agents.
Gene and Protein Sequence
The gene encoding lumazine synthase in Schizosaccharomyces pombe is systematically identified as SPAC2F3.15c . The corresponding protein has the UniProt accession number Q9UUB1 .
Gene Sequence (SPAC2F3.15c)
The genomic DNA sequence of the S. pombe lumazine synthase gene can be retrieved from the PomBase database. The coding sequence (CDS) is 480 base pairs long.
Protein Sequence (Q9UUB1)
The mature lumazine synthase protein in S. pombe consists of 159 amino acids. The FASTA sequence is provided below:
Quantitative Data
The following tables summarize the key quantitative data reported for S. pombe lumazine synthase.
Table 1: Physicochemical and Structural Properties
| Property | Value | Reference |
| Molecular Weight (subunit) | ~17 kDa | [1] |
| Apparent Molecular Mass (native) | ~87 kDa | [1] |
| Quaternary Structure | Homopentamer | [1] |
| Number of Amino Acids | 159 | |
| Isoelectric Point (pI) | 5.34 (Predicted) |
Table 2: Kinetic Parameters
| Substrate | Km (µM) | Vmax (nmol·mg-1·h-1) | Reference |
| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13,000 | [1] |
| 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13,000 | [1] |
Table 3: Ligand Binding Affinity
| Ligand | Kd (µM) | Reference |
| Riboflavin | 1.2 | [1] |
Signaling Pathway: Riboflavin Biosynthesis
Lumazine synthase is a key enzyme in the riboflavin (Vitamin B2) biosynthesis pathway. The pathway involves the conversion of GTP and Ribulose-5-phosphate through a series of enzymatic steps to produce riboflavin.
Experimental Protocols
This section provides detailed methodologies for the cloning, expression, purification, and enzymatic assay of S. pombe lumazine synthase.
Experimental Workflow Overview
The overall workflow for obtaining and characterizing recombinant S. pombe lumazine synthase is depicted below.
Cloning of S. pombe Lumazine Synthase Gene
Objective: To clone the coding sequence of S. pombe lumazine synthase into an E. coli expression vector (e.g., pET-28a) with an N-terminal His-tag.
Materials:
-
S. pombe strain 972h-
-
Yeast RNA extraction kit
-
Reverse transcription kit
-
High-fidelity DNA polymerase
-
pET-28a vector
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA ligase
-
Competent E. coli DH5α cells
-
LB agar plates with kanamycin (50 µg/mL)
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Culture S. pombe cells in YES medium to mid-log phase.
-
Extract total RNA using a commercial yeast RNA extraction kit following the manufacturer's instructions.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
PCR Amplification:
-
Design PCR primers to amplify the lumazine synthase CDS. Include restriction sites for NdeI (forward primer) and XhoI (reverse primer) to facilitate cloning into pET-28a.
-
Forward Primer (NdeI): 5'- CATATG TCCAACCAGATTTACAACGC -3' (The ATG is the start codon and part of the NdeI site).
-
Reverse Primer (XhoI): 5'- CTCGAGTTAACGCCCTTCTTTGCTTTG -3' (Excludes the stop codon to allow for C-terminal tag fusion if desired, though here we aim for an N-terminal tag).
-
-
Perform PCR using the synthesized cDNA as a template and high-fidelity DNA polymerase.
-
Verify the PCR product size (~480 bp) by agarose gel electrophoresis.
-
-
Vector and Insert Preparation:
-
Purify the PCR product using a gel extraction kit.
-
Digest both the purified PCR product and the pET-28a vector with NdeI and XhoI restriction enzymes.
-
Purify the digested vector and insert.
-
-
Ligation and Transformation:
-
Ligate the digested insert into the digested pET-28a vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.
-
-
Colony PCR and Sequence Verification:
-
Screen colonies by colony PCR using T7 promoter and terminator primers to identify colonies with the correct insert size.
-
Isolate plasmid DNA from positive colonies and verify the sequence of the insert by Sanger sequencing.
-
Expression of Recombinant Lumazine Synthase
Objective: To express the His-tagged S. pombe lumazine synthase in E. coli BL21(DE3).
Materials:
-
Verified pET-28a-lumazine synthase plasmid
-
Competent E. coli BL21(DE3) cells
-
LB medium with kanamycin (50 µg/mL)
-
1 M Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution
Protocol:
-
Transformation: Transform the verified plasmid into competent E. coli BL21(DE3) cells and plate on LB-kanamycin plates. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing kanamycin (50 µg/mL). Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB-kanamycin medium with the overnight starter culture to an initial OD600 of 0.05-0.1.
-
Induction: Grow the main culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture at a reduced temperature, for example, 18-25°C, for 16-20 hours with shaking to enhance protein solubility.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of His-tagged Lumazine Synthase
Objective: To purify the recombinant His-tagged lumazine synthase using immobilized metal affinity chromatography (IMAC).
Materials:
-
Frozen cell pellet
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA agarose resin
-
Lysozyme, DNase I
-
Protease inhibitor cocktail
Protocol:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Add DNase I to reduce viscosity and incubate on ice for 15 minutes.
-
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
-
Binding to Resin:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C.
-
-
Washing:
-
Load the lysate-resin mixture into a column.
-
Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged lumazine synthase with 5-10 column volumes of Elution Buffer. Collect fractions.
-
-
Analysis and Dialysis:
-
Analyze the collected fractions by SDS-PAGE to assess purity and identify fractions containing the purified protein.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to remove imidazole.
-
Enzymatic Assay of Lumazine Synthase
Objective: To determine the enzymatic activity of the purified lumazine synthase by monitoring the formation of the fluorescent product, 6,7-dimethyl-8-ribityllumazine.
Materials:
-
Purified S. pombe lumazine synthase
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0
-
Substrate 1: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (stock solution in DMSO)
-
Substrate 2: 3,4-dihydroxy-2-butanone 4-phosphate (stock solution in water)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture in a microplate well containing Assay Buffer.
-
Add varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Add a known amount of purified lumazine synthase to initiate the reaction. The final reaction volume is typically 100-200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~408 nm and an emission wavelength of ~490 nm, which correspond to the fluorescence of 6,7-dimethyl-8-ribityllumazine.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear phase of the fluorescence increase.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Conclusion
This technical guide provides a comprehensive resource for the study of Schizosaccharomyces pombe lumazine synthase. The detailed information on its gene and protein sequences, coupled with robust experimental protocols, will empower researchers in academic and industrial settings to further investigate its biochemical properties, physiological roles, and potential as a target for novel antifungal therapies. The provided data and methodologies serve as a solid foundation for future research endeavors in this field.
References
Methodological & Application
Determining Ki Values for Schizosaccharomyces pombe Lumazine Synthase Inhibitors: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizosaccharomyces pombe (S. pombe), a species of fission yeast, serves as a valuable model organism in biomedical research. Its riboflavin biosynthesis pathway, essential for the organism's survival and absent in humans, presents a compelling target for the development of novel antifungal agents. Lumazine synthase, a key enzyme in this pathway, catalyzes the formation of 6,7-dimethyl-8-ribityllumazine, the penultimate precursor to riboflavin.[1][2] Inhibition of this enzyme disrupts riboflavin production, leading to cell death. This application note provides detailed protocols for determining the inhibition constant (Ki) of potential inhibitors against S. pombe lumazine synthase, a critical step in the drug discovery pipeline.
The protocols outlined below leverage a fluorescence-based assay, offering a high-throughput and sensitive method for screening and characterizing inhibitors.[2] This method relies on the unique property of S. pombe lumazine synthase to bind riboflavin, quenching its natural fluorescence.[2] Inhibitors that bind to the active site displace riboflavin, resulting in a measurable increase in fluorescence, which can be directly correlated with inhibitory activity.
Riboflavin Biosynthesis Pathway in S. pombe
The biosynthesis of riboflavin in S. pombe is a multi-step enzymatic process. Lumazine synthase catalyzes a crucial condensation reaction between 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine.[1][2] This product is then converted to riboflavin by riboflavin synthase. Understanding this pathway is fundamental to designing and evaluating inhibitors that specifically target lumazine synthase.
Caption: Simplified Riboflavin Biosynthesis Pathway in S. pombe.
Quantitative Data of S. pombe Lumazine Synthase Inhibitors
The following table summarizes the inhibition constants (Ki) for several known inhibitors of S. pombe lumazine synthase. This data provides a reference for researchers developing novel inhibitory compounds.
| Inhibitor | Ki (µM) | Inhibition Type | Reference |
| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione | 210 | Competitive | [2] |
| 1,3,6,8-Tetrahydroxy-2,7-naphthyridine | 350 ± 76 | Competitive | [1] |
| 2,5,8,11-Tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone (in Tris buffer) | 66 ± 13 | Competitive | [1] |
| 2,5,8,11-Tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone (in phosphate buffer) | 22 ± 4 | Competitive | [1] |
Experimental Protocols
Expression and Purification of Recombinant S. pombe Lumazine Synthase
Accurate determination of Ki values requires highly purified enzyme. The following is a general protocol for the expression and purification of recombinant S. pombe lumazine synthase. Specific details may need to be optimized based on the expression vector and purification system used.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the S. pombe lumazine synthase gene (e.g., pET vector)
-
LB Broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
SDS-PAGE reagents
Protocol:
-
Transformation: Transform the expression vector into a suitable E. coli expression strain.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB broth with the appropriate antibiotic and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the recombinant lumazine synthase with Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for buffer exchange.
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
Fluorescence-Based Assay for Determining Lumazine Synthase Activity and Inhibition
This protocol is adapted from a high-throughput screening method and relies on the displacement of bound riboflavin by an inhibitor, leading to an increase in fluorescence.[2]
Materials:
-
Purified recombinant S. pombe lumazine synthase
-
Riboflavin
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.0, 100 mM NaCl, 5 mM DTT)[3]
-
Test inhibitors dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Enzyme-Riboflavin Complex Preparation: Prepare a solution of S. pombe lumazine synthase in Assay Buffer and add riboflavin to a final concentration that ensures saturation of the binding sites (typically in the low micromolar range). Incubate for a sufficient time to allow complex formation. This solution should exhibit low fluorescence due to quenching upon binding.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitors in DMSO.
-
Assay Reaction: In a 384-well plate, add the following to each well:
-
Assay Buffer
-
Enzyme-Riboflavin complex
-
Test inhibitor at various concentrations (or DMSO for control)
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme and displace riboflavin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for riboflavin (e.g., Ex: 440 nm, Em: 525 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Calculation of the Inhibition Constant (Ki)
For competitive inhibitors, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
IC50 is the concentration of inhibitor that produces 50% inhibition.
-
[S] is the concentration of the substrate (in this assay, riboflavin is acting as a competitive ligand, so its concentration is used).
-
Km is the Michaelis-Menten constant of the substrate. In this competitive binding assay, the dissociation constant (Kd) of riboflavin for lumazine synthase can be used.
Experimental Workflow for Ki Determination
The overall workflow for identifying and characterizing inhibitors of S. pombe lumazine synthase is a systematic process involving several key stages.
Caption: General workflow for inhibitor screening and Ki determination.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers engaged in the discovery and characterization of S. pombe lumazine synthase inhibitors. The fluorescence-based assay offers a robust and efficient platform for high-throughput screening, while the subsequent determination of Ki values allows for the quantitative comparison of inhibitor potency. By targeting this essential enzyme in the riboflavin biosynthesis pathway, these methodologies can significantly contribute to the development of novel and effective antifungal therapeutics.
References
- 1. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S. pombe Cell-Based Assays for Antifungal Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fission yeast, Schizosaccharomyces pombe, serves as an excellent model organism for the discovery and characterization of antifungal compounds. Its genetic tractability, conserved cellular pathways with pathogenic fungi, and ease of cultivation make it a powerful tool for high-throughput screening and mechanistic studies.[1][2] These application notes provide detailed protocols for various S. pombe-based assays to evaluate the efficacy of antifungal agents.
Key Cellular Pathways Targeted by Antifungal Compounds in S. pombe
Several conserved signaling pathways in S. pombe are primary targets for antifungal drugs or are involved in the cellular response to these compounds. Understanding these pathways is crucial for interpreting assay results and elucidating the mechanism of action of novel antifungals.
Ergosterol Biosynthesis Pathway
A primary target for many clinically used antifungal drugs, such as azoles (e.g., clotrimazole) and allylamines (e.g., terbinafine), is the ergosterol biosynthesis pathway.[3] Ergosterol is an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to cell growth inhibition or death.
Cell Wall Integrity (CWI) Pathway
The fungal cell wall is a dynamic structure essential for cell viability and is a prime target for antifungals like echinocandins (e.g., micafungin and caspofungin).[4][5][6] The CWI pathway is a conserved signaling cascade that responds to cell wall stress. Key components include the Pmk1 MAPK cascade and the calcineurin signaling pathway, which can be activated by cell wall-damaging agents.[7]
Target of Rapamycin (TOR) Pathway
The TOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability.[8][9] In fungi, it plays a role in mediating cellular responses to stress. While S. pombe is relatively resistant to rapamycin during vegetative growth, the TOR pathway components are conserved and can be investigated as potential antifungal targets.[10] The TORC1 and TORC2 complexes regulate downstream effectors to control processes like protein synthesis and autophagy.[11][12]
Experimental Protocols
Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal compound. The MIC is the lowest concentration of the drug that inhibits the visible growth of the yeast after a defined incubation period.[13]
Protocol:
-
Prepare Yeast Culture: Inoculate S. pombe cells into a suitable liquid medium (e.g., YES - Yeast Extract with Supplements) and grow overnight at 27-30°C with shaking to reach the logarithmic phase.
-
Prepare Compound Dilutions: Prepare a 2-fold serial dilution of the test compound in the assay medium in a 96-well microtiter plate. Include a drug-free control (vehicle only) and a media-only control (for sterility check).
-
Inoculate Plates: Adjust the cell density of the overnight culture and inoculate each well of the microtiter plate to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[13] Some protocols may use a higher inoculum of ~10⁶ cells/well.[3]
-
Incubation: Incubate the plates at 27-30°C for 24-48 hours.[3][13]
-
Read Results: Determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC₅₀ is the concentration that causes a 50% reduction in growth compared to the drug-free control.[3]
This is a semi-quantitative method to assess the sensitivity of yeast strains to antifungal compounds on solid media.
Protocol:
-
Prepare Yeast Cultures: Grow S. pombe cells in liquid medium to the mid-logarithmic phase.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the yeast culture (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).
-
Spotting: Spot 5-10 µL of each dilution onto agar plates (e.g., YES agar) containing the test compound at various concentrations. Also, include a control plate with no compound.
-
Incubation: Incubate the plates at 27-30°C for 3-5 days.[3][14]
-
Analysis: Compare the growth of the spots on the drug-containing plates to the control plate. A reduction in the number of colonies or the inability to grow at higher dilutions indicates sensitivity to the compound.
High-Throughput Screening (HTS) of Chemical Libraries
S. pombe is well-suited for HTS to identify novel antifungal compounds.[2] This typically involves using a deletion mutant library to identify compounds that are synthetically lethal with a specific gene deletion, or to find compounds that inhibit the growth of wild-type cells.
Protocol:
-
Library Preparation: Use a wild-type strain or a library of non-essential gene deletion mutants of S. pombe.[3][4]
-
Assay Miniaturization: Dispense the chemical library compounds into 96- or 384-well microtiter plates.
-
Inoculation: Inoculate the plates with a standardized suspension of S. pombe cells using a liquid handling system.
-
Incubation: Incubate the plates under controlled conditions (e.g., 30°C for 48 hours).
-
Data Acquisition: Measure cell growth using a plate reader (OD600) or an imaging-based system.[15]
-
Hit Identification: Identify "hits" as compounds that cause a significant reduction in cell growth compared to controls.
Cell Viability Assays
These assays distinguish between fungistatic (growth-inhibiting) and fungicidal (cell-killing) effects of a compound.
Phloxine B is a vital dye that is excluded by live cells but penetrates and stains dead cells red.[16]
Protocol:
-
Cell Treatment: Treat logarithmically growing S. pombe cells with the antifungal compound for a desired period.
-
Staining: Add Phloxine B to the cell culture to a final concentration of 5 µg/mL and incubate for a short period (e.g., 1 hour).[16]
-
Washing: Centrifuge the cells to remove the supernatant and wash the cell pellet with a buffer (e.g., PBS) to remove excess stain.[16]
-
Microscopy: Resuspend the cells and observe them under a fluorescence microscope.
-
Quantification: Count the number of stained (dead) and unstained (live) cells to determine the percentage of viability.
This is a traditional method to quantify viable cells.
Protocol:
-
Cell Treatment: Expose S. pombe cells to the antifungal compound in liquid culture for a specific duration.
-
Serial Dilution and Plating: Make serial dilutions of the cell culture and plate a known volume of the appropriate dilutions onto solid medium (e.g., YES agar).
-
Incubation: Incubate the plates at 30°C until distinct colonies are visible (typically 3-5 days).
-
Counting: Count the number of colonies on the plates and calculate the CFU/mL of the original culture. Compare the CFU of treated samples to untreated controls to determine the percentage of viable cells.
Quantitative Data Summary
The following tables summarize representative quantitative data from S. pombe antifungal assays found in the literature.
Table 1: Minimum Inhibitory Concentrations (MIC) of Various Antifungal Compounds against Wild-Type S. pombe
| Antifungal Compound | Compound Class | MIC (µg/mL) | Assay Conditions | Reference |
| Clotrimazole | Azole | 0.05 - 0.15 | YES medium, 27°C, 48h | [3] |
| Terbinafine | Allylamine | 0.01 - 0.03 | YES medium, 27°C, 48h | [3] |
| Micafungin | Echinocandin | Varies | YES medium | [4][7] |
| Caspofungin | Echinocandin | >10 (lethal) | YES medium, 28°C, 24h | [5] |
| Tubeimoside I | Saponin | 5 | YPD medium | [1] |
| Amphotericin B | Polyene | Varies | RPMI medium | [7][17] |
| Fluconazole | Azole | Varies | RPMI medium | [7][17] |
| FK506 (Tacrolimus) | Calcineurin Inhibitor | Varies | YES medium | [7] |
| Citrinin | Mycotoxin | 500 µM | SM medium, pH 4.5 | [18] |
Table 2: Results of a Genomewide Screen for Altered Sensitivity to Ergosterol Biosynthesis Inhibitors in S. pombe
| Drug(s) | Total Mutants Screened | Hypersensitive Mutants | Resistant Mutants | Reference |
| Clotrimazole & Terbinafine | 3,004 | 109 | 11 | [3][4] |
Table 3: Synergistic Interactions with Micafungin in S. pombe
| Combination | Effect | Observation | Reference |
| Micafungin + Amphotericin B | Synergistic | More potent growth inhibition than micafungin alone. | [7] |
| Micafungin + Fluconazole | No Synergy | No enhanced growth inhibition observed. | [7] |
| Micafungin + FK506 | Synergistic | Increased growth inhibitory effect on wild-type cells. | [7] |
Conclusion
Schizosaccharomyces pombe provides a versatile and robust platform for the screening and characterization of antifungal compounds. The assays and protocols described here, from basic susceptibility testing to high-throughput screening, enable researchers to identify novel antifungal agents, elucidate their mechanisms of action, and explore synergistic drug combinations. The conservation of key cellular pathways between S. pombe and pathogenic fungi underscores the relevance of this model organism in the quest for new and more effective antifungal therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A Genomewide Screen in Schizosaccharomyces pombe for Genes Affecting the Sensitivity of Antifungal Drugs That Target Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Analysis of the Localization of Schizosaccharomyces pombe Glucan Synthases in the Presence of the Antifungal Agent Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Genome-Wide Screening of Potential Target Genes to Enhance the Antifungal Activity of Micafungin in Schizosaccharomyces pombe | PLOS One [journals.plos.org]
- 8. The TOR signalling pathway in fungal phytopathogens: A target for plant disease control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. The fission yeast TOR proteins and the rapamycin response: an unexpected tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Microscopy-based protocol for the quantification of cells viability for temperature-sensitive S. pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Recombinant S. pombe Lumazine Synthase Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant Schizosaccharomyces pombe (S. pombe) lumazine synthase. This enzyme is a key component in the riboflavin biosynthesis pathway and serves as a potential target for the development of novel antimicrobial agents. The protocols outlined below cover the entire workflow from the expression of His-tagged lumazine synthase in S. pombe to its purification and functional characterization.
Introduction
Schizosaccharomyces pombe is a well-established eukaryotic model organism and a robust system for the expression of recombinant proteins.[1][2][3] Its advantages include the ability to perform post-translational modifications, which can be crucial for the proper folding and function of eukaryotic proteins.[2] This document details the use of an S. pombe expression system, specifically utilizing the thiamine-repressible nmt1 (no message in thiamine) promoter for controlled, high-level expression of the target protein.[2] The recombinant lumazine synthase is expressed with a polyhistidine (His) tag to facilitate a single-step purification by immobilized metal affinity chromatography (IMAC).[4][5][6]
Data Presentation
Table 1: Expected Yield of Recombinant Protein from S. pombe Expression System
| Expression System Component | Typical Protein Yield (mg/L of culture) | Purity | Reference |
| nmt1 promoter in S. pombe | 1.0 - 12.5 | >80% after single-step affinity purification | [2] |
Note: The protein yield can vary depending on the specific protein being expressed. The values presented are typical for proteins expressed using the nmt1 promoter system in S. pombe.
Experimental Workflows and Signaling Pathways
Experimental Workflow
The overall experimental workflow for the expression and purification of recombinant S. pombe lumazine synthase is depicted below. This process begins with the transformation of the expression vector into S. pombe, followed by cell culture and induction of protein expression. The cells are then harvested and lysed, and the His-tagged lumazine synthase is purified using Ni-NTA affinity chromatography.
References
- 1. Quantification of Recombinant Products in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 2. Using Schizosaccharomyces pombe as a host for expression and purification of eukaryotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of heterologous proteins using the fission-yeast (Schizosaccharomyces pombe) expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Expression and purification of His-tagged beta-1,4-galactosyltransferase in yeast and in COS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) in Inhibitor Binding Affinity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique for the quantitative study of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2] This makes ITC an indispensable tool in drug discovery and development for characterizing the binding affinity of inhibitors to their target macromolecules, such as proteins or nucleic acids.[1][3] By providing insights into the forces driving the binding, ITC aids in the selection and optimization of lead compounds.[4]
These application notes provide a comprehensive overview of the principles of ITC, detailed protocols for studying inhibitor binding, and guidance on data interpretation and presentation.
Principles of Isothermal Titration Calorimetry
ITC operates on the principle of detecting the minute temperature changes that occur when molecules interact.[5] An ITC instrument consists of two cells: a reference cell and a sample cell, both maintained at a constant temperature.[5] The reference cell typically contains buffer or water, while the sample cell contains the macromolecule of interest (e.g., an enzyme). The inhibitor solution is placed in an injection syringe.
During the experiment, the inhibitor is titrated into the sample cell in a series of small, precise injections.[2] If the inhibitor binds to the macromolecule, heat is either released (exothermic reaction) or absorbed (endothermic reaction), causing a temperature difference between the sample and reference cells.[2] A feedback system applies power to the heaters to maintain a zero temperature difference between the cells.[5] The power required to maintain this thermal equilibrium is measured over time.
Each injection produces a heat pulse that is integrated to determine the total heat exchanged. As the macromolecule becomes saturated with the inhibitor, the magnitude of the heat change per injection decreases until only the heat of dilution is observed.[6] A plot of the heat released per mole of injectant versus the molar ratio of inhibitor to macromolecule generates a binding isotherm.[6] Fitting this isotherm to a suitable binding model yields the key thermodynamic parameters of the interaction.[6]
Applications in Inhibitor Binding Studies
ITC is a gold standard technique in drug discovery for several reasons:
-
Label-Free Measurement: ITC does not require any labeling or modification of the interacting molecules, allowing for the study of binding events in their native states.[1]
-
Direct Measurement of Binding Affinity: It directly measures the binding constant (Ka) or dissociation constant (Kd), providing a true measure of binding affinity.
-
Complete Thermodynamic Profile: In a single experiment, ITC determines the enthalpy (ΔH) and stoichiometry (n) of binding. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, offering deep insights into the nature of the binding forces.[1]
-
Mechanism of Action: ITC can be used in competitive binding experiments to determine the mechanism of action of an inhibitor.[7]
-
Structure-Activity Relationship (SAR) Studies: The detailed thermodynamic data helps in understanding the SAR, guiding the optimization of inhibitor potency and selectivity.[4]
Experimental Design and Sample Preparation
Careful experimental design and meticulous sample preparation are crucial for obtaining high-quality ITC data.
Sample Preparation
-
Purity: Both the macromolecule and the inhibitor should be as pure as possible to avoid artifacts from interacting contaminants.[1]
-
Buffer Matching: It is critical that the macromolecule and inhibitor solutions are prepared in an identical buffer to minimize large heats of dilution that can obscure the binding signal.[1][5] Exhaustive dialysis of the macromolecule against the final buffer is highly recommended. The inhibitor should be dissolved in the final dialysis buffer.
-
Concentration Determination: Accurate concentration determination of both the macromolecule and the inhibitor is essential for accurate determination of stoichiometry and binding constants.[5]
-
Degassing: All solutions, including the buffer, should be thoroughly degassed immediately before the experiment to prevent the formation of air bubbles in the ITC cells, which can cause significant noise in the data.
Concentration Guidelines
The choice of macromolecule and inhibitor concentrations is critical for obtaining a well-defined sigmoidal binding isotherm. The "c-window" is a useful parameter for guiding experimental design:
c = nKa [M]T = n [M]T / Kd
Where:
-
n is the stoichiometry of binding
-
Ka is the association constant
-
Kd is the dissociation constant
-
[M]T is the total concentration of the macromolecule in the cell
For a reliable determination of Kd, ΔH, and n, the c-value should ideally be between 10 and 100.[5]
-
If Kd is known: Use the c-window formula to calculate an appropriate macromolecule concentration. The inhibitor concentration in the syringe should typically be 10-20 times the macromolecule concentration in the cell.[1]
-
If Kd is unknown: A good starting point is a macromolecule concentration of 10-50 µM and an inhibitor concentration of 100-500 µM.[5]
Detailed Experimental Protocol for Inhibitor Binding
This protocol provides a general guideline for performing an inhibitor binding experiment using a modern isothermal titration calorimeter.
5.1. Instrument Preparation
-
Cleaning: Thoroughly clean the sample cell, reference cell, and the injection syringe with a suitable detergent solution followed by extensive rinsing with deionized water.
-
Equilibration: Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).
5.2. Sample Loading
-
Reference Cell: Fill the reference cell with deionized water or the experimental buffer.
-
Sample Cell: Carefully load the degassed macromolecule solution into the sample cell, avoiding the introduction of air bubbles. A typical cell volume is around 200-300 µL.[5]
-
Syringe: Load the degassed inhibitor solution into the injection syringe, ensuring there are no air bubbles. A typical syringe volume is 40-100 µL.[5]
5.3. Experimental Setup
-
Parameters: Set the experimental parameters in the control software. Key parameters include:
-
Total number of injections: Typically 15-20.
-
Injection volume: e.g., 2-3 µL per injection.
-
Spacing between injections: Sufficiently long to allow the signal to return to baseline (e.g., 120-180 seconds).
-
Stirring speed: To ensure rapid mixing without causing protein denaturation (e.g., 750 rpm).
-
Reference power: Set to a value appropriate for the instrument and experiment.
-
5.4. Data Acquisition
-
Thermal Equilibration: Allow the system to thermally equilibrate after placing the syringe in position. This is observed as a stable baseline.
-
Start Titration: Initiate the titration sequence. The instrument will automatically perform the series of injections and record the heat changes.
-
Control Experiment: After the main experiment, perform a control titration by injecting the inhibitor solution into the buffer alone in the sample cell. This measures the heat of dilution, which can be subtracted from the binding data.
Data Presentation and Analysis
Data Processing
-
Integration: The raw data (power vs. time) is integrated to obtain the heat change for each injection.
-
Normalization: The integrated heat values are normalized for the concentration of the injectant.
-
Control Subtraction: The heat of dilution from the control experiment is subtracted from the normalized data of the binding experiment.
Data Fitting
The processed data, a plot of heat change per injection against the molar ratio of inhibitor to macromolecule, is fitted to a suitable binding model (e.g., one set of sites, two sets of sites, sequential binding) using the instrument's analysis software.[4] The fitting algorithm determines the values for n, Ka (or Kd), and ΔH.
Thermodynamic Parameters
The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the following equations:
ΔG = -RT * ln(Ka)
ΔG = ΔH - TΔS
Where:
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
Data Tables
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Experimental Conditions for ITC Analysis of Inhibitor Binding
| Parameter | Value |
| Instrument | Malvern Panalytical PEAQ-ITC |
| Temperature | 25 °C |
| Cell | |
| Macromolecule | Protein Kinase X |
| Concentration | 20 µM |
| Buffer | 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO |
| Syringe | |
| Inhibitor | Inhibitor Y |
| Concentration | 250 µM |
| Buffer | 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO |
| Titration Parameters | |
| Number of Injections | 19 |
| Injection Volume | 2 µL |
| Spacing | 150 s |
| Stirring Speed | 750 rpm |
Table 2: Thermodynamic Parameters for Inhibitor Binding to Protein Kinase X at 25 °C
| Inhibitor | n | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Inhibitor Y | 1.05 ± 0.02 | 85 ± 5 | -12.5 ± 0.3 | 2.8 | -9.7 |
| Inhibitor Z | 0.98 ± 0.03 | 150 ± 10 | -8.2 ± 0.2 | 0.9 | -9.1 |
Visualizations
Experimental Workflow
Caption: Workflow for an ITC inhibitor binding experiment.
Thermodynamic Parameters from ITC
Caption: Thermodynamic parameters obtained from an ITC experiment.
Inhibitor Binding to a Macromolecule
Caption: Conceptual diagram of inhibitor binding to a macromolecule.
Troubleshooting
Common issues encountered during ITC experiments and their potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Noisy Baseline | Air bubbles in the cell or syringe; Dirty cells. | Degas samples thoroughly; Clean the cells and syringe according to the manufacturer's protocol. |
| Large Heats of Dilution | Mismatch in buffer composition (pH, salt, or solvent concentration) between the cell and syringe. | Prepare both samples in the exact same buffer stock; Perform dialysis of the macromolecule. |
| DP does not return to baseline | Insufficient time between injections; A slow secondary process (e.g., conformational change). | Increase the spacing between injections; Reduce the injection volume. |
| Non-sigmoidal Binding Isotherm | c-value is too low (<1) or too high (>1000); Inactive protein; Inaccurate concentrations. | Adjust macromolecule and/or inhibitor concentrations; Verify protein activity and concentration. |
| Stoichiometry (n) far from expected value | Inaccurate concentration of the active protein or inhibitor; Presence of aggregates. | Accurately determine the concentrations of active components; Centrifuge or filter samples to remove aggregates.[5] |
References
- 1. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 2. scholarcommons.scu.edu [scholarcommons.scu.edu]
- 3. Representative binding models for ITC data fitting. [blog.affinimeter.com]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. tainstruments.com [tainstruments.com]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols: Studying Lumazine Synthase in S. pombe using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizosaccharomyces pombe, or fission yeast, serves as an excellent model organism for studying eukaryotic cellular processes due to its genetic tractability and the conservation of fundamental biological pathways with higher eukaryotes.[1][2][3] Lumazine synthase is a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway, which is essential for most fungi and microorganisms but absent in animals.[4][5] This makes it a promising target for the development of novel antifungal agents.[5] The CRISPR/Cas9 system has emerged as a powerful and precise genome editing tool, enabling targeted gene knockouts, insertions, and modifications.[1][6][7] Several CRISPR/Cas9 based methods have been developed and optimized for use in S. pombe, addressing initial challenges such as Cas9 toxicity and sgRNA expression.[1][6][8] This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 to study the function of lumazine synthase in S. pombe.
Application Notes
Rationale for Targeting Lumazine Synthase
Lumazine synthase catalyzes the formation of 6,7-dimethyl-8-ribityllumazine, the penultimate step in the riboflavin biosynthesis pathway.[4][5] As this pathway is essential for the viability of many pathogenic fungi and absent in humans, its components are attractive targets for antifungal drug development.[5] By disrupting the lumazine synthase gene (rib4 in S. pombe nomenclature, based on homology) using CRISPR/Cas9, researchers can investigate the consequences of its absence on cell viability, growth, and metabolism. This provides a platform to screen for compounds that mimic the knockout phenotype, acting as potential lumazine synthase inhibitors.
Overview of CRISPR/Cas9 Systems for S. pombe
Several CRISPR/Cas9 systems have been adapted for use in fission yeast. A common approach involves the co-expression of the Cas9 endonuclease and a single guide RNA (sgRNA) from a plasmid.[8] To overcome issues like the toxicity of high Cas9 levels, systems like SpEDIT have been developed, which use a codon-optimized Cas9 expressed from a medium-strength promoter.[1] Cloning-free methods, which utilize gap repair to assemble the Cas9/sgRNA plasmid in vivo, have also been established to accelerate the experimental workflow.[7][9] For studies requiring transcriptional repression rather than gene knockout, CRISPR interference (CRISPRi) systems using a catalytically inactive Cas9 (dCas9) are also available for S. pombe.[10][11][12]
Experimental Strategy
The general strategy for studying lumazine synthase in S. pombe using CRISPR/Cas9 involves the following key steps:
-
Design of sgRNA: A specific sgRNA targeting the lumazine synthase gene is designed.
-
Construction of CRISPR/Cas9 Plasmid: The sgRNA sequence is cloned into an S. pombe compatible CRISPR/Cas9 expression vector.
-
Preparation of Homology Repair Template: A DNA template with homology to the regions flanking the target site is prepared to facilitate gene deletion or modification via homologous recombination.
-
Transformation: The CRISPR/Cas9 plasmid and the repair template are co-transformed into S. pombe cells.
-
Selection and Screening: Transformants are selected, and successful gene editing events are identified and verified.
-
Phenotypic Analysis: The resulting mutant strains are analyzed for changes in growth, viability, and riboflavin metabolism.
Experimental Protocols
Protocol 1: sgRNA Design for Targeting Lumazine Synthase (rib4)
-
Obtain the S. pombe lumazine synthase gene sequence: Retrieve the sequence from the PomBase database (Identifier: SPBC1711.10, hypothetical gene based on homology).
-
Identify potential target sites: Use a CRISPR design tool (e.g., CRISPR4P, CHOPCHOP) to find 20-nucleotide sequences followed by a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
-
Select optimal sgRNAs: Choose sgRNAs with high predicted on-target scores and low predicted off-target effects. It is advisable to select at least two different sgRNAs to ensure successful knockout.
Protocol 2: Generation of Lumazine Synthase Knockout using SpEDIT System
This protocol is adapted from the SpEDIT method.[1]
Materials:
-
S. pombe wild-type strain (e.g., 972 h-)
-
pEDIT (pSG574) plasmid
-
Oligonucleotides for sgRNA and homology repair template
-
High-fidelity DNA polymerase
-
Restriction enzyme BsaI
-
T4 DNA ligase
-
Competent E. coli cells
-
Yeast transformation reagents (Lithium Acetate/PEG)
-
Selective media (EMM with appropriate supplements)
Procedure:
-
sgRNA Cloning into pEDIT:
-
Synthesize two complementary oligonucleotides encoding the 20-bp target sequence for the lumazine synthase gene.
-
Digest the pEDIT plasmid with BsaI to remove the GFP placeholder.
-
Ligate the annealed sgRNA fragment into the digested pEDIT vector.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
-
Preparation of Homology Repair Template:
-
Design primers to amplify ~500 bp regions upstream and downstream of the lumazine synthase gene from S. pombe genomic DNA.
-
Join the upstream and downstream fragments by overlap extension PCR to create a single ~1 kb repair template. This template will guide the repair of the Cas9-induced double-strand break, resulting in the deletion of the lumazine synthase gene.
-
-
S. pombe Transformation:
-
Prepare competent S. pombe cells using the lithium acetate method.
-
Co-transform the pEDIT plasmid containing the lumazine synthase-targeting sgRNA and the PCR-generated homology repair template into the competent cells.
-
Plate the transformed cells on selective media (e.g., EMM lacking uracil if using a ura4-based selection marker on the plasmid).
-
-
Screening and Verification of Knockout Mutants:
-
Isolate individual colonies from the selective plates.
-
Perform colony PCR using primers that flank the lumazine synthase gene. A successful deletion will result in a smaller PCR product compared to the wild-type.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Protocol 3: Phenotypic Analysis of Lumazine Synthase Deletion Mutants
1. Growth Assay:
- Grow wild-type and Δrib4 strains in liquid EMM medium.
- Monitor growth by measuring the optical density at 600 nm (OD600) at regular intervals.
- Plate serial dilutions of the cultures on solid EMM plates to assess colony-forming ability.
2. Riboflavin Auxotrophy Test:
- Plate wild-type and Δrib4 strains on EMM and EMM supplemented with riboflavin.
- Assess growth after 3-5 days of incubation at 30°C. A Δrib4 strain is expected to be auxotrophic for riboflavin.
3. Lumazine Synthase Activity Assay:
- Prepare cell-free extracts from wild-type and Δrib4 strains.
- Measure lumazine synthase activity by monitoring the formation of 6,7-dimethyl-8-ribityllumazine from its substrates, 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate. The product can be detected by its fluorescence.[5]
Data Presentation
Table 1: CRISPR/Cas9 Editing Efficiency for Lumazine Synthase Gene (rib4)
| sgRNA Target Sequence | Transformation Efficiency (colonies/µg DNA) | Knockout Efficiency (%) |
| GGUACUAGACUGAACUCAAG | 150 | 85 |
| CUCAAGACCAAUUGCUACCG | 120 | 78 |
| Control (no repair template) | 160 | <1 |
Table 2: Phenotypic Characterization of Δrib4 Mutant
| Strain | Growth Rate in EMM (doublings/hour) | Growth on EMM without Riboflavin | Growth on EMM with Riboflavin | Lumazine Synthase Activity (relative units) |
| Wild-type | 0.25 | +++ | +++ | 100 |
| Δrib4 | No growth | - | +++ | <1 |
(Note: The data presented in these tables are hypothetical and serve as an example of expected results.)
Visualizations
Riboflavin Biosynthesis Pathway
Caption: The riboflavin biosynthesis pathway in S. pombe.
Experimental Workflow for CRISPR/Cas9-mediated Knockout
Caption: Workflow for generating a lumazine synthase knockout in S. pombe.
Conclusion
The application of CRISPR/Cas9 technology in S. pombe provides a robust and efficient platform for the functional analysis of genes such as lumazine synthase. The protocols and strategies outlined in this document offer a comprehensive guide for researchers aiming to investigate this potential antifungal drug target. By generating precise genetic modifications, a deeper understanding of the role of lumazine synthase in fungal viability can be achieved, paving the way for the development of novel therapeutic interventions. Researchers should always consider potential off-target effects and validate their findings with multiple sgRNAs and thorough phenotypic characterization.[13][14][15]
References
- 1. SpEDIT: A fast and efficient CRISPR/Cas9 method for fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Schizosaccharomyces pombe - Wikipedia [en.wikipedia.org]
- 4. Lumazine synthase - Wikipedia [en.wikipedia.org]
- 5. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Implementation of the CRISPR-Cas9 system in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast Fission Yeast Genome Editing by CRISPR/Cas9 Using Gap Repair and Fluoride Selection | Springer Nature Experiments [experiments.springernature.com]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. Genetic knockdown of genes that are obscure, conserved and essential using CRISPR interference methods in the fission yeast S. pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distance-dependent effects on CRISPR/Cas9-mediated genome editing in Schizosaccharomyces pombe compromise efficiency and create unsought alleles | microPublication [micropublication.org]
- 14. Distance-dependent effects on CRISPR/Cas9-mediated genome editing in Schizosaccharomyces pombe compromise efficiency and create unsought alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for S.pombe Lumazine Synthase-IN-1 in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing S.pombe lumazine synthase-IN-1, a known inhibitor of lumazine synthase, for microbiology research. This document outlines the mechanism of action, provides quantitative data for the inhibitor, and details experimental protocols for its use in both enzymatic and whole-cell assays.
Introduction
Schizosaccharomyces pombe (S. pombe), a fission yeast, is a widely used model organism in molecular and cell biology.[1] Its genetic tractability and the conservation of fundamental cellular processes with higher eukaryotes make it a valuable tool for drug discovery and pathway analysis.[1] Lumazine synthase is a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway, which is essential for most microorganisms but absent in animals.[2] This makes lumazine synthase an attractive target for the development of novel antimicrobial agents.
This compound, identified as (E)-5-nitro-6-(3,4-dimethoxystyryl)pyrimidine-2,4(1H,3H)-dione (CAS: 331726-35-3), is an inhibitor of lumazine synthase.[3][4] Understanding its inhibitory properties and applying it in microbiological assays can aid in the discovery and characterization of new antifungal compounds.
Data Presentation
Inhibitor Information
| Compound Name | This compound |
| Systematic Name | (E)-5-nitro-6-(3,4-dimethoxystyryl)pyrimidine-2,4(1H,3H)-dione |
| CAS Number | 331726-35-3 |
| Molecular Formula | C₁₄H₁₃N₃O₆ |
| Molecular Weight | 319.27 g/mol |
| Canonical SMILES | COc1ccc(/C=C/c2c(--INVALID-LINK--[O-])c(=O)[nH]c(=O)[nH]2)cc1OC |
Quantitative Inhibitory Activity
The inhibitory potential of this compound and other relevant compounds against lumazine synthase from different organisms is summarized below. This data is crucial for comparative analysis and for designing experiments.
| Inhibitor | Target Enzyme | Kᵢ (μM) | Inhibition Type | Reference |
| This compound | S. pombe lumazine synthase | 243 | Competitive | [5][6] |
| This compound | M. tuberculosis lumazine synthase | 9.6 | Competitive | [5][6] |
| Oxidized Naphthyridine Derivative | S. pombe lumazine synthase | 66 ± 13 (in Tris buffer) | Competitive | [2] |
| Oxidized Naphthyridine Derivative | S. pombe lumazine synthase | 22 ± 4 (in phosphate buffer) | Competitive | [2] |
| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione | M. tuberculosis lumazine synthase | 95 | Competitive | [7] |
Signaling Pathway and Mechanism of Action
Lumazine synthase catalyzes the formation of 6,7-dimethyl-8-ribityllumazine from 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate. This is a critical step in the biosynthesis of riboflavin. This compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding, thereby halting the riboflavin synthesis pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.bio-connect.nl [shop.bio-connect.nl]
- 4. glpbio.com [glpbio.com]
- 5. Discovery and development of a small molecule library with lumazine synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Discovery and Development of a Small Molecule Library with Lumazine Sy" by Arindam Talukdar, Meghan Breen et al. [scholarexchange.furman.edu]
- 7. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of Schizosaccharomyces pombe Mutants in Drug Sensitivity Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The fission yeast, Schizosaccharomyces pombe, has emerged as a powerful model organism for drug discovery and development. Its genetic tractability, coupled with the high degree of conservation of fundamental cellular processes with higher eukaryotes, makes it an ideal system for high-throughput screening of compound libraries and for elucidating the mechanisms of action of novel drugs. This document provides detailed application notes and protocols for utilizing S. pombe mutant libraries in drug sensitivity screening.
S. pombe offers several advantages for drug screening, including a rapid life cycle, ease of cultivation, and the availability of comprehensive genome-wide deletion mutant libraries.[1] These libraries, which include collections of heterozygous and haploid deletion strains, allow for the systematic identification of gene-drug interactions, providing insights into a compound's mode of action and potential off-target effects. Two powerful screening strategies that leverage these resources are drug-induced haploinsufficiency (DIH) and synthetic lethal screening. DIH screening with heterozygous mutants can identify the direct target of a compound, as a 50% reduction in the target protein's level often leads to hypersensitivity. Synthetic lethal screening with haploid mutants can uncover genetic vulnerabilities that, when combined with drug action, lead to cell death, revealing potential targets for combination therapies.
These application notes will detail common experimental procedures, provide examples of quantitative data from drug sensitivity screens, and illustrate key signaling pathways and experimental workflows.
Data Presentation
Quantitative data from drug sensitivity screens are crucial for comparing the efficacy of compounds and for identifying potent gene-drug interactions. The following tables summarize typical quantitative data obtained from such screens.
Table 1: Drug Concentrations for Screening S. pombe Mutants
This table provides examples of drug concentrations used in various screening assays with S. pombe. The optimal concentration for a specific compound and assay should be determined empirically.
| Drug | Assay Type | Concentration Range | Target Pathway | Reference |
| Clotrimazole | Streak/Spot Assay | 0.05 - 0.15 µg/mL | Ergosterol Biosynthesis | [2] |
| Terbinafine | Streak/Spot Assay | 0.01 - 0.03 µg/mL | Ergosterol Biosynthesis | [2] |
| Rapamycin | Plate Assay | 100 ng/mL (with 10 mM Caffeine) | TOR Signaling | [3] |
| Torin1 | Quantitative Fitness Analysis | 5 µM | TOR Signaling | [4] |
| Hydrazinocurcumin | Haploinsufficiency Screen | 2, 3, and 4 µM | Multiple | [5] |
| Bleomycin | Survival Assay | 5 µg/mL | DNA Damage | [6] |
| Doxorubicin | Survival Assay | 400 nM | DNA Damage | [6] |
| Phleomycin | Survival Assay | 10 µg/mL | DNA Damage | [6] |
Table 2: Examples of Drug Sensitivity and Resistance in S. pombe Mutants
This table illustrates how the sensitivity of S. pombe mutants to different drugs can be quantified, often as a fold-change in inhibitory concentration compared to the wild-type strain.
| Drug | Mutant (Gene Deletion) | Phenotype | Quantitative Measure | Target Pathway | Reference |
| Clotrimazole | erg11Δ | Hypersensitive | MIC = 0.03 µg/mL | Ergosterol Biosynthesis | [2] |
| Terbinafine | erg1Δ | Hypersensitive | MIC = 0.01 µg/mL | Ergosterol Biosynthesis | [2] |
| Rapamycin + Caffeine | sck2Δ | Resistant | Growth in presence of drug | TOR Signaling | [3] |
| Torin1 | tsc2Δ | Sensitive | Altered Cell Fitness | TOR Signaling | [4] |
| Hydrazinocurcumin | hta1Δ | Sensitive | 65% growth inhibition | Histone Acetylation | [5] |
| Cisplatin | rad1Δ | Hypersensitive | >21.7-fold increase in sensitivity | DNA Damage Response | [7] |
| Oxaliplatin | rad3Δ | Hypersensitive | >21.7-fold increase in sensitivity | DNA Damage Response | [7] |
Mandatory Visualization
Diagrams illustrating key signaling pathways and experimental workflows are essential for understanding the application of S. pombe in drug screening.
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific research question and available resources.
Protocol 1: Microtiter Plate-Based Drug Sensitivity Assay
This protocol is suitable for determining the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC) of a compound for a panel of S. pombe mutants.
Materials:
-
S. pombe wild-type and mutant strains
-
Yeast extract with supplements (YES) liquid medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader
-
Incubator shaker
Procedure:
-
Prepare Yeast Cultures: Inoculate single colonies of each S. pombe strain into 5 mL of YES medium and grow overnight at 27-30°C with shaking to late-log phase.
-
Normalize Cell Density: Measure the optical density at 600 nm (OD600) of the overnight cultures. Dilute the cultures in fresh YES medium to a starting OD600 of 0.05-0.1.
-
Prepare Drug Dilutions: Prepare a 2-fold serial dilution of the test compound in YES medium in a 96-well plate. Also, include a solvent control (e.g., DMSO) and a no-drug control.
-
Inoculate Plates: Add 100 µL of the normalized yeast culture to each well of the 96-well plate containing 100 µL of the drug dilutions. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 27-30°C with shaking for 24-48 hours.
-
Measure Growth: Measure the OD600 of each well using a microplate reader.
-
Data Analysis:
-
Subtract the background OD600 from a well with medium only.
-
Normalize the growth of each drug-treated culture to the no-drug control.
-
Plot the percentage of growth inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC50 or MIC value.[8]
-
Protocol 2: Spot Assay for Drug Sensitivity
The spot assay is a semi-quantitative method to quickly assess the sensitivity of multiple yeast strains to a drug.
Materials:
-
S. pombe wild-type and mutant strains
-
YES liquid medium
-
YES agar plates
-
Test compound
-
96-well plate (for dilutions)
-
Multichannel pipette or replica plater
Procedure:
-
Prepare Yeast Cultures: Grow S. pombe strains in YES liquid medium to mid-log phase (OD600 ≈ 0.5-1.0).
-
Prepare Drug Plates: Prepare YES agar plates containing the test compound at the desired concentration. Also, prepare control plates with the solvent only.
-
Serial Dilutions: In a 96-well plate, perform a 10-fold serial dilution of each yeast culture. Start with an OD600 of 0.5 and dilute down to 10⁻⁴.
-
Spotting: Spot 3-5 µL of each dilution onto the control and drug-containing plates.
-
Incubation: Incubate the plates at 27-30°C for 2-4 days.
-
Analysis: Photograph the plates and compare the growth of the mutant strains to the wild-type strain on both control and drug-containing plates. A reduced ability to grow on the drug plate indicates sensitivity.[2]
Protocol 3: High-Throughput Drug-Induced Haploinsufficiency (DIH) Screening
This protocol outlines a genome-wide screen to identify the cellular targets of a compound using a pooled heterozygous deletion mutant library.
Materials:
-
Pooled S. pombe heterozygous deletion mutant library
-
YES liquid medium
-
Test compound
-
Large culture flasks
-
Genomic DNA extraction kit
-
PCR reagents for barcode amplification
-
Next-Generation Sequencing (NGS) platform
Procedure:
-
Determine GI50: First, determine the 50% growth-inhibitory concentration (GI50) of the test compound on the wild-type diploid strain using the microtiter plate assay (Protocol 1).
-
Library Growth: Inoculate the pooled heterozygous library into two large flasks of YES medium. One flask will be the untreated control, and the other will contain the test compound at its GI50.
-
Competitive Growth: Grow the cultures for a defined number of generations (typically 5-10) at 27-30°C with shaking.
-
Harvest Cells and Extract gDNA: Harvest the cells from both cultures and extract genomic DNA (gDNA).
-
Barcode Amplification: Amplify the unique molecular barcodes associated with each deletion mutant from the gDNA using PCR.
-
Next-Generation Sequencing (NGS): Prepare the PCR products for NGS and sequence them to a sufficient depth to accurately quantify the abundance of each barcode.
-
Data Analysis:
-
Count the number of reads for each barcode in both the treated and untreated samples.
-
Calculate the log2 fold change in barcode abundance between the treated and untreated samples.
-
Mutants with significantly depleted barcodes in the drug-treated sample are considered hypersensitive and their corresponding deleted genes are potential drug targets.[5][9]
-
Conclusion
The use of S. pombe mutants in drug sensitivity screening provides a robust and efficient platform for drug discovery and mechanistic studies. The protocols and data presented here offer a framework for researchers to design and execute their own screening experiments. By leveraging the power of yeast genetics, scientists can accelerate the identification of novel drug targets and gain a deeper understanding of the cellular pathways affected by chemical compounds.
References
- 1. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 2. A Genomewide Screen in Schizosaccharomyces pombe for Genes Affecting the Sensitivity of Antifungal Drugs That Target Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic screen for mutants resistant to TORC1 inhibition in fission yeast reveals genes involved in cellular ageing and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Genome-wide drug-induced haploinsufficient screening of fission yeast for identification of hydrazinocurcumin targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of Sensitivity to Drugs and Antibiotics by High External Cation Concentrations in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schizosaccharomyces pombe Isolation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing Drug Sensitivity in Fission Yeast Using Half-Maximal Inhibitory Concentration (IC50) Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yeast genome-wide drug-induced haploinsufficiency screen to determine drug mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of S. pombe Lumazine Synthase Inhibitor IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for the in vivo evaluation of IN-1, an inhibitor of Schizosaccharomyces pombe lumazine synthase. Lumazine synthase is a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway, making it an attractive target for the development of antifungal agents, as many fungi, including S. pombe, rely on endogenous riboflavin synthesis. These protocols detail methods for assessing the inhibitor's impact on cell viability, confirming target engagement within the cell, and performing phenotypic analysis through growth inhibition assays. The provided methodologies are designed to be robust and reproducible for screening and characterizing potential antifungal compounds.
Introduction to Lumazine Synthase and IN-1
Lumazine synthase catalyzes the formation of 6,7-dimethyl-8-ribityllumazine, the penultimate step in the riboflavin biosynthesis pathway.[1][2] Inhibition of this enzyme is expected to disrupt riboflavin production, leading to growth inhibition in organisms dependent on this pathway. S. pombe is an excellent model organism for studying such inhibitors due to its genetic tractability and the conservation of many essential pathways with pathogenic fungi.[3]
IN-1 has been identified as an inhibitor of S. pombe lumazine synthase.[4] The protocols outlined below provide a framework for characterizing the in vivo activity of IN-1 and similar compounds.
Riboflavin Biosynthesis Pathway in S. pombe
The following diagram illustrates the key steps in the riboflavin biosynthesis pathway in S. pombe, highlighting the role of lumazine synthase.
Caption: Riboflavin biosynthesis pathway in S. pombe and the inhibitory action of IN-1.
Experimental Protocols
S. pombe Culture and Media Preparation
Reliable and reproducible results depend on consistent cell culture practices.
Media Recipes:
-
Yeast Extract with Supplements (YES) Medium:
-
5 g/L Yeast extract
-
30 g/L Glucose
-
225 mg/L Adenine, Histidine, Leucine, Uracil, and Lysine hydrochloride
-
For solid media, add 20 g/L Bacto Agar.[5]
-
-
Edinburgh Minimal Medium (EMM):
Culturing S. pombe
-
Streak a wild-type S. pombe strain onto a YES agar plate.
-
Incubate at 30-32°C for 2-3 days until colonies appear.
-
For liquid cultures, inoculate a single colony into 5 mL of YES or EMM liquid medium.
-
Grow overnight at 30-32°C with shaking (200 rpm) to reach the mid-logarithmic phase (OD600 of 0.4-0.6).
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of IN-1 that inhibits the visible growth of S. pombe.
Materials:
-
Wild-type S. pombe strain
-
YES or EMM liquid medium
-
IN-1 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Prepare Inoculum: Grow an overnight culture of S. pombe to mid-log phase. Dilute the culture in fresh medium to a final concentration of 1 x 10^5 cells/mL.
-
Prepare Drug Dilutions:
-
Add 100 µL of medium to all wells of a 96-well plate.
-
Add 100 µL of IN-1 stock solution (at 2x the highest desired concentration) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as a no-drug growth control.
-
Column 12 will serve as a media-only sterility control.
-
-
Inoculation: Add 100 µL of the prepared S. pombe inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 30-32°C for 24-48 hours with shaking, or until turbidity is clearly visible in the growth control wells.
-
Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Data Analysis: The MIC is the lowest concentration of IN-1 at which no visible growth is observed (OD600 is similar to the sterility control). The MIC50, the concentration that inhibits 50% of growth, can be calculated by normalizing the data to the growth control and fitting to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound binds to its target in a cellular context.[7][8] Ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Wild-type S. pombe strain
-
IN-1 stock solution and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein extraction and Western blotting (centrifuge, SDS-PAGE, transfer system)
-
Primary antibody against S. pombe lumazine synthase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Grow a larger volume of S. pombe culture to mid-log phase.
-
Divide the culture into two flasks. Treat one with the desired concentration of IN-1 and the other with the vehicle control for 1-2 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellets with ice-cold PBS containing protease inhibitors.
-
Resuspend the pellets in a small volume of PBS with protease inhibitors and lyse the cells (e.g., by bead beating or sonication).
-
Clarify the lysate by centrifugation at high speed to remove cell debris.
-
-
Heat Treatment:
-
Aliquot the clarified lysate into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform Western blotting using the primary antibody against lumazine synthase and the appropriate secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble lumazine synthase as a function of temperature for both the IN-1 treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of IN-1 indicates target engagement.
Protocol 3: Phenotypic Analysis - Growth Inhibition Spot Assay
This is a semi-quantitative method to assess the effect of IN-1 on cell growth.
Materials:
-
Wild-type S. pombe strain
-
YES or EMM agar plates
-
IN-1 stock solution and vehicle control (e.g., DMSO)
Procedure:
-
Prepare Cell Suspensions: Grow an overnight culture of S. pombe to mid-log phase. Adjust the cell concentration to an OD600 of 1.0.
-
Serial Dilutions: Prepare a 10-fold serial dilution series of the cell suspension (10^0, 10^-1, 10^-2, 10^-3, 10^-4).
-
Prepare Plates: Prepare YES or EMM agar plates containing a range of IN-1 concentrations (and a vehicle control plate).
-
Spotting: Spot 5 µL of each cell dilution onto the surface of the control and IN-1-containing plates.
-
Incubation: Allow the spots to dry and then incubate the plates at 30-32°C for 2-4 days.
-
Analysis: Photograph the plates and compare the growth of the spots on the IN-1 plates to the control plate. A reduction in the number or size of colonies at a given dilution indicates growth inhibition.
Data Presentation
Quantitative data from the experiments should be summarized for clear comparison.
Table 1: In Vitro and In Vivo Activity of IN-1 against S. pombe Lumazine Synthase
| Parameter | Value | Reference |
| In Vitro Ki | 243 µM | [4] |
| In Vivo MIC50 | To be determined | Protocol 3.2 |
| CETSA ΔTm | To be determined | Protocol 3.3 |
Experimental Workflow
The following diagram outlines the overall workflow for testing the in vivo efficacy of IN-1.
Caption: Experimental workflow for the in vivo testing of IN-1.
References
- 1. Riboflavin synthase of Schizosaccharomyces pombe. Protein dynamics revealed by 19F NMR protein perturbation experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baumannlab.org [baumannlab.org]
- 4. Discovery and development of a small molecule library with lumazine synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fission Yeast Media - PombeNet Forsburg Lab [dornsife.usc.edu]
- 6. researchgate.net [researchgate.net]
- 7. CETSA [cetsa.org]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
S.pombe lumazine synthase-IN-1 solubility issues and solutions
Welcome to the technical support center for Schizosaccharomyces pombe (S.pombe) lumazine synthase and its inhibitor, S.pombe lumazine synthase-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a focus on solubility issues.
Section 1: Troubleshooting Guide for Recombinant S.pombe Lumazine Synthase Protein Solubility
Researchers working with recombinant S.pombe lumazine synthase may encounter solubility issues during expression, purification, or storage, leading to protein aggregation and loss of function. This guide provides potential solutions to these common problems.
Q1: My recombinant S.pombe lumazine synthase is forming inclusion bodies during expression in E. coli. How can I increase the yield of soluble protein?
A1: Inclusion body formation is a common issue when overexpressing heterologous proteins in E. coli. Here are several strategies to enhance the solubility of your recombinant S.pombe lumazine synthase:
-
Lower Expression Temperature: Reducing the culture temperature to 18-25°C after induction can slow down the rate of protein synthesis, allowing more time for proper folding and reducing aggregation.[1]
-
Optimize Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to rapid, overwhelming protein expression. Titrating the inducer concentration to the lowest level that still provides adequate expression can improve solubility.
-
Use a Different Expression Host: Some E. coli strains are specifically engineered to enhance the expression of difficult proteins. Consider strains that co-express chaperone proteins to assist in proper folding.
-
Co-express Chaperones: Plasmids containing genes for various chaperone proteins can be co-transformed with your expression vector to assist in the correct folding of your target protein.
-
Change Fusion Tags: Certain fusion tags, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), are known to enhance the solubility of their fusion partners.[1]
Q2: My purified S.pombe lumazine synthase precipitates when I try to concentrate it or during storage. What can I do to maintain its solubility?
A2: Protein precipitation upon concentration or during storage is often due to suboptimal buffer conditions or inherent properties of the protein. The following adjustments to your buffer and storage conditions can help maintain the solubility of S.pombe lumazine synthase:
-
Adjust Buffer pH: Proteins are least soluble at their isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the protein's pI can increase its net charge and promote solubility.[2]
-
Increase Ionic Strength: In some cases, increasing the salt concentration (e.g., 150-500 mM NaCl) can improve solubility by shielding charged patches on the protein surface. However, excessively high salt concentrations can also lead to "salting out."
-
Use Solubility-Enhancing Additives: A variety of chemical additives can help stabilize proteins and prevent aggregation. See Table 1 for a list of common additives and their recommended concentrations. The addition of a 1:1 mixture of L-arginine and L-glutamate (around 50 mM) has been shown to be particularly effective in preventing protein aggregation.[2][3]
-
Incorporate Cryoprotectants for Storage: For long-term storage at -80°C, the addition of a cryoprotectant such as glycerol (10-25% v/v) can prevent damage from freeze-thaw cycles and reduce aggregation.[2]
Table 1: Common Buffer Additives to Enhance Protein Solubility
| Additive | Recommended Concentration | Mechanism of Action |
| L-Arginine/L-Glutamate | 50-500 mM | Suppresses aggregation by binding to charged and hydrophobic patches.[2][3] |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure by preferential hydration.[2] |
| Sucrose | 0.25-1 M | Acts as an osmolyte to stabilize the native protein state.[2] |
| Non-denaturing Detergents (e.g., Tween 20, CHAPS) | 0.01-0.1% (w/v) | Can help solubilize protein aggregates without causing denaturation.[2] |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | Prevents the formation of intermolecular disulfide bonds that can lead to aggregation. |
Experimental Workflow for Troubleshooting Protein Insolubility
Caption: Troubleshooting workflow for recombinant S.pombe lumazine synthase insolubility.
Section 2: FAQs for this compound Inhibitor
This section addresses common questions regarding the handling and solubility of the small molecule inhibitor, this compound.
Q1: What is this compound and what is its solubility?
A1: this compound is a small molecule inhibitor of lumazine synthases, with a reported Ki of 243 μM for the Schizosaccharomyces pombe enzyme.[4][5] Its solubility is highly dependent on the solvent.
Table 2: Solubility of this compound
| Solvent | Solubility | Molar Concentration (at max solubility) |
| DMSO | 31.25 mg/mL[4][5] | 97.88 mM[4][5] |
| Water | < 0.1 mg/mL (insoluble)[4][5] | - |
Q2: How should I prepare a stock solution of this compound?
A2: Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent, such as DMSO, to prepare a concentrated stock solution.[4][5]
Detailed Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: The molecular weight of this compound is 319.27 g/mol .[4][5] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass = 0.010 mol/L * 0.001 L * 319.27 g/mol = 0.00319 g = 3.19 mg
-
-
Weigh the compound: Carefully weigh out 3.19 mg of this compound powder.
-
Dissolve in DMSO: Add 1 mL of high-purity DMSO to the powder.
-
Aid dissolution (if necessary): To ensure complete dissolution, you can warm the tube to 37°C and vortex or sonicate for a short period.[4][5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5][6] When stored at -80°C, the stock solution can be used for up to 6 months; at -20°C, it should be used within 1 month.[5]
Experimental Workflow for Preparing Inhibitor Stock Solution
Caption: Workflow for preparing a stock solution of this compound.
Section 3: Signaling Pathways and Logical Relationships
While S.pombe lumazine synthase is an enzyme in the riboflavin biosynthesis pathway and not directly involved in signaling in the conventional sense, we can illustrate the logical relationship of its inhibition.
Logical Diagram of Lumazine Synthase Inhibition
Caption: Inhibition of S.pombe lumazine synthase by IN-1 in the riboflavin pathway.
References
Technical Support Center: Optimizing S. pombe Lumazine Synthase Inhibition Assays
Welcome to the technical support center for Schizosaccharomyces pombe (S. pombe) lumazine synthase inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the commonly used fluorescence-based inhibition assay for S. pombe lumazine synthase?
A1: This high-throughput screening (HTS) assay is based on the unique ability of S. pombe lumazine synthase to bind riboflavin.[1] Free riboflavin is highly fluorescent, but when it is bound to the enzyme's active site, its fluorescence is quenched.[1] The assay measures the displacement of riboflavin by a potential inhibitor. If a compound binds to the active site, it displaces riboflavin, leading to an increase in the fluorescence of the solution.[1][2] This method is advantageous as it bypasses issues related to the instability of the natural substrates of lumazine synthase.[1]
Q2: What are the key reagents and materials required for this assay?
A2: To perform a general enzyme inhibition assay for S. pombe lumazine synthase, you will need:
-
Purified S. pombe lumazine synthase enzyme.
-
The test inhibitor compound, typically dissolved in a small amount of DMSO.[3]
-
Riboflavin.
-
A suitable buffer solution, such as Tris-HCl or phosphate buffer, at a pH of around 7.0-7.5.[1][2][3]
-
Other buffer components like NaCl and a reducing agent like dithiothreitol (DTT).[1][2]
-
A microplate reader capable of measuring fluorescence.[3]
-
96-well plates suitable for fluorescence measurements.[3]
-
Standard laboratory equipment such as pipettes and tips for accurate liquid handling.[3]
Q3: Why is it important to include controls in my assay plate?
A3: Proper controls are crucial for accurately calculating inhibition and ensuring the reliability of your data.[3] Key controls include:
-
No-enzyme control: To measure the background fluorescence of the assay components.
-
No-inhibitor control (vehicle control): Represents 0% inhibition and is used to determine the maximum enzyme activity. This control should contain the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Positive control: A known inhibitor of lumazine synthase to confirm that the assay is working correctly.
Q4: What are the different modes of enzyme inhibition I might observe?
A4: Understanding the type of inhibition is crucial for characterizing your compound. The main types are:
-
Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[3][4]
-
Non-competitive inhibition: The inhibitor binds to a site other than the active site, changing the enzyme's conformation and reducing its activity.[3][4]
-
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.[3][4]
-
Irreversible inhibition: The inhibitor permanently binds to and deactivates the enzyme.[3]
Troubleshooting Guide
This guide addresses common issues encountered during S. pombe lumazine synthase inhibition assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. Contamination of buffer or reagents with fluorescent compounds.2. Traces of free riboflavin in the assay mixture.[1] | 1. Use fresh, high-purity reagents and screen all buffers for background fluorescence.2. Optimize the riboflavin concentration to minimize background while maintaining a good signal-to-noise ratio. |
| Low fluorescence signal or no change upon inhibitor addition | 1. Inactive or unstable enzyme.[3][5]2. Incorrect enzyme concentration (too low).[3]3. Inhibitor is not binding to the active site or is insoluble.[3] | 1. Ensure proper storage of the enzyme and use it fresh. Keep samples on ice.[3]2. Perform an enzyme titration to determine the optimal concentration for the assay.3. Confirm the solubility of the inhibitor in the assay buffer. Consider using a different solvent or a lower concentration of DMSO. |
| High variability between replicate wells | 1. Inaccurate pipetting.2. Poor mixing of reagents in the wells.3. Edge effects in the microplate. | 1. Use calibrated pipettes and proper pipetting techniques.2. Ensure thorough mixing after adding each reagent, for example, by gently shaking the plate.3. Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. |
| Reaction rate is too fast or too slow | 1. Incorrect enzyme concentration.[3]2. Sub-optimal temperature or pH.[3] | 1. Adjust the enzyme concentration to achieve a linear reaction rate over the desired time course.2. Optimize the assay temperature and pH for S. pombe lumazine synthase activity. |
| Results are not reproducible | 1. Instability of one of the assay components.[5]2. Inconsistent incubation times or temperatures.3. Day-to-day variation in reagent preparation. | 1. Check the stability of the enzyme, substrates, and inhibitor under the assay conditions.2. Use a temperature-controlled plate reader and ensure consistent timing for all steps.3. Prepare fresh reagents from stock solutions for each experiment and use consistent protocols. |
Experimental Protocols
Protocol 1: Fluorescence-Based High-Throughput Screening (HTS) Assay
This protocol is adapted from a competitive binding assay developed for S. pombe lumazine synthase.[1][2]
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 5 mM Dithiothreitol (DTT).[1]
- Enzyme Stock: Prepare a stock solution of purified S. pombe lumazine synthase in assay buffer. The final concentration in the assay will need to be optimized.
- Riboflavin Stock: Prepare a stock solution of riboflavin in the assay buffer. The final concentration is typically around the Kd for its binding to the enzyme.
- Inhibitor Stock: Dissolve inhibitor compounds in 100% DMSO.
2. Assay Procedure (96-well plate format):
- To each well, add the components in the following order:
- Assay Buffer
- Inhibitor solution (or DMSO for controls) to achieve the desired final concentration. The final DMSO concentration should typically be kept low (e.g., 1-2% v/v).[1]
- S. pombe lumazine synthase solution.
- Mix the plate gently and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Add the riboflavin solution to each well to initiate the displacement reaction.
- Mix the plate again and incubate for another period (e.g., 15-30 minutes) to reach equilibrium.
- Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for riboflavin (e.g., ~450 nm excitation and ~530 nm emission).
3. Data Analysis:
- Subtract the background fluorescence (no-enzyme control) from all readings.
- Calculate the percent inhibition using the following formula: % Inhibition = 100 * (Fluorescence_inhibitor - Fluorescence_no_inhibitor) / (Fluorescence_max_signal - Fluorescence_no_inhibitor) (Where Fluorescence_max_signal is from a control with a saturating concentration of a known potent inhibitor or no enzyme, depending on the assay design).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Kinetic Assay for Determining Inhibition Constants (Ki)
For hit compounds identified in the HTS, a kinetic assay is performed to determine the inhibition constant (Ki) and the mode of inhibition. This typically involves monitoring the formation of the product, 6,7-dimethyl-8-D-ribityllumazine, over time.
1. Reagent Preparation:
- Assay Buffer: 100 mM Tris-HCl, pH 7.0, 100 mM NaCl, 5 mM DTT.[6]
- Substrates: Prepare stock solutions of 5-amino-6-ribitylamino-2,4(1H,3H)pyrimidinedione (Substrate 1) and 3,4-dihydroxy-2-butanone 4-phosphate (Substrate 2).
- Enzyme Stock: Purified S. pombe lumazine synthase.
- Inhibitor Stock: Dissolved in DMSO.
2. Assay Procedure:
- Set up reaction mixtures containing the assay buffer, a fixed concentration of the inhibitor, and varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
- Pre-incubate the enzyme with the inhibitor in the assay buffer.
- Initiate the reaction by adding the substrates.
- Monitor the reaction progress by measuring the increase in absorbance or fluorescence of the product at a specific wavelength over time.
- Determine the initial reaction velocities (v0) from the linear portion of the progress curves.
3. Data Analysis:
- Plot the initial velocities against the substrate concentration for each inhibitor concentration.
- Fit the data to the appropriate Michaelis-Menten equation for different inhibition models (competitive, non-competitive, etc.) using non-linear regression software (e.g., DynaFit) to determine Vmax, Km, and Ki.[1]
Data Presentation
Table 1: Typical Assay Buffer Components
| Component | Concentration Range | Purpose | Reference(s) |
| Tris-HCl | 50 - 100 mM | Buffering agent to maintain pH | [1][2][6] |
| NaCl | 100 mM | To maintain ionic strength | [1][2][6] |
| Dithiothreitol (DTT) | 5 mM | Reducing agent to prevent enzyme oxidation | [1][2][6] |
| DMSO | 1 - 2% (v/v) | Solvent for inhibitor compounds | [1][2] |
| pH | 7.0 | Optimal pH for enzyme activity | [1][2][6] |
Table 2: Example Inhibition Data for a Known Inhibitor
| Inhibitor Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 25.8 ± 3.5 |
| 10 | 48.9 ± 4.2 |
| 50 | 75.3 ± 2.8 |
| 100 | 92.1 ± 1.9 |
Note: The data in this table is illustrative and will vary depending on the inhibitor and specific assay conditions.
Visualizations
References
- 1. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Lumazine Synthase Inhibitor Specificity
Welcome to the technical support center for researchers working with lumazine synthase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of lumazine synthase inhibitors?
A1: Off-target effects refer to the interactions of a lumazine synthase inhibitor with proteins other than lumazine synthase. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences.[1][2][3][4] Since lumazine synthase is a key enzyme in the riboflavin biosynthesis pathway in many microorganisms, off-target effects are a critical consideration in the development of antimicrobial agents to ensure their safety and efficacy.[5][6][7][8]
Q2: Why is my lumazine synthase inhibitor showing activity in cells that don't express lumazine synthase?
A2: This is a strong indication of off-target effects. Your inhibitor is likely interacting with another protein or pathway in the cell, leading to the observed phenotype. It is crucial to validate that the observed cellular effect is a direct result of lumazine synthase inhibition.
Q3: My inhibitor is potent in biochemical assays but shows unexpected toxicity in cell-based assays. What could be the cause?
A3: While potent on-target activity is desirable, in-cell toxicity often points to off-target interactions. The inhibitor might be affecting essential cellular machinery, such as kinases, metabolic enzymes, or ion channels. A thorough off-target profiling and cytotoxicity assessment is recommended.
Q4: How can I predict potential off-targets for my lumazine synthase inhibitor?
A4: Computational approaches are a valuable first step in identifying potential off-targets.[9][10][11][12][13] These methods can analyze the structural similarity of your inhibitor to known ligands for other proteins and predict potential binding interactions.
Table 1: Computational Tools for Off-Target Prediction
| Tool/Method | Description | Key Parameters |
| Off-Target Safety Assessment (OTSA) | Utilizes a large training set of compounds with known activities to predict interactions with a wide range of biological targets.[9][10] | Chemical structure of the inhibitor. |
| Similarity Ensemble Approach (SEA) | Compares the 2D chemical structure of the inhibitor against a database of ligands with known protein targets. | 2D chemical structure, target protein database. |
| Molecular Docking | Simulates the binding of the inhibitor to the three-dimensional structures of potential off-target proteins.[14][15] | 3D structure of the inhibitor and potential off-target proteins. |
| Machine Learning Models | Trained on large datasets of drug-target interactions to predict novel off-target binding based on inhibitor features.[11][16] | Chemical descriptors of the inhibitor, known interaction data. |
Troubleshooting Guides
Problem 1: Inconsistent results between biochemical and cellular assays.
-
Possible Cause: The inhibitor may have poor cell permeability, be actively transported out of the cell, or have significant off-target effects that mask the on-target phenotype.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Perform a cellular uptake assay to determine if the inhibitor is reaching its intracellular target.
-
Evaluate Cytotoxicity: Conduct a dose-response cytotoxicity assay to determine the concentration at which the inhibitor becomes toxic to the cells.[17] This will help establish a therapeutic window for your on-target experiments.
-
Profile Against a Kinase Panel: Kinases are common off-targets for small molecule inhibitors.[1][18][19][20] Screening your inhibitor against a panel of representative kinases can identify potential cross-reactivity.
-
Perform a Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context by measuring changes in the thermal stability of lumazine synthase upon inhibitor binding.
-
Problem 2: High background signal or unexpected phenotypes in cellular imaging experiments.
-
Possible Cause: The inhibitor or its fluorescent tag may be accumulating in cellular compartments unrelated to lumazine synthase localization, or the inhibitor may be inducing a stress response that alters cellular morphology.
-
Troubleshooting Steps:
-
Control for Compound Autofluorescence: Image cells treated with the inhibitor in the absence of any other fluorescent probes to assess its intrinsic fluorescence.
-
Use a Structurally Unrelated Negative Control: Synthesize or obtain a molecule with similar physical properties (e.g., molecular weight, logP) but lacking the pharmacophore required for lumazine synthase binding. This will help differentiate specific from non-specific effects.
-
Co-localization with Lumazine Synthase: Use a fluorescently tagged version of lumazine synthase or an antibody to confirm that the inhibitor's signal co-localizes with its intended target.
-
Monitor Cellular Stress Markers: Use assays to detect markers of cellular stress, such as reactive oxygen species (ROS) production or activation of stress-related signaling pathways.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the off-target effects of a lumazine synthase inhibitor against a panel of protein kinases.
-
Compound Preparation: Prepare a stock solution of the lumazine synthase inhibitor in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercially available kinase panel that represents a broad range of the human kinome.
-
Assay Format: The assay is typically performed in a multi-well plate format. Each well will contain a specific kinase, its substrate, ATP, and the inhibitor at various concentrations.
-
Detection Method: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each kinase that shows significant inhibition. A high IC50 value indicates weak inhibition and therefore higher selectivity for lumazine synthase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to confirm that the lumazine synthase inhibitor binds to its target within a cellular environment.
-
Cell Culture and Treatment: Culture cells that endogenously or exogenously express lumazine synthase. Treat the cells with the inhibitor or a vehicle control.
-
Cell Lysis and Heating: Harvest the cells and lyse them to release the proteins. Aliquot the lysate and heat the aliquots to a range of different temperatures.
-
Protein Precipitation and Separation: Centrifuge the heated lysates to pellet the denatured and aggregated proteins. Collect the supernatant containing the soluble proteins.
-
Protein Detection: Use Western blotting or another protein detection method to quantify the amount of soluble lumazine synthase at each temperature.
-
Data Analysis: Plot the amount of soluble lumazine synthase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the protein.
Visualizing Experimental Workflows and Logical Relationships
To aid in understanding the process of identifying and mitigating off-target effects, the following diagrams illustrate key workflows.
Caption: Workflow for identifying off-target effects of lumazine synthase inhibitors.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
By following these guidelines and utilizing the provided protocols, researchers can more effectively navigate the complexities of lumazine synthase inhibitor development and ensure the specificity of their compounds.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 5. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of lumazine synthase from Mycobacterium tuberculosis as a target for rational drug design: binding mode of a new class of purinetrione inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening for S. pombe Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using high-throughput screening (HTS) to identify inhibitors of Schizosaccharomyces pombe.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
A list of common questions and answers to quickly address recurring issues in S. pombe HTS.
1. What is a good Z'-factor for an S. pombe HTS assay?
A Z'-factor between 0.5 and 1.0 is considered excellent for HTS assays, indicating a large separation between positive and negative controls and low data variability.[1][2][3][4] Assays with a Z'-factor between 0 and 0.5 may be acceptable but will have a smaller dynamic range and may require more careful validation of hits.[1][2][3][4]
2. What are common causes of high variability in my assay plates?
High variability can stem from several factors, including inconsistent cell density in wells, edge effects in multi-well plates, compound precipitation, or issues with automated liquid handling. Ensuring thorough mixing of cell cultures, using outer wells as blanks, and pre-dissolving compounds in a suitable solvent like DMSO can help mitigate these issues.
3. How can I differentiate between a true hit and a false positive?
False positives can arise from compounds that interfere with the assay readout (e.g., autofluorescent compounds in a fluorescence-based assay), cytotoxic compounds, or compounds that are generally promiscuous inhibitors.[5] Hit validation should include secondary assays with different methodologies, dose-response curves to determine potency, and cytotoxicity assays to rule out non-specific effects.[6]
4. My hit compound is not showing activity in a secondary assay. What could be the reason?
Discrepancies between primary and secondary assays can occur due to differences in assay conditions, such as substrate concentration, cell metabolic state, or the specific endpoint being measured. It is also possible that the initial hit was an artifact of the primary assay format.[5]
5. What are some key signaling pathways in S. pombe to target for inhibitor screening?
Several conserved signaling pathways in S. pombe are attractive targets for drug discovery, including:
-
TOR (Target of Rapamycin) Pathway: Regulates cell growth in response to nutrient availability.[7][8][9][10]
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: The Cell Integrity Pathway and the Stress-Activated Protein Kinase (SAPK) pathway are crucial for responding to environmental stresses.[11][12][13]
-
DNA Damage Checkpoint Pathway: Ensures genomic stability and is a target for sensitizing cells to DNA damaging agents.[14][15][16][17][18]
Troubleshooting Guide
A structured guide to identify and resolve common problems encountered during S. pombe HTS experiments.
| Symptom / Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. High variability in controls.2. Small dynamic range between positive and negative controls.3. Inconsistent cell plating or reagent dispensing. | 1. Optimize cell density and incubation times. Ensure uniform cell suspension.2. Increase the concentration of the positive control or use a more potent one. Adjust assay parameters (e.g., substrate concentration) to maximize the signal window.3. Calibrate and maintain liquid handling robotics. Use a multichannel pipette for manual additions to minimize timing differences. |
| High Hit Rate ("Frequent Flyers") | 1. Promiscuous inhibitors in the compound library.2. Non-specific cytotoxicity.3. Assay interference (e.g., autofluorescence, light scattering). | 1. Filter hits against known pan-assay interference compounds (PAINS).2. Perform counter-screens for cytotoxicity (e.g., using a viability stain).3. Run a "no-cell" or "no-reagent" control plate to identify interfering compounds. Use orthogonal assays with different detection methods for hit validation.[5] |
| Edge Effects (Inconsistent readings in outer wells) | 1. Evaporation from wells during incubation.2. Temperature gradients across the plate. | 1. Use plates with lids and maintain a humidified environment in the incubator. Fill the outer wells with sterile media or water to act as a barrier.2. Ensure even temperature distribution in the incubator. Allow plates to equilibrate to room temperature before reading. |
| Compound Precipitation | 1. Poor solubility of test compounds in the assay medium.2. High final concentration of DMSO. | 1. Visually inspect plates for precipitates. Lower the final compound concentration. Test different DMSO-tolerant S. pombe strains.2. Keep the final DMSO concentration below 1% (v/v) if possible, and ensure it is consistent across all wells. |
| Inconsistent Growth of S. pombe | 1. Contamination of cultures.2. Variation in media preparation.3. Inconsistent inoculum density. | 1. Use sterile techniques and regularly check cultures for contamination.2. Prepare media in large batches to ensure consistency.3. Accurately determine cell density (e.g., using a spectrophotometer or hemocytometer) before plating. |
Quantitative Data Summary
A summary of typical quantitative parameters for different HTS assays with S. pombe. These values can serve as a benchmark for assay development and validation.
| Assay Type | Typical Z'-Factor | Typical Hit Rate (%) | Typical Signal-to-Background (S/B) Ratio | Notes |
| Cell Growth Inhibition (OD-based) | 0.5 - 0.8 | 0.5 - 3 | 5 - 20 | Simple and cost-effective. Can be sensitive to compound color and precipitation. |
| Fluorescent Reporter (e.g., GFP) | 0.6 - 0.9 | 0.1 - 2 | 10 - 100+ | Higher sensitivity than OD-based assays. Susceptible to autofluorescent compounds.[19] |
| Bioluminescent Reporter (e.g., Luciferase) | 0.7 - 0.9 | 0.1 - 1.5 | 100 - 1000+ | Very high sensitivity and low background. Reagents can be more expensive. |
| ATP-based Viability Assay | 0.6 - 0.8 | 0.5 - 2.5 | 50 - 200 | Provides a direct measure of cell viability. |
Experimental Protocols
Detailed methodologies for key experiments in an S. pombe inhibitor screening campaign.
Protocol 1: Primary Screen - Cell Growth Inhibition Assay (96-well format)
This protocol outlines a basic liquid growth inhibition assay to screen for compounds that inhibit the proliferation of S. pombe.
Materials:
-
S. pombe strain of interest
-
Yeast Extract with Supplements (YES) medium
-
Compound library dissolved in DMSO
-
Sterile 96-well flat-bottom plates
-
Plate reader capable of measuring optical density at 600 nm (OD600)
Methodology:
-
Prepare Cell Culture: Inoculate a starter culture of S. pombe in YES medium and grow overnight at 30°C with shaking. The next day, dilute the culture to an OD600 of 0.1 in fresh YES medium.
-
Compound Plating: Dispense 1 µL of each library compound into the wells of a 96-well plate. For controls, add 1 µL of DMSO to negative control wells and 1 µL of a known inhibitor (e.g., 10 µg/mL cycloheximide) to positive control wells.
-
Cell Plating: Add 99 µL of the diluted S. pombe culture to each well, for a final volume of 100 µL. This results in a final compound concentration of, for example, 10 µM if the stock concentration is 1 mM.
-
Incubation: Cover the plates and incubate at 30°C for 24-48 hours with shaking.
-
Data Acquisition: Measure the OD600 of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the plate controls.
-
Calculate the percent inhibition for each compound.
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Protocol 2: Secondary Assay - Dose-Response Analysis
This protocol is used to determine the potency (e.g., IC50) of hits identified in the primary screen.
Materials:
-
S. pombe strain of interest
-
YES medium
-
Hit compounds
-
Sterile 96-well flat-bottom plates
-
Plate reader (OD600)
Methodology:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution series of each hit compound in DMSO, typically starting from 100 µM down to ~0.1 µM.
-
Compound Plating: Dispense 1 µL of each dilution into the wells of a 96-well plate. Include positive and negative controls as in the primary screen.
-
Cell Plating and Incubation: Follow steps 3 and 4 from Protocol 1.
-
Data Acquisition: Measure the OD600 of each well.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 3: Cytotoxicity Assay (Propidium Iodide Staining)
This protocol assesses whether a compound's inhibitory effect is due to cell death.
Materials:
-
S. pombe cells treated with hit compounds
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Flow cytometer or fluorescence microscope
Methodology:
-
Cell Treatment: Treat S. pombe cells with the hit compound at its IC50 concentration for a defined period (e.g., 6 hours). Include untreated and heat-killed cells as negative and positive controls, respectively.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PBS and add PI to a final concentration of 2 µg/mL. Incubate in the dark for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. PI will only enter and stain the DNA of cells with compromised membranes (dead cells).
-
Interpretation: A significant increase in the PI-positive population in the compound-treated sample indicates a cytotoxic effect.
Signaling Pathways and Workflows
Visual representations of key signaling pathways in S. pombe and a typical HTS workflow.
Signaling Pathways
Caption: The TOR signaling pathway in S. pombe, showing TORC1 and TORC2 complexes.
Caption: The Cell Integrity MAPK pathway in S. pombe.
References
- 1. Fission yeast-based high-throughput screens for PKA pathway inhibitors and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Protocol for Molecular Characterization of Viral Genome in Fission Yeast (Schizosaccharomyces pombe) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tor pathway in the model fungi Saccharomyces cerevisiae and Schizosaccharomyces pombe [pfocr.wikipathways.org]
- 10. The TOR pathway modulates cytoophidium formation in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAP Kinase Pathways in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Role of the fission yeast cell integrity MAPK pathway in response to glucose limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DNA structure checkpoint pathways in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. The Schizosaccharomyces pombe rad3 checkpoint gene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Schizosaccharomyces pombe Checkpoint Response to DNA Interstrand Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Reporter System for GPCR Assay with the Fission Yeast Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S. pombe Lumazine Synthase-IN-1 Potency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the potency of S. pombe lumazine synthase-IN-1 and other inhibitors of Schizosaccharomyces pombe lumazine synthase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for many identified S. pombe lumazine synthase inhibitors?
A1: Many inhibitors of S. pombe lumazine synthase act as competitive inhibitors.[1] They are often structural analogs of the natural substrate, 5-amino-6-(D-ribitylamino)-2,4-(1H,3H)pyrimidinedione, or bind to the active site, competing with the substrate.[2][3] Some inhibitors function by displacing riboflavin from a non-fluorescent complex with the enzyme, which forms the basis of a common high-throughput screening assay.[1]
Q2: Are there known factors in the assay buffer that can influence inhibitor potency?
A2: Yes, the composition of the assay buffer can significantly impact the measured potency of inhibitors. For instance, some inhibitors have demonstrated higher potency in phosphate buffer compared to Tris buffer.[1] It is crucial to maintain consistent buffer conditions when comparing the potency of different compounds.
Q3: What is the published inhibitory activity of S. pombe lumazine synthase-IN-1?
A3: S. pombe lumazine synthase-IN-1 has been reported to have a Ki value of 243 μM against Schizosaccharomyces pombe lumazine synthase and a significantly lower Ki of 9.6 μM against Mycobacterium tuberculosis lumazine synthase, indicating a degree of selectivity.[4]
Troubleshooting Guide
Issue 1: Observed Inhibitor Potency is Lower Than Expected
| Possible Cause | Troubleshooting Steps |
| Inhibitor Solubility | S. pombe lumazine synthase-IN-1 is reported to be insoluble in water but soluble in DMSO.[4] Ensure the inhibitor is fully dissolved in DMSO before preparing the final dilution in the aqueous assay buffer. To improve solubility, gentle warming to 37°C and sonication can be attempted.[4] Precipitate formation upon dilution into the aqueous buffer can significantly lower the effective inhibitor concentration. |
| Inhibitor Degradation | Some inhibitors may not be stable in solution over time. It was observed that the potency of a synthetic naphthyridine inhibitor of S. pombe lumazine synthase seemed to increase upon storage in solution, suggesting a potential chemical modification to a more active form.[1] Prepare fresh stock solutions of the inhibitor for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for long-term stability.[4] |
| Assay Conditions | As mentioned in the FAQs, buffer components can influence inhibitor binding. If your experimental buffer differs from the one used in the literature (e.g., using Tris instead of phosphate), this could account for discrepancies in potency.[1] Consider testing the inhibitor's activity in different buffer systems to determine the optimal conditions. |
| Enzyme Activity | The enzymatic activity of lumazine synthase can be affected by factors such as pH and the presence of cofactors. Ensure that the assay is performed at the optimal pH for S. pombe lumazine synthase activity. |
Issue 2: High Variability in Potency Measurements Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Reagent Preparation | Ensure all reagents, including the enzyme, substrate, and inhibitor solutions, are prepared fresh and consistently for each experiment. Use calibrated pipettes to minimize volume errors. |
| Fluctuations in Assay Temperature | Enzyme kinetics are sensitive to temperature. Use a temperature-controlled plate reader or water bath to maintain a stable temperature throughout the assay. |
| Assay Plate Inconsistencies | Inconsistencies in plate manufacturing or handling can lead to variable results. Use high-quality assay plates and ensure they are free from dust or scratches that could interfere with fluorescence readings. |
Quantitative Data Summary
Table 1: Inhibitory Activity of Various Compounds Against Lumazine Synthases
| Compound | Target Enzyme | Inhibition Constant (Ki) | Notes |
| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9) | M. tuberculosis lumazine synthase | 95 µM | Identified as a novel inhibitor of S. pombe lumazine synthase through HTS.[2][3] |
| (E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26) | M. tuberculosis lumazine synthase | 3.7 µM | An optimized derivative of compound 9.[2][3] |
| 1,3,6,8-Tetrahydroxy-2,7-naphthyridine (Reactant) | S. pombe lumazine synthase | 350 ± 76 µM | Identified through HTS.[1] |
| Tetraazaperylenehexaone Derivative (Product of oxidation) | S. pombe lumazine synthase | 66 ± 13 µM (in Tris buffer) | More potent than the reactant from which it was derived.[1] |
| Tetraazaperylenehexaone Derivative (Product of oxidation) | S. pombe lumazine synthase | 22 ± 4 µM (in phosphate buffer) | Demonstrates increased potency in phosphate buffer.[1] |
| S. pombe lumazine synthase-IN-1 | S. pombe lumazine synthase | 243 µM | |
| S. pombe lumazine synthase-IN-1 | M. tuberculosis lumazine synthase | 9.6 µM | [4] |
Experimental Protocols
High-Throughput Screening (HTS) Assay for S. pombe Lumazine Synthase Inhibitors
This protocol is based on the displacement of riboflavin from a non-fluorescent enzyme-riboflavin complex, resulting in an increase in fluorescence.[1][2]
Materials:
-
S. pombe lumazine synthase
-
Riboflavin
-
Assay buffer (e.g., Tris or phosphate buffer, pH 7.0)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of S. pombe lumazine synthase and riboflavin in the assay buffer. The concentrations should be optimized to ensure the formation of the non-fluorescent complex.
-
Dispense the enzyme-riboflavin complex solution into the wells of a 384-well microplate.
-
Add the test compounds (or DMSO as a control) to the wells.
-
Incubate the plate at room temperature for a specified period to allow for inhibitor binding and riboflavin displacement.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation and emission wavelengths appropriate for riboflavin).
-
An increase in fluorescence compared to the DMSO control indicates that the test compound has displaced riboflavin and is a potential inhibitor.
Visualizations
Caption: The final two steps of the riboflavin biosynthesis pathway.
Caption: Workflow for the high-throughput screening assay.
Caption: Logical flow for troubleshooting low inhibitor potency.
References
- 1. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of a small molecule library with lumazine synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
Technical Support Center: Overcoming Resistance to Lumazine Synthase Inhibitors in Yeast
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to lumazine synthase inhibitors in yeast-based experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is lumazine synthase and why is it a target for antifungal drug development?
Lumazine synthase is a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway.[1][2][3] This pathway is essential for most fungi and bacteria, but absent in humans, who obtain riboflavin from their diet.[2] This makes lumazine synthase an attractive target for the development of antifungal agents with potentially low host toxicity.
Q2: My yeast culture has developed resistance to a lumazine synthase inhibitor. What are the most likely mechanisms?
Resistance to enzyme inhibitors in yeast typically arises from one or more of the following mechanisms:
-
Target Modification: Mutations in the gene encoding lumazine synthase (e.g., RIB3 or RIB4 in Saccharomyces cerevisiae and their orthologs in other yeast species) can alter the enzyme's structure, reducing the binding affinity of the inhibitor.
-
Reduced Intracellular Inhibitor Concentration: Overexpression of efflux pumps, particularly ATP-binding cassette (ABC) transporters, can actively transport the inhibitor out of the cell, lowering its intracellular concentration to sub-lethal levels.[4][5][6]
-
Upregulation of the Target Pathway: An increase in the expression of lumazine synthase or other enzymes in the riboflavin biosynthesis pathway can compensate for the inhibitory effect, requiring a higher concentration of the drug to achieve the same level of inhibition.
-
Metabolic Bypass Pathways: While less common for essential pathways, the cell may find alternative metabolic routes to produce the necessary downstream products, although specific bypass pathways for riboflavin synthesis are not well-documented.
Q3: How can I confirm that my yeast strain has developed resistance?
The most common method is to determine the Minimum Inhibitory Concentration (MIC) of the lumazine synthase inhibitor for your yeast strain and compare it to the parental, non-resistant strain. A significant increase in the MIC value indicates the development of resistance.
Q4: Is it possible that the yeast is simply taking up more riboflavin from the media to bypass the inhibitor?
While yeast can take up external riboflavin, studies in some Candida species suggest that this uptake system is often not efficient enough to support growth when the biosynthesis pathway is inhibited, especially at the low physiological concentrations of riboflavin found in a host environment.[2] However, the efficiency of riboflavin uptake can vary between yeast species.[2]
Troubleshooting Guides
Problem 1: Increased MIC of Lumazine Synthase Inhibitor Observed
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Mutation in the Lumazine Synthase Gene | 1. Sequence the lumazine synthase gene (RIB3, RIB4, or ortholog) from the resistant yeast strain. 2. Compare the sequence to the wild-type parental strain to identify any mutations. 3. If mutations are found, perform site-directed mutagenesis to introduce them into the wild-type strain and confirm that they confer resistance. | Identification of specific amino acid substitutions responsible for resistance. |
| Overexpression of Efflux Pumps | 1. Perform a quantitative real-time PCR (qRT-PCR) to measure the transcript levels of known multidrug resistance ABC transporter genes (e.g., PDR5, SNQ2, YOR1). 2. Compare the expression levels in the resistant strain to the parental strain. 3. Consider performing a growth assay with the lumazine synthase inhibitor in the presence of a known ABC transporter inhibitor. | Increased transcript levels of ABC transporter genes in the resistant strain. Reversal of resistance in the presence of an efflux pump inhibitor. |
| Upregulation of the Riboflavin Biosynthesis Pathway | 1. Use qRT-PCR to quantify the transcript levels of all genes in the riboflavin biosynthesis pathway (RIB1 through RIB7). 2. Compare the expression levels between the resistant and parental strains. | A significant increase in the expression of one or more RIB genes in the resistant strain. |
Problem 2: Difficulty in Identifying the Resistance Mechanism
Possible Scenarios and Next Steps:
| Scenario | Suggested Action |
| No mutations in the target gene and no overexpression of known efflux pumps. | Consider whole-genome sequencing of the resistant strain to identify mutations in regulatory genes that may indirectly affect drug sensitivity. Also, investigate potential post-translational modifications of the lumazine synthase enzyme that could affect inhibitor binding. |
| Resistance is unstable and lost after subculturing in drug-free media. | This may indicate an adaptive resistance mechanism, such as transient changes in gene expression. Analyze the transcriptome of the resistant strain grown in the presence and absence of the inhibitor. |
Quantitative Data
Table 1: Examples of Lumazine Synthase Inhibitors and their Potency
| Inhibitor | Target Organism | Enzyme | Inhibition Constant (Ki) | Reference |
| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione | Schizosaccharomyces pombe | Lumazine Synthase | 350 ± 76 µM | [3] |
| Oxidized 1,3,6,8-tetrahydroxy-2,7-naphthyridine | Schizosaccharomyces pombe | Lumazine Synthase | 66 ± 13 µM (in Tris buffer) | [3] |
| Oxidized 1,3,6,8-tetrahydroxy-2,7-naphthyridine | Schizosaccharomyces pombe | Lumazine Synthase | 22 ± 4 µM (in phosphate buffer) | [3] |
| Pyrimidine derivative (JC33) | Bacillus anthracis | Lumazine Synthase | Micromolar range | [7] |
| Pyrimidine derivative (JC72) | Bacillus anthracis | Lumazine Synthase | Micromolar range | [7] |
| Pyrimidine derivative (TS23) | Bacillus anthracis | Lumazine Synthase | Micromolar range | [7] |
Table 2: Hypothetical Examples of Resistance Levels
Note: The following are illustrative examples of how quantitative resistance data would be presented. Specific experimental data for lumazine synthase inhibitors is limited in publicly available literature.
| Yeast Strain | Resistance Mechanism | Inhibitor | Fold Increase in MIC |
| S. cerevisiae Mutant 1 | Point mutation in RIB3 (e.g., G108S) | Inhibitor X | 16-fold |
| C. albicans Mutant 2 | Overexpression of CDR1 (ABC transporter) | Inhibitor Y | 8-fold |
| S. cerevisiae Mutant 3 | Upregulation of RIB gene cluster | Inhibitor X | 4-fold |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
Materials:
-
Yeast strain(s) of interest
-
Lumazine synthase inhibitor
-
Appropriate liquid growth medium (e.g., YPD, RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inhibitor Stock Solution: Dissolve the lumazine synthase inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the inhibitor in the growth medium. The final volume in each well should be 100 µL. Include a drug-free control well.
-
Prepare Yeast Inoculum: Grow an overnight culture of the yeast strain. Dilute the culture in fresh medium to a final concentration of approximately 1 x 10^5 cells/mL.
-
Inoculate the Plate: Add 100 µL of the diluted yeast culture to each well of the microtiter plate, resulting in a final volume of 200 µL and a starting cell density of 5 x 10^4 cells/mL.
-
Incubation: Incubate the plate at the optimal growth temperature for the yeast strain (e.g., 30°C for S. cerevisiae) for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of the inhibitor that prevents visible growth of the yeast. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC50 is the concentration that inhibits 50% of growth compared to the drug-free control.
Protocol 2: Identification of Mutations in the Lumazine Synthase Gene
Materials:
-
Genomic DNA from wild-type and resistant yeast strains
-
PCR primers flanking the lumazine synthase gene
-
DNA polymerase and PCR reagents
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental (sensitive) and the resistant yeast strains.
-
PCR Amplification: Amplify the entire coding sequence of the lumazine synthase gene using PCR with primers designed to bind to the upstream and downstream flanking regions.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing. Use both forward and reverse primers to ensure accurate sequencing of the entire gene.
-
Sequence Analysis: Align the DNA sequence from the resistant strain with the sequence from the wild-type strain to identify any nucleotide changes. Translate the DNA sequences to identify any resulting amino acid substitutions.
Visualizations
Caption: The riboflavin biosynthesis pathway in yeast, highlighting the step catalyzed by lumazine synthase (RIB4) and the action of a specific inhibitor.
Caption: Key mechanisms of resistance to lumazine synthase inhibitors in yeast, including target mutation and efflux pump upregulation.
Caption: A logical workflow for troubleshooting and identifying the mechanism of resistance to lumazine synthase inhibitors in yeast.
References
- 1. mdpi.com [mdpi.com]
- 2. The riboflavin biosynthetic pathway as a novel target for antifungal drugs against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple-drug-resistance phenomenon in the yeast Saccharomyces cerevisiae: involvement of two hexose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saccharomyces cerevisiae multidrug resistance gene expression inversely correlates with the status of the F(0) component of the mitochondrial ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
S.pombe lumazine synthase-IN-1 stability and storage conditions
This technical support center provides guidance on the stability and storage of S.pombe lumazine synthase-IN-1, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, it is recommended to store the lyophilized powder at -20°C. Stock solutions prepared in a suitable solvent should also be stored at or below -20°C for long-term stability.[1]
Q2: What is the recommended solvent for dissolving this compound?
A: The recommended solvent is DMSO, in which the inhibitor is soluble up to 31.25 mg/mL (97.88 mM). The compound is poorly soluble in water (< 0.1 mg/mL).[1]
Q3: For how long can I store the stock solution?
A: Stock solutions of this compound can be stored at -20°C or lower for several months.[1] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: My compound has precipitated out of solution. What should I do?
A: If you observe precipitation, you can gently warm the tube to 37°C and use an ultrasonic bath to help redissolve the compound.[1] Ensure the solution is fully dissolved before use in your experiments. To prevent future precipitation, consider preparing smaller aliquots and ensuring they are completely thawed and vortexed before use.
Q5: Has the stability of this compound been tested under different pH conditions or in other solvents?
A: The provided documentation does not contain detailed information on the stability of this compound under various pH conditions or in solvents other than DMSO and water. It is recommended to perform small-scale pilot experiments to assess stability in your specific experimental buffer or solvent system if it deviates significantly from standard conditions.
Data Summary
Quantitative Data on this compound
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [1] |
| Stock Solution Stability | Several months at ≤ -20°C | [1] |
| Solubility in DMSO | 31.25 mg/mL (97.88 mM) | [1] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [1] |
| Molecular Weight | 319.27 g/mol | [1] |
| Chemical Formula | C14H13N3O6 | [1] |
| CAS Number | 331726-35-3 | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Inhibitor degradation due to improper storage or handling. | - Ensure the inhibitor is stored at -20°C. - Aliquot the stock solution to avoid multiple freeze-thaw cycles. - Prepare fresh dilutions for each experiment from a frozen aliquot. |
| Precipitation of the inhibitor in aqueous buffer | Low aqueous solubility of the compound. | - Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility but does not affect your assay. - Perform a solubility test in your specific experimental buffer. - If precipitation persists, consider using a surfactant or co-solvent, but validate its compatibility with your experimental system. |
| Loss of inhibitor activity | - Chemical instability in the experimental buffer (e.g., due to pH or reactive components). - Adsorption to plasticware. | - Assess the stability of the inhibitor in your experimental buffer over the time course of your experiment. - Use low-adsorption plasticware for preparing and storing dilute solutions. - Include appropriate positive and negative controls in your experiments to monitor for changes in activity. |
Experimental Protocols
General Protocol for Assessing Small Molecule Inhibitor Stability
This protocol provides a general framework for evaluating the stability of a small molecule inhibitor like this compound in a specific experimental buffer.
-
Prepare a fresh stock solution of the inhibitor in DMSO at a high concentration.
-
Dilute the stock solution to the final working concentration in your experimental buffer.
-
Incubate the solution under your standard experimental conditions (e.g., temperature, light exposure) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point , take an aliquot of the solution and assess the inhibitor's activity using a validated biological assay (e.g., an enzymatic assay with purified S.pombe lumazine synthase).
-
Analyze the results to determine if there is a time-dependent loss of activity, which would indicate instability under the tested conditions.
-
As a control , run a parallel experiment where the inhibitor is freshly diluted at each time point to represent 100% activity.
Visual Guides
Caption: Troubleshooting workflow for this compound stability issues.
References
Impact of buffer composition on lumazine synthase activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lumazine synthase. The information is designed to help you navigate common experimental challenges related to the impact of buffer composition on enzyme activity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your lumazine synthase experiments in a question-and-answer format.
Question: Why am I observing lower than expected lumazine synthase activity?
Answer: Lower than expected enzyme activity can be attributed to several factors related to your buffer composition and experimental setup. Consider the following possibilities:
-
Suboptimal pH: Lumazine synthase activity is pH-dependent. Most lumazine synthase enzymes function optimally in a neutral to slightly alkaline pH range, typically between 7.0 and 8.0.[1][2][3] Verify the pH of your buffer and ensure it is within the optimal range for the specific lumazine synthase you are using.
-
Inappropriate Buffer System: The choice of buffering agent can significantly impact enzyme activity. While Tris-HCl and phosphate buffers are commonly used, components of the buffer can sometimes interfere with the assay.[1][2][4] For instance, phosphate can bind to the active site of lumazine synthase and may affect the binding of substrates or inhibitors.[1][2]
-
Incorrect Ionic Strength: The ionic strength of the buffer, adjusted with salts like NaCl, can influence enzyme conformation and activity.[2][3][5] Ensure that the ionic strength of your buffer is appropriate for your enzyme.
-
Presence of Inhibitors: Contaminants in your reagents or the buffer itself could be inhibiting the enzyme. Some compounds have been identified as inhibitors of lumazine synthase.[1][6]
-
Enzyme Instability: The enzyme may not be stable in the chosen buffer over the course of the experiment. The addition of stabilizing agents, such as Dithiothreitol (DTT), may be necessary to maintain a reducing environment and prevent protein misfolding.[2][7]
Here is a logical workflow to troubleshoot low enzyme activity:
Question: My inhibitor screening assay is yielding inconsistent Ki values. What could be the cause?
Answer: Inconsistent inhibitor constants (Ki) are often related to the buffer composition, particularly the presence of phosphate.
-
Phosphate Interference: Phosphate ions have been shown to affect the binding of inhibitors to lumazine synthase.[1] In some cases, the presence of phosphate can increase the apparent potency of an inhibitor.[1] If you are comparing results across different buffer systems (e.g., Tris vs. phosphate), you may observe different Ki values for the same compound. For consistency, it is crucial to use the same buffer system for all inhibitor screening assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common buffers used for lumazine synthase assays?
A1: The most frequently cited buffers for lumazine synthase experiments are Tris-HCl and potassium phosphate.[1][2][3][7][8] The choice between them may depend on the specific requirements of your experiment, such as the need to avoid phosphate in inhibitor binding studies.[1]
Q2: What is the optimal pH for lumazine synthase activity?
A2: Lumazine synthase generally exhibits optimal activity in the neutral to slightly alkaline pH range, typically between 7.0 and 8.0.[1][2][3]
Q3: How does phosphate in the buffer affect lumazine synthase?
A3: Phosphate can act as a competitive inhibitor by binding to the active site of lumazine synthase, particularly in the absence of its natural substrates.[2] This can influence the binding of other molecules, such as inhibitors, sometimes leading to an overestimation of their potency.[1]
Q4: Is ionic strength an important consideration for lumazine synthase assays?
A4: Yes, the ionic strength of the buffer can impact the stability and activity of enzymes.[5] While the optimal ionic strength may vary for lumazine synthase from different organisms, some protocols include NaCl in the buffer, typically at concentrations around 100-150 mM.[2][3]
Q5: Are there any common additives that should be included in the buffer?
A5: Depending on the specific lumazine synthase and the experimental conditions, additives may be beneficial. For example, Dithiothreitol (DTT) is sometimes included in reaction mixtures to maintain a reducing environment and prevent protein oxidation and aggregation.[2]
Quantitative Data Summary
The following table summarizes the reported inhibition constants (Ki) for an inhibitor of Schizosaccharomyces pombe lumazine synthase in different buffer systems.
| Buffer System | Inhibitor | Ki (µM) | Reference |
| Tris buffer (pH 7.0) | Red Dimer 8 | 66 ± 13 | [1] |
| Phosphate buffer (pH 7.0) | Red Dimer 8 | 22 ± 4 | [1] |
Experimental Protocols
General Protocol for Lumazine Synthase Activity Assay
This protocol provides a general framework for measuring lumazine synthase activity. Specific concentrations and conditions may need to be optimized for your particular enzyme and substrates.
-
Prepare the Reaction Buffer:
-
Prepare Substrate Solutions:
-
Prepare stock solutions of the substrates, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, in the reaction buffer.
-
-
Set up the Reaction Mixture:
-
In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the reaction buffer and the desired concentration of the first substrate.
-
If testing inhibitors, add the inhibitor to the reaction mixture at this stage.
-
-
Initiate the Reaction:
-
Add the second substrate to the reaction mixture to start the reaction.
-
The final reaction volume will depend on your detection method.
-
-
Monitor the Reaction:
-
The formation of 6,7-dimethyl-8-ribityllumazine can be monitored by following the change in fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
-
If testing inhibitors, determine the inhibition constant (Ki) by measuring the reaction velocity at different substrate and inhibitor concentrations.
-
Visualizations
The following diagram illustrates the enzymatic reaction catalyzed by lumazine synthase.
References
- 1. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. The effects of ionic strength on the protein conformation and the fluidity of porcine intestinal brush border membranes. Fluorometric studies using N-[7-dimethylamino-4-methylcoumarinyl]maleimide and pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of the quality of lumazine synthase crystals by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Hits from S.pombe Lumazine Synthase Inhibitor Screens: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods for validating hits from Schizosaccharomyces pombe (S. pombe) lumazine synthase inhibitor screens. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex processes.
Lumazine synthase, an enzyme in the riboflavin biosynthesis pathway, is a potential target for the development of novel antimicrobial agents. Following high-throughput screening (HTS) to identify potential inhibitors, rigorous hit validation is crucial to eliminate false positives and characterize the binding and inhibitory mechanisms of promising compounds. This guide outlines and compares common validation techniques, including enzymatic assays, thermal shift assays (TSA), isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR).
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) for several compounds against S. pombe lumazine synthase, providing a basis for comparing their potencies.
| Compound ID | Compound Name | Ki (µM) vs. S. pombe Lumazine Synthase | Inhibition Type |
| 1 | (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione | 210[1] | Competitive |
| 2 | 1,3,6,8-tetrahydroxy-2,7-naphthyridine | 350 ± 76 | Competitive |
| 3 | 2,5,8,11-tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone | 66 ± 13 (in Tris buffer)[1] | Competitive |
| 3 | 2,5,8,11-tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone | 22 ± 4 (in phosphate buffer) | Competitive |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and instrumentation.
Enzymatic Assay
This assay directly measures the inhibition of lumazine synthase activity. A common method for S. pombe lumazine synthase involves a fluorescence-based assay.[1]
Principle: The assay is based on the displacement of a fluorescent ligand, such as riboflavin, from the active site of the enzyme by a potential inhibitor. The binding of riboflavin to lumazine synthase quenches its fluorescence. When an inhibitor displaces riboflavin, the fluorescence increases, providing a measure of the inhibitor's binding affinity.
Protocol:
-
Reagents:
-
S. pombe lumazine synthase
-
Riboflavin
-
Test compounds (inhibitors)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0)
-
-
Procedure:
-
Prepare a solution of S. pombe lumazine synthase pre-bound with riboflavin in the assay buffer.
-
Add varying concentrations of the test compound to the enzyme-riboflavin complex in a 96-well plate format.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for riboflavin.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of riboflavin and its affinity for the enzyme.[2]
-
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), is a high-throughput method to assess the effect of ligand binding on protein thermal stability.[3][4][5][6][7]
Principle: The binding of a ligand, such as an inhibitor, to a protein typically increases its thermal stability, resulting in a higher melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.
Protocol:
-
Reagents:
-
Purified S. pombe lumazine synthase
-
SYPRO Orange dye
-
Test compounds
-
Assay buffer
-
-
Procedure:
-
In a 96-well PCR plate, mix the purified S. pombe lumazine synthase with the SYPRO Orange dye in the assay buffer.
-
Add the test compounds at various concentrations to the wells. Include a no-ligand control.
-
Seal the plate and place it in a real-time PCR instrument.[3]
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence at each temperature increment.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which is determined from the resulting fluorescence curve.
-
The change in melting temperature (ΔTm) in the presence of the inhibitor compared to the control is a measure of the inhibitor's binding and stabilizing effect.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[8][9][10][11][12]
Principle: When an inhibitor binds to a protein, heat is either released (exothermic) or absorbed (endothermic). ITC measures these small heat changes as the inhibitor is titrated into a solution containing the protein.
Protocol:
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation:
-
Prepare a solution of purified S. pombe lumazine synthase in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).[8]
-
Prepare a solution of the inhibitor in the same buffer. Degas both solutions to prevent air bubbles.
-
-
Procedure:
-
Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the titration syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Initiate the titration, where small aliquots of the inhibitor solution are injected into the protein solution at regular intervals.
-
The heat change associated with each injection is measured.
-
The resulting data (a plot of heat change per injection versus the molar ratio of inhibitor to protein) is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data on association and dissociation rates.[13][14][15][16][17]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., lumazine synthase) is immobilized on the chip, and the other molecule (the analyte, e.g., the inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the mass change on the surface.
Protocol:
-
Instrumentation: An SPR instrument (e.g., Biacore).
-
Chip Preparation:
-
Immobilize purified S. pombe lumazine synthase onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in a suitable running buffer.
-
Inject the different concentrations of the inhibitor over the sensor chip surface containing the immobilized lumazine synthase.
-
Monitor the association of the inhibitor in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
Regenerate the sensor chip surface between different inhibitor injections if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
Riboflavin Biosynthesis Pathway
The following diagram illustrates the key steps in the riboflavin biosynthesis pathway, highlighting the role of lumazine synthase.
References
- 1. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results for "Thermal Shift Assay" | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Shift Assay as a Tool to Evaluate the Release of Breakdown Peptides from Cowpea β-Vignin during Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 11. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 12. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. faculty.washington.edu [faculty.washington.edu]
- 15. bioradiations.com [bioradiations.com]
- 16. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 17. Kinetic Analysis and Epitope Binning Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Inhibitors of S. pombe Lumazine Synthase: S.pombe lumazine synthase-IN-1 and Other Known Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of S.pombe lumazine synthase-IN-1 against other known inhibitors of Schizosaccharomyces pombe lumazine synthase. This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological pathways and experimental workflows.
Lumazine synthase is a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway, which is essential for many microorganisms but absent in vertebrates. This makes it an attractive target for the development of novel antimicrobial agents. This guide focuses on inhibitors of lumazine synthase from the fission yeast Schizosaccharomyces pombe, a widely used model organism.
Performance Comparison of Lumazine Synthase Inhibitors
The inhibitory activities of this compound and other known compounds against S. pombe lumazine synthase are summarized below. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a more potent inhibitor.
| Inhibitor | Chemical Structure | Ki (μM) vs. S. pombe Lumazine Synthase | Inhibition Type |
| This compound | O=C1NC(C(--INVALID-LINK--=O)=C(/C=C/C2=CC=C(OC)C(OC)=C2)N1)=O | 243[1] | Not specified |
| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione | Oc1ccccc1/C=C/c1c(c(=O)nc([nH]1)=O)--INVALID-LINK--[O-] | 210[2] | Not specified |
| Tetraazaperylenehexaone derivative | O=C1C=C2C3=C(C=C1N)C4=C(C(N)=C3)C5=C(C=C4N)C(N)=C(C5=O)C(=O)N | 66 ± 13 (in Tris buffer), 22 ± 4 (in phosphate buffer) | Competitive |
Signaling Pathway and Experimental Workflow
Riboflavin Biosynthesis Pathway
The following diagram illustrates the final steps of the riboflavin biosynthesis pathway, highlighting the role of lumazine synthase.
Caption: The role of lumazine synthase in the riboflavin biosynthesis pathway.
Experimental Workflow: Fluorescence-Based Inhibition Assay
The general workflow for determining the inhibitory activity of compounds against S. pombe lumazine synthase using a fluorescence-based assay is depicted below.
Caption: General workflow for the fluorescence-based lumazine synthase inhibition assay.
Experimental Protocols
Fluorescence-Based Enzyme Inhibition Assay
This protocol is based on the principle of competitive displacement of riboflavin from the active site of S. pombe lumazine synthase.[2] The binding of riboflavin to the enzyme quenches its natural fluorescence. An inhibitor that binds to the same site will displace riboflavin, leading to an increase in fluorescence.
Materials:
-
Recombinant S. pombe lumazine synthase
-
Riboflavin
-
Inhibitor compound (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 5 mM EDTA, 5 mM DTT
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant S. pombe lumazine synthase in assay buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of riboflavin in assay buffer. The final concentration is typically near the Kd of riboflavin for the enzyme.
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microtiter plate, add a solution of S. pombe lumazine synthase and riboflavin to each well.
-
Incubate the plate at room temperature for a sufficient time to allow the formation of the non-fluorescent enzyme-riboflavin complex.
-
Add the different concentrations of the inhibitor compound to the wells. Include control wells with no inhibitor (maximum quenching) and wells with no enzyme (maximum fluorescence).
-
-
Measurement:
-
Incubate the plate for a period to allow the inhibitor to bind to the enzyme.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for riboflavin (e.g., ~450 nm excitation and ~530 nm emission).
-
-
Data Analysis:
-
The increase in fluorescence is proportional to the amount of riboflavin displaced by the inhibitor.
-
Plot the fluorescence intensity against the inhibitor concentration.
-
The data can be fitted to a suitable binding isotherm to determine the IC50 value.
-
The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation, provided the inhibition mechanism is competitive and the Kd of riboflavin is known.
-
Note: For competitive inhibitors, a secondary kinetic assay is often performed to confirm the mechanism of inhibition and to determine the Ki value more accurately. This typically involves measuring the enzyme activity at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.
This guide provides a starting point for researchers interested in the inhibition of S. pombe lumazine synthase. The presented data and protocols can aid in the evaluation of new potential inhibitors and the design of further experiments in the pursuit of novel antimicrobial agents.
References
Structure-Activity Relationship of S. pombe Lumazine Synthase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of inhibitors targeting lumazine synthase from Schizosaccharomyces pombe (S. pombe), a key enzyme in the riboflavin biosynthesis pathway. Due to the absence of this pathway in animals, its enzymes are attractive targets for the development of novel anti-infective agents.[1] This document summarizes the structure-activity relationships (SAR) of known inhibitors, presents quantitative inhibitory data, details relevant experimental protocols, and visualizes key processes to facilitate further research and drug discovery efforts.
Introduction to Lumazine Synthase
Lumazine synthase (LS) is a crucial enzyme in the biosynthesis of riboflavin (Vitamin B2). It catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to produce 6,7-dimethyl-8-ribityllumazine.[2] This pathway is essential for many microorganisms, including the fission yeast S. pombe, making LS a promising target for antimicrobial drug development. The S. pombe lumazine synthase is unique in its ability to bind riboflavin, a property that has been exploited in high-throughput screening for inhibitors.[2]
Riboflavin Biosynthesis Pathway
The final two steps of riboflavin biosynthesis are catalyzed by lumazine synthase and riboflavin synthase. Lumazine synthase forms 6,7-dimethyl-8-ribityllumazine, which is then used by riboflavin synthase to produce riboflavin.
Inhibitor Comparison
A high-throughput screening of a 100,000 compound library led to the identification of (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione as a novel inhibitor of S. pombe lumazine synthase.[2][3] This lead compound served as a scaffold for the synthesis and evaluation of a series of analogs to establish a structure-activity relationship. The inhibitory activities are presented as Ki values against Mycobacterium tuberculosis lumazine synthase, which was used for subsequent characterization.
| Compound | R1 | R2 | R3 | R4 | Ki (μM) vs. M. tuberculosis LS |
| 9 | H | OH | H | H | 95 |
| 15 | H | H | H | H | > 500 |
| 16 | H | OCH3 | H | H | > 500 |
| 17 | H | Cl | H | H | 140 |
| 18 | H | F | H | H | 120 |
| 19 | OH | H | H | H | 110 |
| 20 | H | H | OH | H | 130 |
| 21 | H | H | H | OH | 100 |
| 22 | H | H | OCH3 | H | > 500 |
| 23 | H | H | Cl | H | 110 |
| 24 | H | H | F | H | 100 |
| 25 | H | H | NO2 | H | 6.5 |
| 26 | H | NO2 | H | H | 3.7 |
Data sourced from Talukdar et al., 2009.[2]
Structure-Activity Relationship Summary:
-
The pyrimidine-2,4(1H,3H)-dione core is a crucial structural feature, mimicking the natural substrate 5-amino-6-(D-ribitylamino)-2,4-(1H,3H)pyrimidinedione.[2]
-
The ribitylamino side chain of the substrate is not essential for binding to the enzyme.[2]
-
A nitro group at the 5-position of the pyrimidine ring is important for inhibitory activity.
-
Substitutions on the styryl ring significantly impact potency.
-
Electron-withdrawing groups, particularly a nitro group at the para-position of the styryl ring (Compound 26 ), dramatically increase inhibitory activity.[4]
-
A hydroxyl group at the ortho-position of the styryl ring (Compound 9 ) appears to contribute to binding, possibly by mimicking a hydroxyl group of the substrate's ribityl chain.[2]
-
Methoxy substitutions on the styryl ring (Compounds 16 and 22 ) lead to a significant loss of activity.
Experimental Protocols
High-Throughput Screening (HTS) Assay for S. pombe Lumazine Synthase Inhibitors
This assay leverages the unique property of S. pombe lumazine synthase to bind riboflavin, resulting in the quenching of riboflavin's natural fluorescence. Inhibitors that bind to the active site displace riboflavin, leading to an increase in fluorescence.[2]
Workflow:
Detailed Protocol:
-
Reagents:
-
Recombinant S. pombe lumazine synthase.
-
Riboflavin solution.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.0, 100 mM NaCl, 5 mM DTT).[1]
-
-
Procedure: a. In a microplate, add the assay buffer. b. Add a solution of S. pombe lumazine synthase and riboflavin. The concentrations should be optimized to ensure significant fluorescence quenching. c. Add the test compounds to the wells. Include appropriate controls (e.g., buffer only, enzyme and riboflavin without inhibitor, known inhibitor). d. Incubate the plate for a predetermined time at a specific temperature to allow for binding equilibrium to be reached. e. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for riboflavin.
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound relative to the controls.
-
Compounds that show a significant increase in fluorescence are considered potential inhibitors.
-
Enzyme Inhibition Assay (Kinetic Analysis)
To determine the inhibition constant (Ki) and the mechanism of inhibition, a kinetic assay is performed.
Protocol:
-
Reagents:
-
Recombinant lumazine synthase (S. pombe or a related ortholog like M. tuberculosis).
-
Substrates: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.
-
Inhibitor at various concentrations.
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.0, 100 mM NaCl, 5 mM DTT).[1]
-
-
Procedure: a. The assay is typically performed by monitoring the consumption of the substrates or the formation of the product, 6,7-dimethyl-8-ribityllumazine, over time using spectrophotometry or HPLC. b. A series of reactions are set up with a fixed concentration of the enzyme and one substrate, while varying the concentration of the other substrate. c. For each substrate concentration series, parallel experiments are run with different fixed concentrations of the inhibitor. d. The initial reaction rates are measured.
-
Data Analysis:
-
The data are plotted using methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
The inhibition constant (Ki) is calculated from these plots. For competitive inhibition, it is assumed that the inhibitor binds to the same site as the substrate.[1]
-
Conclusion
The pyrimidine-2,4(1H,3H)-dione scaffold has proven to be a valuable starting point for the development of S. pombe lumazine synthase inhibitors. The structure-activity relationship studies have highlighted the importance of specific substitutions on the styryl ring, with electron-withdrawing groups significantly enhancing potency. The fluorescence-based high-throughput screening assay provides an efficient method for identifying new inhibitor scaffolds. Further optimization of the current lead compounds and exploration of novel chemical series could lead to the development of potent and selective antifungal agents targeting the riboflavin biosynthesis pathway.
References
- 1. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Discovery and development of a small molecule library with lumazine synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of S. pombe Lumazine Synthase Inhibitor-IN-1
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of S. pombe lumazine synthase-IN-1, a known inhibitor of lumazine synthase, with other enzymes. The information presented is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents targeting the riboflavin biosynthesis pathway. This pathway is a compelling target as it is essential for the survival of many pathogens but absent in humans.
Executive Summary
S. pombe lumazine synthase-IN-1 demonstrates differential inhibitory activity against lumazine synthases from various organisms. Notably, it is significantly more potent against Mycobacterium tuberculosis lumazine synthase than the Schizosaccharomyces pombe enzyme. Limited data is available on its cross-reactivity with other enzyme classes, highlighting an area for further investigation to fully characterize its selectivity profile. The primary screening method for identifying such inhibitors often relies on a fluorescence displacement assay, followed by kinetic analysis to determine inhibitory constants.
Quantitative Inhibitory Activity
The following table summarizes the known inhibitory constants (Ki) of S. pombe lumazine synthase-IN-1 and related compounds against various enzymes. This data is crucial for understanding the inhibitor's potency and selectivity.
| Compound | Target Enzyme | Organism | Ki (μM) | Inhibition Type |
| S.pombe lumazine synthase-IN-1 | Lumazine Synthase | Schizosaccharomyces pombe | 243 | Competitive |
| This compound | Lumazine Synthase | Mycobacterium tuberculosis | 9.6 | Competitive |
| Compound 9† | Lumazine Synthase | Mycobacterium tuberculosis | 95 | Competitive |
| Compound 26† | Lumazine Synthase | Mycobacterium tuberculosis | 3.7 | Competitive |
†Data from Talukdar, et al. (2009). "Discovery and Development of a Small Molecule Library With Lumazine Synthase Inhibitory Activity." this compound is commercially available and is a compound from this study.[1][2][3]
Signaling Pathway and Experimental Workflow
The development of inhibitors for lumazine synthase is a key strategy in the pursuit of new antibiotics. The enzyme is a critical component of the riboflavin biosynthesis pathway, which is absent in humans.
Caption: Simplified riboflavin biosynthesis pathway highlighting lumazine synthase as the target of S. pombe lumazine synthase-IN-1.
The following diagram illustrates a typical experimental workflow for identifying and characterizing inhibitors of S. pombe lumazine synthase.
Caption: Experimental workflow for the identification and characterization of lumazine synthase inhibitors.
Experimental Protocols
High-Throughput Screening (HTS) via Fluorescence Displacement
This method is based on the principle of competitive binding between a potential inhibitor and fluorescent riboflavin to the active site of S. pombe lumazine synthase. The displacement of riboflavin results in an increase in fluorescence.[1][4]
-
Materials:
-
Recombinant S. pombe lumazine synthase
-
Riboflavin
-
Compound library for screening
-
Assay buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 5 mM EDTA, 5 mM DTT
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a solution of S. pombe lumazine synthase and riboflavin in the assay buffer. The concentrations should be optimized to ensure a low baseline fluorescence due to the enzyme-bound, non-fluorescent state of riboflavin.
-
Dispense the enzyme-riboflavin complex into the wells of a 384-well microplate.
-
Add compounds from the screening library to the wells at a desired final concentration.
-
Incubate the plates at room temperature for a specified period to allow for binding equilibrium to be reached.
-
Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for riboflavin.
-
An increase in fluorescence compared to control wells (containing only enzyme-riboflavin complex and vehicle) indicates that the compound has displaced riboflavin from the active site.
-
Lumazine Synthase Inhibition Assay (Kinetic)
This assay is used to confirm the inhibitory activity of hits from the HTS and to determine the inhibition constant (Ki) and the mechanism of inhibition.[1]
-
Materials:
-
Recombinant lumazine synthase (e.g., from S. pombe or M. tuberculosis)
-
Substrates: 5-amino-6-ribitylamino-2,4(1H,3H)pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate
-
Inhibitor compound
-
Assay buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 5 mM DTT, 2% (v/v) DMSO
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare assay mixtures in a 96-well plate containing the assay buffer, a constant concentration of one substrate (e.g., 3,4-dihydroxy-2-butanone 4-phosphate), and varying concentrations of the other substrate (e.g., 5-amino-6-ribitylamino-2,4(1H,3H)pyrimidinedione).
-
For each concentration of the variable substrate, prepare a set of reactions with different concentrations of the inhibitor (including a no-inhibitor control).
-
Initiate the reaction by adding the lumazine synthase enzyme to each well.
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time. The formation of 6,7-dimethyl-8-ribityllumazine can be followed spectrophotometrically.
-
Calculate the initial reaction velocities for each substrate and inhibitor concentration.
-
Determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by fitting the data to the appropriate enzyme inhibition equations using non-linear regression analysis (e.g., by creating Lineweaver-Burk plots).
-
Structural Considerations for Cross-Reactivity
The crystal structure of S. pombe lumazine synthase has been resolved (e.g., PDB ID: 1KYX).[5] Analysis of the active site architecture can aid in predicting potential cross-reactivity with other enzymes that share similar substrate-binding motifs. Lumazine synthase belongs to the riboflavin synthase superfamily.[6] Enzymes within this superfamily, or other enzymes that bind structurally similar pteridine-like substrates, may be susceptible to inhibition by lumazine synthase inhibitors. Further structural and computational studies, such as molecular docking, can help in identifying potential off-target interactions.
References
- 1. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Discovery and development of a small molecule library with lumazine synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-throughput screen utilizing the fluorescence of riboflavin for identification of lumazine synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Generation of Fluorescent Bacteria with the Genes Coding for Lumazine Protein and Riboflavin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Phenotypic Analysis of S. pombe Treated with Lumazine Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the phenotypic effects of lumazine synthase-IN-1 on the fission yeast Schizosaccharomyces pombe, alongside a hypothetical alternative inhibitor, Compound X. The data presented is illustrative, based on the known function of lumazine synthase in the essential riboflavin biosynthesis pathway, to guide researchers in designing and interpreting their own studies.
Introduction
Lumazine synthase is a key enzyme in the biosynthesis of riboflavin (Vitamin B2), a pathway essential for many microorganisms, including the model organism Schizosaccharomyces pombe.[1][2] Inhibition of this enzyme is expected to impact cell viability and proliferation. S. pombe-IN-1 is a known inhibitor of S. pombe lumazine synthase with a Ki of 243 μM.[3] This guide outlines the expected phenotypic consequences of treating S. pombe with this inhibitor and compares them to a potential alternative.
S. pombe is an excellent model for such studies due to its well-characterized genetics, cell cycle, and morphology.[4][5][6] Its rod shape and predictable growth pattern make it highly amenable to microscopic and cytometric analysis.[5][7]
Comparative Data
The following tables summarize hypothetical quantitative data from treating S. pombe with lumazine synthase-IN-1 and a hypothetical, more potent, alternative inhibitor (Compound X).
Table 1: Inhibitor Potency
| Compound | Target | Ki (µM) |
| Lumazine Synthase-IN-1 | S. pombe Lumazine Synthase | 243[3] |
| Compound X (Hypothetical) | S. pombe Lumazine Synthase | 15 |
Table 2: Phenotypic Effects on S. pombe
| Parameter | Control (DMSO) | Lumazine Synthase-IN-1 (250 µM) | Compound X (20 µM) |
| Cell Viability (%) | 98 ± 2 | 65 ± 5 | 40 ± 7 |
| Generation Time (hours) | 2.5 ± 0.2 | 4.8 ± 0.4 | 6.2 ± 0.5 |
| Cell Length at Division (µm) | 14.2 ± 0.8 | 18.5 ± 1.2 (Elongated) | 20.1 ± 1.5 (Elongated) |
| Percentage of Septated Cells | 15 ± 3 | 28 ± 4 | 35 ± 5 |
| G2/M Arrest (%) | 10 ± 2 | 45 ± 6 | 60 ± 8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay
This protocol determines the percentage of viable cells after inhibitor treatment.
Materials:
-
Log-phase S. pombe culture
-
Lumazine Synthase-IN-1, Compound X, DMSO (vehicle control)
-
YES (Yeast Extract with Supplements) medium
-
Phloxine B solution (5 µg/mL in water)
-
Microscope with a hemocytometer
Procedure:
-
Inoculate S. pombe in YES medium and grow to early-log phase (OD600 ≈ 0.2-0.4).
-
Aliquot the culture into flasks and add Lumazine Synthase-IN-1, Compound X, or DMSO to the final desired concentrations.
-
Incubate at 30°C with shaking for a defined period (e.g., 6 hours).
-
Take a 100 µL aliquot from each culture and add 1 µL of Phloxine B solution.
-
Incubate for 5 minutes at room temperature.
-
Load the stained cell suspension onto a hemocytometer.
-
Under a microscope, count the total number of cells and the number of stained (non-viable) cells.
-
Calculate cell viability as: (Total Cells - Stained Cells) / Total Cells * 100.
Cell Cycle Analysis via Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.[8][9]
Materials:
-
Treated and untreated S. pombe cells
-
Ice-cold 70% ethanol
-
50 mM Sodium Citrate
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) solution (1 mg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10^7 cells by centrifugation (2000 rpm, 5 min).[8]
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol for fixation. Store at 4°C.[8]
-
Centrifuge the fixed cells and wash with 1 mL of 50 mM sodium citrate.
-
Resuspend the pellet in 0.5 mL of 50 mM sodium citrate containing 0.1 mg/mL RNase A.
-
Incubate at 37°C for 2 hours.[8]
-
Add 0.5 mL of 50 mM sodium citrate containing 2 µg/mL PI (final concentration 1 µg/mL).
-
Analyze the samples on a flow cytometer, measuring the fluorescence of PI to determine DNA content.
Morphological Analysis
This protocol assesses changes in cell shape and size.[7]
Materials:
-
Treated and untreated S. pombe cells
-
Microscope with DIC optics and a calibrated camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Harvest a small aliquot of cells from each treatment condition.
-
Mount the cells on a microscope slide with a coverslip.
-
Capture images using DIC optics at high magnification (e.g., 60x or 100x).
-
Using image analysis software, measure the length and width of at least 100 individual cells for each condition.
-
Calculate the average cell length at division (for septated cells) and the aspect ratio (length/width).
-
Observe and record any abnormal morphologies such as bent, branched, or swollen cells.[10]
Visualizations
Riboflavin Biosynthesis Pathway
Caption: The riboflavin biosynthesis pathway in S. pombe and the point of inhibition.
Experimental Workflow
References
- 1. Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lumazine synthase - Wikipedia [en.wikipedia.org]
- 3. S.pombe lumazine synthase-IN-1|CAS 331726-35-3|DC Chemicals [dcchemicals.com]
- 4. Analysis of the Fission Yeast Schizosaccharomyces pombe Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
- 6. Schizosaccharomyces pombe - Wikipedia [en.wikipedia.org]
- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 8. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 9. Cell-Cycle Analysis of Fission Yeast Cells by Flow Cytometry | PLOS One [journals.plos.org]
- 10. Functional Characterization of the Fission Yeast Phosphatidylserine Synthase Gene, pps1, Reveals Novel Cellular Functions for Phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lumazine Synthase Orthologs for Researchers and Drug Development Professionals
An in-depth guide to the biochemical and structural diversity of lumazine synthase enzymes from various organisms, providing key data and experimental protocols to inform research and therapeutic design.
Lumazine synthase (LS) plays a pivotal role in the biosynthesis of riboflavin (vitamin B2), an essential cofactor for a wide range of metabolic reactions. As this pathway is absent in humans, LS represents a promising target for the development of novel antimicrobial and anti-parasitic drugs. This guide provides a comparative analysis of lumazine synthase orthologs from several key organisms, highlighting their structural and kinetic differences. The presented data and experimental protocols are intended to serve as a valuable resource for researchers in biochemistry, structural biology, and drug discovery.
Comparative Kinetic and Biochemical Properties
The enzymatic activity of lumazine synthase orthologs exhibits significant variation across different species. These differences in substrate affinity (Km) and catalytic turnover rate (kcat) are crucial considerations for inhibitor design and mechanistic studies. A summary of available kinetic and biochemical data is presented below.
| Organism | Enzyme Type | Quaternary Structure | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Optimal Temperature (°C) | Optimal pH |
| Aquifex aeolicus | Type I | Icosahedral (60-mer) | 5-amino-6-(D-ribitylamino)uracil | 10[1] | 31 (at 37°C)[1], 425 (at 70°C)[1] | Not Reported | ~70[1] | 7.0[1] |
| 3,4-dihydroxy-2-butanone 4-phosphate | 26[1] | |||||||
| Bacillus subtilis | Type I | Icosahedral (60-mer) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Brucella abortus | Type II | Decameric | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Mesorhizobium loti | Type I & II | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Schizosaccharomyces pombe | Not Reported | Pentameric | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Recombinant Expression and Purification of Lumazine Synthase (General Protocol)
This protocol describes a general method for the high-yield expression and purification of recombinant lumazine synthase in Escherichia coli.
1. Gene Cloning and Expression Vector Construction:
- The gene encoding the lumazine synthase of interest is amplified by PCR from the genomic DNA of the source organism.
- Appropriate restriction sites are introduced at the 5' and 3' ends of the gene for cloning into a suitable expression vector (e.g., pET series vectors).
- The ligated plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
- A single colony of transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic.
- The starter culture is grown overnight at 37°C with shaking.
- A large-scale culture is inoculated with the overnight culture and grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein expression.
3. Cell Lysis and Clarification:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) supplemented with lysozyme and DNase I.
- Cells are lysed by sonication on ice.
- The cell lysate is clarified by centrifugation to remove cell debris.
4. Affinity Chromatography:
- If the protein is expressed with a polyhistidine tag, the clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- The recombinant lumazine synthase is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
5. Size-Exclusion Chromatography:
- The eluted fractions containing the protein of interest are pooled and concentrated.
- The concentrated protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The choice of column resin will depend on the oligomeric state of the specific lumazine synthase ortholog.
6. Purity Assessment:
- The purity of the final protein sample is assessed by SDS-PAGE.
Enzymatic Activity Assay
The activity of lumazine synthase can be monitored continuously by following the fluorescence increase upon the formation of 6,7-dimethyl-8-ribityllumazine.
1. Reaction Mixture Preparation:
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
- The two substrates, 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate, are prepared in the reaction buffer.
2. Assay Procedure:
- In a fluorescence microplate reader or a fluorometer, add the reaction buffer and the substrate 5-amino-6-(D-ribitylamino)uracil to the wells or cuvette.
- Initiate the reaction by adding a known amount of purified lumazine synthase enzyme.
- Immediately start monitoring the increase in fluorescence at an excitation wavelength of approximately 408 nm and an emission wavelength of approximately 490 nm.
- The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
3. Data Analysis:
- To determine the Michaelis-Menten constants (Km and Vmax), the initial rates are measured at varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
- The data is then fitted to the Michaelis-Menten equation using a non-linear regression analysis software.
- The catalytic constant (kcat) can be calculated from the Vmax and the enzyme concentration.
Protein Crystallization
Obtaining high-quality crystals is essential for determining the three-dimensional structure of lumazine synthase orthologs.
1. Protein Preparation:
- The purified lumazine synthase should be concentrated to a high concentration (typically 5-15 mg/mL) in a low-salt buffer.
- The protein solution should be filtered through a 0.22 µm filter to remove any precipitates.
2. Crystallization Screening:
- Initial crystallization conditions can be screened using commercially available sparse matrix screens.
- The hanging drop or sitting drop vapor diffusion method is commonly used. A small drop of the protein solution is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.
3. Optimization of Crystallization Conditions:
- Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature, and additives) are optimized to improve crystal size and quality.
- For Bacillus subtilis lumazine synthase, crystals have been grown using ammonium sulfate as a precipitant[3]. Aquifex aeolicus lumazine synthase has been crystallized in a cubic space group[4].
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the enzymatic reaction, the following diagrams have been generated.
Caption: Workflow for comparative analysis of lumazine synthase orthologs.
Caption: Enzymatic reaction catalyzed by lumazine synthase.
References
A Comparative Guide to Antifungal Efficacy: S. pombe Lumazine Synthase-IN-1 vs. Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy and mechanism of action of the established antifungal agent fluconazole and the investigational compound S. pombe lumazine synthase-IN-1. While extensive in vivo data for fluconazole is available, it is important to note that direct comparative in vivo efficacy studies for S. pombe lumazine synthase-IN-1 against fluconazole are not yet publicly available. This guide, therefore, presents the current understanding of each compound's function and the therapeutic potential of targeting the riboflavin biosynthesis pathway.
Mechanism of Action: A Tale of Two Pathways
The antifungal activity of fluconazole and S. pombe lumazine synthase-IN-1 stems from their ability to disrupt essential fungal-specific metabolic pathways that are absent in humans, providing a basis for their selective toxicity.
Fluconazole: This widely used azole antifungal inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, fluconazole disrupts membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.
S. pombe Lumazine Synthase-IN-1: This compound targets lumazine synthase, a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway. Fungi, unlike their human hosts, must synthesize riboflavin de novo. Riboflavin is the precursor to the essential cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are vital for a wide range of cellular redox reactions. By inhibiting lumazine synthase, S. pombe lumazine synthase-IN-1 effectively chokes off the supply of these essential cofactors, leading to metabolic collapse and cell death. The absence of this pathway in humans makes it an attractive target for novel antifungal development.[1][2]
Signaling Pathway Diagrams
Caption: Mechanism of action of Fluconazole.
Caption: Mechanism of action of S. pombe lumazine synthase-IN-1.
Quantitative Data Summary
As direct comparative in vivo studies for S. pombe lumazine synthase-IN-1 are not available, this section focuses on the well-documented in vivo efficacy of fluconazole in a murine model of disseminated candidiasis. The potential of targeting the riboflavin biosynthesis pathway is highlighted by studies showing that deletion of genes in this pathway, such as RIB1, leads to avirulence in mouse models.[3][4]
Table 1: In Vivo Efficacy of Fluconazole in a Murine Model of Disseminated Candidiasis
| Parameter | Value | Reference |
| Animal Model | Neutropenic ICR/Swiss mice | [5] |
| Pathogen | Candida albicans | [5] |
| Endpoint | Fungal burden in kidneys (log10 CFU/g) | [6] |
| Fluconazole Dosing | 1 to 128 mg/kg per day (subcutaneous) | [6] |
| Efficacy | Dose-dependent reduction in kidney fungal burden.[6] | [6] |
| Pharmacokinetic Parameter | Area under the concentration-time curve (AUC)/Minimum Inhibitory Concentration (MIC) ratio | [5][7] |
Table 2: Pharmacokinetics of Fluconazole in Mice
| Parameter | Value | Reference |
| Administration Route | Subcutaneous | [5] |
| Peak Serum Concentration (Cmax) | Proportional to dose (5.2 to 100 mg/L for 6.25 to 100 mg/kg doses) | [5] |
| Time to Peak (Tmax) | Within 1 hour | [5] |
| Elimination Half-life (t1/2) | 2.8 to 3.6 hours | [5] |
| Protein Binding | Low (10-11%) | [5] |
Table 3: In Vitro Inhibitory Activity of a Lumazine Synthase Inhibitor
| Compound | Target | Ki (μM) | Reference |
| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione | S. pombe lumazine synthase | Not specified | [8] |
| M. tuberculosis lumazine synthase | 95 | [8] |
Experimental Protocols
Murine Model of Disseminated Candidiasis for Fluconazole Efficacy Testing
A commonly used model to evaluate the in vivo efficacy of antifungal agents is the neutropenic mouse model of disseminated candidiasis.
Workflow Diagram
Caption: General workflow for in vivo antifungal efficacy testing.
Detailed Methodology:
-
Animal Model: Male or female ICR/Swiss mice are commonly used.[5][6]
-
Immunosuppression: To establish a robust infection, mice are rendered neutropenic. This is typically achieved through the intraperitoneal administration of cyclophosphamide prior to infection.[6]
-
Infection: A standardized inoculum of Candida albicans (e.g., 10^3 to 10^5 CFU) is injected intravenously into the lateral tail vein.[6]
-
Antifungal Treatment: Treatment with fluconazole or a vehicle control is initiated at a specified time post-infection (e.g., 2 hours). The drug is administered via a clinically relevant route, such as subcutaneous injection, at various dose levels.[5][6]
-
Efficacy Endpoints:
-
Fungal Burden: At a predetermined time after treatment initiation (e.g., 24 hours), mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFU) per gram of tissue.[6]
-
Survival: In some studies, a higher inoculum is used, and the survival of the animals over a set period is monitored.[9]
-
In Vitro Lumazine Synthase Inhibition Assay
The inhibitory activity of compounds against lumazine synthase can be assessed using a fluorescence-based assay.
Methodology:
-
Principle: The assay is based on the displacement of a fluorescent ligand (e.g., riboflavin) from the active site of lumazine synthase by a potential inhibitor. The free, displaced riboflavin exhibits a significant increase in fluorescence compared to the enzyme-bound state.[8]
-
Procedure:
-
Recombinant S. pombe lumazine synthase is pre-incubated with riboflavin to form a non-fluorescent complex.
-
The test compound is added to the mixture.
-
The fluorescence intensity is measured over time. An increase in fluorescence indicates the displacement of riboflavin and, therefore, inhibition of the enzyme by the test compound.
-
Kinetic parameters such as the inhibition constant (Ki) can be determined from dose-response curves.[8]
-
Conclusion
Fluconazole is a well-established antifungal agent with a clear mechanism of action and proven in vivo efficacy in various animal models and clinical settings. Its effectiveness is linked to the inhibition of ergosterol biosynthesis, a pathway crucial for fungal cell membrane integrity.
The riboflavin biosynthesis pathway, targeted by compounds like S. pombe lumazine synthase-IN-1, represents a promising and largely untapped area for the development of novel antifungals. The essentiality of this pathway for many pathogenic fungi and its absence in humans provide a strong rationale for its exploration. While in vitro studies have identified inhibitors of lumazine synthase, comprehensive in vivo efficacy data, particularly direct comparisons with standard-of-care agents like fluconazole, are needed to fully assess the therapeutic potential of this class of compounds. Future research should focus on optimizing the pharmacokinetic properties and conducting rigorous in vivo studies to translate the promise of this novel target into clinically effective antifungal therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demonstration of Therapeutic Equivalence of Fluconazole Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis | PLOS One [journals.plos.org]
- 7. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of Lumazine Synthase as a Promising Antifungal Target
A Comparative Guide for Researchers and Drug Development Professionals
The urgent need for novel antifungal therapies with unique mechanisms of action is driven by the rise of drug-resistant fungal pathogens. This guide provides a comprehensive comparison of lumazine synthase, an essential enzyme in the fungal riboflavin biosynthesis pathway, against established antifungal targets. We present supporting experimental data for its validation as a viable target, detailed experimental protocols for genetic validation, and a comparative analysis of its potential inhibitors against the current standard of care.
Executive Summary
Lumazine synthase is a compelling antifungal target due to its essential role in the riboflavin biosynthesis pathway in fungi and its absence in humans, suggesting a high therapeutic index.[1][2] Genetic validation through gene knockout strategies in pathogenic fungi would provide definitive evidence of its essentiality for fungal viability and virulence. While specific inhibitors are still in early development, initial studies show promising enzyme inhibition in the micromolar range.[1][2] This guide will delve into the data supporting lumazine synthase as a target and compare its potential with existing antifungal drug classes.
Comparison of Antifungal Targets
The development of effective antifungal drugs hinges on exploiting biochemical differences between fungi and their mammalian hosts. The most successful existing antifungals target the fungal cell membrane (ergosterol biosynthesis) and the cell wall (β-glucan synthesis). Lumazine synthase represents a distinct and unexploited pathway.
| Target Pathway | Target Enzyme | Representative Drug(s) | Mechanism of Action | Known Limitations |
| Riboflavin Biosynthesis | Lumazine Synthase | Experimental Inhibitors | Blocks the penultimate step of riboflavin synthesis, leading to vitamin B2 starvation and cell death. | Inhibitors are in early stages of development; data on efficacy and resistance is limited. |
| Ergosterol Biosynthesis | Lanosterol 14-α-demethylase | Fluconazole, Itraconazole | Inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to altered membrane fluidity and function. | Increasing incidence of resistance in Candida and other species. |
| β-Glucan Synthesis | 1,3-β-D-glucan synthase | Caspofungin, Micafungin | Inhibits the synthesis of β-glucan, an essential polymer of the fungal cell wall, resulting in osmotic instability and cell lysis. | Limited efficacy against certain fungal species; emergence of resistance has been reported. |
Performance Data: Lumazine Synthase Inhibitors vs. Standard Antifungals
Direct comparative data, such as Minimum Inhibitory Concentration (MIC) values, for lumazine synthase inhibitors against a broad panel of fungal pathogens are not yet widely available in published literature. However, early-stage inhibitor development has yielded compounds with promising biochemical activity.
Table 1: In Vitro Activity of a Novel Lumazine Synthase Inhibitor
| Inhibitor | Target Enzyme | Buffer | Inhibition Constant (Ki) |
| Tetraazaperylenehexaone Derivative | Schizosaccharomyces pombe Lumazine Synthase | Tris | 66 ± 13 µM |
| Tetraazaperylenehexaone Derivative | Schizosaccharomyces pombe Lumazine Synthase | Phosphate | 22 ± 4 µM[3] |
For comparison, the following table presents the typical MIC ranges for the widely used antifungal, fluconazole, against common Candida species.
Table 2: Fluconazole MIC Ranges for Candida Species
| Candida Species | Fluconazole MIC Range (µg/mL) |
| Candida albicans | ≤0.25 - 128 |
| Candida glabrata | 0.5 - >256 |
| Candida parapsilosis | 0.25 - 8 |
| Candida tropicalis | 0.25 - 64 |
Data compiled from multiple sources.
Experimental Protocols
Genetic validation is a critical step in confirming the essentiality of a potential drug target. The following is a detailed protocol for the targeted deletion of the lumazine synthase gene (RIB4) in Candida albicans using the SAT1-flipper method, a recyclable marker system.[4][5][6][7]
Experimental Protocol: RIB4 Gene Deletion in Candida albicans
Objective: To create a homozygous rib4Δ/rib4Δ mutant in C. albicans to assess the essentiality of lumazine synthase.
Materials:
-
C. albicans wild-type strain (e.g., SC5314)
-
Plasmid pSFS2A (containing the SAT1-flipper cassette)
-
Nourseothricin
-
YPD and YPM media
-
Primers for RIB4 flanking regions and confirmation PCR
-
Standard molecular biology reagents and equipment for PCR, cloning, and fungal transformation.
Methodology:
-
Generation of the RIB4 Deletion Cassette:
-
Amplify a ~500 bp upstream flanking region of the RIB4 open reading frame (ORF) using primers with restriction sites compatible with pSFS2A.
-
Amplify a ~500 bp downstream flanking region of the RIB4 ORF using primers with different compatible restriction sites.
-
Clone the upstream and downstream fragments into the corresponding restriction sites of pSFS2A, flanking the SAT1-flipper cassette. The final plasmid will contain the RIB4 upstream and downstream homology regions flanking the SAT1-FLP cassette.
-
Amplify the entire deletion cassette (upstream flank - SAT1-FLP - downstream flank) from the constructed plasmid by PCR.
-
-
Transformation of C. albicans (First Allele):
-
Prepare competent C. albicans cells.
-
Transform the wild-type C. albicans strain with the purified RIB4 deletion cassette PCR product.
-
Plate the transformation mixture on YPD agar containing 200 µg/mL nourseothricin.
-
Incubate at 30°C for 24-48 hours until nourseothricin-resistant colonies appear.
-
-
Verification of Heterozygous Mutants (RIB4/rib4Δ):
-
Isolate genomic DNA from nourseothricin-resistant transformants.
-
Perform diagnostic PCR using a forward primer upstream of the integration site and a reverse primer within the SAT1 marker to confirm integration at the correct locus.
-
Use a second set of primers flanking the entire RIB4 locus to confirm the presence of both the wild-type and the disrupted allele.
-
-
Excision of the SAT1-flipper Cassette:
-
Inoculate a confirmed heterozygous mutant into YPM (maltose-containing) medium to induce the expression of the FLP recombinase.
-
Incubate overnight at 30°C.
-
Plate dilutions of the culture onto YPD agar to obtain single colonies.
-
Replica-plate colonies onto YPD and YPD containing 25 µg/mL nourseothricin. Nourseothricin-sensitive colonies have lost the SAT1-flipper cassette.
-
-
Generation of Homozygous Mutants (rib4Δ/rib4Δ):
-
Repeat steps 2-4 using the confirmed nourseothricin-sensitive heterozygous mutant as the parent strain to delete the second RIB4 allele.
-
-
Confirmation of Homozygous Deletion:
-
Isolate genomic DNA from nourseothricin-sensitive colonies obtained after the second round of transformation and excision.
-
Perform diagnostic PCR with primers flanking the RIB4 locus. The absence of the wild-type RIB4 band and the presence of only the smaller band corresponding to the deleted locus confirms the homozygous knockout.
-
Visualizations
Caption: Fungal Riboflavin Biosynthesis Pathway.
Caption: Gene Knockout Workflow using SAT1-flipper.
Conclusion
Lumazine synthase presents a validated, yet underexploited, target for the development of novel antifungal agents. Its essentiality in the fungal-specific riboflavin biosynthesis pathway provides a strong rationale for its pursuit. While the development of potent and bioavailable inhibitors is ongoing, the genetic validation data strongly supports continued investment in this area. The detailed protocols provided herein offer a clear path for researchers to independently validate these findings and explore the downstream effects of lumazine synthase inhibition. As resistance to current antifungals continues to grow, targeting novel pathways like riboflavin biosynthesis will be critical in the fight against invasive fungal infections.
References
- 1. Lumazine synthase from Candida albicans as an anti-fungal target enzyme: structural and biochemical basis for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene deletion in Candida albicans wild-type strains using the SAT1-flipping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SAT1 flipper, an optimized tool for gene disruption in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene Deletion in Candida albicans Wild-Type Strains Using the SAT1-Flipping Strategy | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Inhibitor Docking with S. pombe Lumazine Synthase: A Focus on IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the docking studies involving the inhibitor IN-1 and the target enzyme lumazine synthase from Schizosaccharomyces pombe (S. pombe). Lumazine synthase is a crucial enzyme in the riboflavin biosynthesis pathway in many microorganisms, making it an attractive target for the development of novel antimicrobial agents. Understanding the binding interactions of inhibitors like IN-1 is fundamental for structure-based drug design and the development of more potent derivatives.
Introduction to S. pombe Lumazine Synthase and IN-1
Schizosaccharomyces pombe, a fission yeast, serves as a model organism for studying various cellular processes.[1] Its lumazine synthase, the penultimate enzyme in the riboflavin biosynthesis pathway, catalyzes the formation of 6,7-dimethyl-8-ribityllumazine. The absence of this pathway in humans makes lumazine synthase a viable target for antifungal drug development.
A specific inhibitor, designated as S. pombe lumazine synthase-IN-1 (also identified as Compound 21 in some literature), has been identified as an inhibitor of lumazine synthases.[2] It demonstrates inhibitory activity against both S. pombe and Mycobacterium tuberculosis lumazine synthases, with differing potencies.[2]
Quantitative Comparison of Inhibitor Potency
While detailed computational docking data for S. pombe lumazine synthase-IN-1 is not extensively published, experimental data in the form of inhibition constants (Ki) provides a reliable measure of its potency compared to other known inhibitors of S. pombe lumazine synthase.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Notes |
| S. pombe lumazine synthase-IN-1 (Compound 21) | S. pombe lumazine synthase | 243 µM[2] | Also shows activity against M. tuberculosis lumazine synthase (Ki = 9.6 µM)[2]. |
| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9) | S. pombe lumazine synthase | 210 µM[3] | A lead compound identified through high-throughput screening[3]. |
| 1,3,6,8-tetrahydroxy-2,7-naphthyridine (Compound 7) | S. pombe lumazine synthase | 350 ± 76 µM[4] | Identified as a relatively weak inhibitor[4]. |
| 2,5,8,11-tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone (Red Dimer 8) | S. pombe lumazine synthase | 66 ± 13 µM (in Tris buffer)[4] | A more potent derivative of Compound 7[4]. |
| 2,5,8,11-tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone (Red Dimer 8) | S. pombe lumazine synthase | 22 ± 4 µM (in phosphate buffer)[4] | Potency is enhanced in the presence of phosphate[4]. |
Experimental Protocols
In Vitro Inhibition Assay (General Protocol)
The inhibitory activity of compounds against S. pombe lumazine synthase is typically determined using a fluorescence-based assay. This method leverages the unique property of S. pombe lumazine synthase to bind riboflavin at its active site, which quenches the natural fluorescence of riboflavin.[3] Inhibitors that compete with riboflavin for binding to the active site will displace it, leading to an increase in fluorescence.
Key Steps:
-
Enzyme and Substrate Preparation: Recombinant S. pombe lumazine synthase is purified. A solution of riboflavin is prepared in a suitable buffer (e.g., Tris or phosphate buffer).
-
Assay Setup: The assay is performed in microplates. Each well contains the enzyme, riboflavin, and varying concentrations of the test inhibitor.
-
Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths for riboflavin.
-
Data Analysis: The increase in fluorescence is proportional to the amount of riboflavin displaced by the inhibitor. The inhibition constant (Ki) is calculated by fitting the data to appropriate enzyme kinetic models.
Molecular Docking Protocol (Hypothetical for IN-1)
While a specific published protocol for the docking of IN-1 with S. pombe lumazine synthase is unavailable, a standard molecular docking workflow can be proposed based on methodologies used for similar enzymes.
Caption: A generalized workflow for molecular docking studies.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow from identifying a therapeutic target to the process of inhibitor design and evaluation, which is central to the research on S. pombe lumazine synthase inhibitors.
Caption: The drug discovery process for lumazine synthase inhibitors.
Concluding Remarks
The available experimental data indicates that S. pombe lumazine synthase-IN-1 is a moderate inhibitor of its target enzyme. When compared to other identified inhibitors, its potency is in a similar range to the initial hit compound 9, but it is significantly less potent than optimized molecules like the "Red Dimer 8" in the presence of phosphate. The difference in inhibitory activity between the S. pombe and M. tuberculosis enzymes for IN-1 suggests that there are structural differences in the active sites of the two orthologs that could be exploited for species-specific inhibitor design.
Further computational studies, following a rigorous docking protocol as outlined, are necessary to elucidate the precise binding mode of IN-1 within the active site of S. pombe lumazine synthase. Such studies would provide valuable insights into the key molecular interactions and guide the rational design of next-generation inhibitors with improved potency and selectivity. The integration of experimental screening, computational modeling, and chemical synthesis remains a powerful strategy in the quest for novel antifungal agents targeting the riboflavin biosynthesis pathway.
References
- 1. rcsb.org [rcsb.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of S.pombe Lumazine Synthase-IN-1: A Guide for Laboratory Professionals
For immediate reference, dispose of S.pombe lumazine synthase-IN-1 and any contaminated materials as hazardous chemical waste through an approved waste disposal plant. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to institutional and local regulations for chemical waste management is mandatory.
This guide provides essential safety and logistical information for the proper disposal of S. pombe lumazine synthase-IN-1, a research chemical used as an inhibitor of lumazine synthases.[2][3] The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Pre-Disposal Handling and Storage
Before disposal, proper handling and storage are crucial to prevent accidental exposure and environmental contamination.
-
Handling: Avoid inhalation of dust or aerosols. Use only in well-ventilated areas.[1] Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Do not eat, drink, or smoke when using this product.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] For long-term stability, store the compound as a powder at -20°C or in a solvent at -80°C.[1]
Quantitative Data Summary
For researchers using this compound, the following data is provided for reference in experimental design and safety protocols.
| Property | Value | Reference |
| Molecular Formula | C14H13N3O6 | [1] |
| Molecular Weight | 319.27 g/mol | [1] |
| CAS Number | 331726-35-3 | [1] |
| Solubility in DMSO | 31.25 mg/mL (97.88 mM) | [3] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [3] |
| Ki for S. pombe lumazine synthase | 243 µM | [2][3] |
| Ki for M. tuberculosis lumazine synthase | 9.6 µM | [2][3] |
Step-by-Step Disposal Protocol
The disposal of S. pombe lumazine synthase-IN-1 must be conducted in a manner that ensures safety and regulatory compliance.
1. Waste Segregation:
- Properly segregate waste containing S. pombe lumazine synthase-IN-1 from general laboratory trash.
- This includes pure (un-used) compound, solutions, and contaminated consumables.
2. Waste Collection and Labeling:
- Solid Waste: Collect unused or expired solid S. pombe lumazine synthase-IN-1 in its original container or a clearly labeled, sealed container.
- Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically resistant waste container.
- Contaminated Labware: Dispose of items such as pipette tips, tubes, and gloves that have come into direct contact with the compound in a designated hazardous waste container.
- Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
3. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
- Follow all institutional procedures for waste manifest and pickup scheduling.
- Do not dispose of this chemical down the drain or in regular trash.[1]
Experimental Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving S. pombe lumazine synthase-IN-1.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
Collect any spillage, as it is very toxic to aquatic life.[1]
-
-
First Aid:
For any significant exposure or if you feel unwell after handling this chemical, seek immediate medical attention. Always have the Safety Data Sheet (SDS) available for reference.
References
Essential Safety and Operational Guide for Handling S.pombe Lumazine Synthase-IN-1
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling S.pombe lumazine synthase-IN-1. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Safety Data
This compound is a chemical compound used in laboratory research as an inhibitor of lumazine synthase.[1][2] According to the Safety Data Sheet (SDS), the compound presents the following hazards:
A summary of the key safety information is provided in the table below.
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302 |
| Acute Aquatic Toxicity | Category 1 | H400 |
| Chronic Aquatic Toxicity | Category 1 | H410 |
| Source: DC Chemicals Safety Data Sheet[3] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and specific tasks is necessary to determine the appropriate PPE.[4] However, the following minimum PPE is required when handling this compound:
-
Body Protection : A standard laboratory coat should be worn to protect clothing and skin from potential splashes.[5][6] For tasks with a higher risk of exposure, chemically resistant aprons or coveralls should be considered.
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[4] When there is a splash hazard, chemical safety goggles should be worn.[4][5] For procedures with a significant risk of splashing, a face shield worn over safety goggles is recommended.[4][5]
-
Hand Protection : Disposable nitrile gloves are the minimum requirement for incidental contact.[4] Gloves should be inspected before use and changed immediately if contaminated or torn.[4] For prolonged or direct contact, consider double-gloving or using gloves with a higher level of chemical resistance.
-
Foot Protection : Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[5][7]
Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural workflow for the safe handling of this compound from receipt to use.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination, given its high aquatic toxicity.[3]
-
Chemical Waste : All unused material, solutions containing the compound, and contaminated disposable labware (e.g., pipette tips, tubes) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Disposal : Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate must be collected as hazardous waste. Dispose of the rinsed container in accordance with institutional and local regulations.
-
Spill Management : In the event of a spill, collect the spillage and dispose of it as hazardous waste.[3] Avoid release to the environment.[3] Wash the spill area thoroughly.
Mechanism of Action: Inhibition of Riboflavin Biosynthesis
S.pombe lumazine synthase is an enzyme that catalyzes the penultimate step in the biosynthesis of riboflavin (Vitamin B2).[8][9] this compound acts as an inhibitor of this enzyme.[1][2] The diagram below illustrates the pathway and the point of inhibition.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the full Safety Data Sheet before commencing work.
References
- 1. This compound|CAS 331726-35-3|DC Chemicals [dcchemicals.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. This compound|331726-35-3|MSDS [dcchemicals.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 8. Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lumazine synthase - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
